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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Diethyl 2-vinylidenesuccinate as a Versatile Allene Scaffold

The following technical guide details the properties, reactivity, and applications of Diethyl 2-vinylidenesuccinate (CAS 865714-07-4), a specialized allene scaffold used in advanced organic synthesis. CAS: 865714-07-4 |...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, reactivity, and applications of Diethyl 2-vinylidenesuccinate (CAS 865714-07-4), a specialized allene scaffold used in advanced organic synthesis.

CAS: 865714-07-4 | Formula: C₁₀H₁₄O₄ | Role: C4-Synthon & Dipole Precursor

Executive Summary

Diethyl 2-vinylidenesuccinate (also known as Diethyl 1,2-butadiene-3,4-dicarboxylate) is an electron-deficient allene derivative that serves as a high-value building block in drug discovery and complex molecule synthesis. Unlike simple allenoates, this compound features a succinate backbone with an exocyclic vinylidene moiety, endowing it with unique reactivity profiles under nucleophilic catalysis. It is primarily utilized as a C4 synthon in phosphine-catalyzed annulation reactions to construct nitrogen and oxygen heterocycles—core pharmacophores in modern medicinal chemistry.

Physicochemical Profile

The compound is typically isolated as a colorless to pale yellow liquid. Its structural rigidity, provided by the cumulated double bond system (allene), makes it a potent electrophile.

PropertyValue
CAS Number 865714-07-4
IUPAC Name Diethyl 2-vinylidenesuccinate; Diethyl 1,2-butadiene-3,4-dicarboxylate
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Density 1.060 g/mL (at 25 °C)
Refractive Index n20/D 1.468
Boiling Point ~95–98 °C (at reduced pressure, est.)[1]
Solubility Soluble in CH₂Cl₂, THF, Toluene, Ethyl Acetate
Stability Sensitive to moisture and prolonged air exposure; store at 2–8 °C

Structural & Synthetic Logic

Structural Analysis

The molecule consists of a succinic diester framework where the alpha-carbon is part of an allene system (-C=C=CH₂). This arrangement creates two distinct electrophilic sites:

  • The Central Carbon (β-position): Highly susceptible to nucleophilic attack by phosphines or amines.

  • The Terminal Carbon (δ-position): Involved in extended conjugation upon isomerization.

Synthesis Overview

While commercially available, the synthesis of Diethyl 2-vinylidenesuccinate typically involves the functionalization of simpler allenoates or alkynoates. A common laboratory route involves the gamma-alkylation of ethyl 2,3-butadienoate derivatives or the isomerization of propargyl malonate precursors. The synthesis must be conducted under inert atmosphere to prevent premature polymerization or hydrolysis of the ester groups.

Mechanistic Reactivity: Phosphine Catalysis

The primary utility of CAS 865714-07-4 lies in its ability to undergo nucleophilic phosphine catalysis .[2] This reaction mode transforms the allene into a zwitterionic intermediate that acts as a 1,3-dipole or 1,4-dipole equivalent.

Activation Pathway
  • Nucleophilic Addition: A tertiary phosphine (e.g., PPh₃, PBu₃) attacks the central carbon (sp-hybridized) of the allene.

  • Zwitterion Formation: This generates a resonance-stabilized phosphonium zwitterion.

  • Annulation: The zwitterion attacks an electrophile (imine, alkene, or aziridine), followed by ring closure and elimination of the phosphine catalyst.

PhosphineActivation Allene Diethyl 2-vinylidenesuccinate (Electrophile) Zwitterion Phosphonium Zwitterion (Dipole Intermediate) Allene->Zwitterion Formation Phosphine Phosphine Catalyst (PR3) Phosphine->Allene Nucleophilic Attack (β-C) Electrophile Substrate (Imine/Olefin/Aziridine) Zwitterion->Electrophile Gamma-Addition Product Heterocycle (Pyrroline/Azepine) Electrophile->Product Cyclization & -PR3

Caption: Activation of Diethyl 2-vinylidenesuccinate via phosphine catalysis to form reactive zwitterionic intermediates.

Applications in Drug Discovery

Researchers utilize this scaffold to access diverse heterocyclic cores found in bioactive natural products and pharmaceutical candidates.

[4+2] Annulation: Tetrahydropyridines

Reaction with imines (e.g., N-tosyl imines) yields tetrahydropyridines. This pathway is crucial for synthesizing alkaloid skeletons (e.g., Hirsutine analogs).

  • Mechanism: The allene acts as a C4 component.

  • Key Reference: Kwon et al. demonstrated this in the synthesis of indole alkaloids [1].

[4+3] Annulation: Azepines

Reaction with aziridines provides access to seven-membered nitrogen rings (tetrahydroazepines).

  • Significance: Azepines are core structures in antidepressants and antihistamines.

  • Protocol Insight: Requires careful control of stoichiometry to favor the [4+3] pathway over [3+2] competition [2].

[3+2] Annulation: Cyclopentenes & Pyrrolines

Under specific conditions (often with different phosphines or substrates), the molecule can act as a C3 synthon to form five-membered rings, a reaction first popularized by Lu [3].

Experimental Protocol: General [4+2] Annulation

Objective: Synthesis of a functionalized tetrahydropyridine derivative.

Reagents:

  • Diethyl 2-vinylidenesuccinate (1.2 equiv)

  • N-Tosyl imine (1.0 equiv)

  • Tributylphosphine (PBu₃) (10-20 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the N-tosyl imine (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add Diethyl 2-vinylidenesuccinate (1.2 mmol) via syringe.

  • Catalysis: Add PBu₃ (0.1-0.2 mmol) dropwise at room temperature. Note: The reaction is often exothermic; cooling to 0°C may be required for large scales.

  • Monitoring: Stir at room temperature for 2–6 hours. Monitor consumption of imine by TLC (Hexane:EtOAc).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel) to isolate the tetrahydropyridine product.

Safety & Handling

  • Hazards: Diethyl 2-vinylidenesuccinate is a combustible liquid and a skin/eye irritant. It acts as a Michael acceptor and may cause sensitization.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation or polymerization.

  • Disposal: Dispose of as hazardous organic waste, separate from oxidizers.

References

  • Kwon, O. et al. "Phosphine-Catalyzed [4+2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate." Organic Syntheses, 2019. Link

  • Guo, H. & Kwon, O. "Phosphine-promoted [4 + 3] annulation of allenoate with aziridines for synthesis of tetrahydroazepines." Chemical Science, 2019. Link

  • Lu, X. et al. "Phosphine-Catalyzed [3+2] Cycloaddition of Allenoates."[3] Journal of Organic Chemistry, 1995. Link

Sources

Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of Diethyl 2-Vinylidenesuccinate Allenoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of diethyl 2-vinylidenesuccinate allenoate, a versatile building block in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl 2-vinylidenesuccinate allenoate, a versatile building block in organic synthesis. The document delves into its structure, proposed synthesis, spectroscopic characterization, and diverse reactivity. Particular emphasis is placed on its utility in cycloaddition and nucleophilic addition reactions, highlighting its potential for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Allenoate Scaffold

Allenoates are a unique class of organic compounds characterized by the presence of an allenic functional group directly conjugated to an ester moiety. This arrangement of cumulative double bonds imparts distinct electronic properties and reactivity, making them highly valuable synthons in modern organic synthesis. The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp²-hybridized, resulting in a linear geometry and axial chirality in appropriately substituted allenes.

The electron-withdrawing nature of the ester group polarizes the allene system, rendering the β- and γ-carbons electrophilic. This inherent reactivity allows allenoates to participate in a wide array of chemical transformations, including cycloadditions, nucleophilic additions, and transition metal-catalyzed reactions.[1] Consequently, allenoates have emerged as powerful tools for the stereoselective synthesis of a diverse range of carbocyclic and heterocyclic scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds.

This guide focuses specifically on diethyl 2-vinylidenesuccinate, an allenoate derivative with an additional vinylidene moiety. This extended conjugation is anticipated to further modulate its reactivity and open up new avenues for synthetic exploration.

Structure and Tautomerism

Diethyl 2-vinylidenesuccinate exists in equilibrium with its allenoate tautomer, diethyl 2-ethynyl-2-butenedioate. The vinylidene form is generally considered the more stable tautomer. The structure of diethyl 2-vinylidenesuccinate is characterized by a succinate backbone substituted with a vinylidene group at the C2 position.

G cluster_0 Diethyl 2-vinylidenesuccinate C1 C C2 C C1->C2 C3 C C2->C3 C10 C C2->C10 C4 C C3->C4 C7 C C3->C7 H3 H C3->H3 O1 O C4->O1 O2 O C4->O2 C5 CH2 O2->C5 C6 CH3 C5->C6 O3 O C7->O3 O4 O C7->O4 C8 CH2 O4->C8 C9 CH3 C8->C9 H1 H C10->H1 H2 H C10->H2

Caption: Structure of Diethyl 2-vinylidenesuccinate.

Proposed Synthesis

While a specific, optimized synthesis for diethyl 2-vinylidenesuccinate is not extensively documented in the literature, a highly plausible and efficient route can be proposed based on established olefination methodologies. The most logical approach involves the reaction of a suitable phosphorus-stabilized nucleophile with diethyl 2-oxosuccinate. Both the Horner-Wadsworth-Emmons (HWE) and the Wittig reaction are suitable for this transformation.[2][3]

Synthesis of the Precursor: Diethyl 2-Oxosuccinate

Diethyl 2-oxosuccinate can be readily prepared via a Claisen condensation of diethyl oxalate and ethyl acetate using a base such as sodium ethoxide.[4]

G cluster_reagents Reagents cluster_product Product Diethyl_Oxalate Diethyl Oxalate Reaction Reaction Diethyl_Oxalate->Reaction Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Reaction NaOEt NaOEt, EtOH NaOEt->Reaction Diethyl_2_Oxosuccinate Diethyl 2-Oxosuccinate Reaction->Diethyl_2_Oxosuccinate

Caption: Synthesis of Diethyl 2-Oxosuccinate.

Proposed Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction offers a reliable method for the synthesis of alkenes with a high degree of stereocontrol, typically favoring the (E)-isomer.[5] In this proposed synthesis, the phosphonate ylide generated from diethyl methylphosphonate would react with diethyl 2-oxosuccinate to yield the target molecule.

G cluster_reagents Reagents cluster_product Product Diethyl_Methylphosphonate Diethyl Methylphosphonate Phosphonate_Ylide Phosphonate Ylide Diethyl_Methylphosphonate->Phosphonate_Ylide 1. Base Base Base (e.g., NaH) Diethyl_2_Vinylidenesuccinate Diethyl 2-Vinylidenesuccinate Phosphonate_Ylide->Diethyl_2_Vinylidenesuccinate 2. Diethyl 2-Oxosuccinate Diethyl_2_Oxosuccinate Diethyl 2-Oxosuccinate

Caption: Proposed HWE Synthesis of Diethyl 2-Vinylidenesuccinate.

Experimental Protocol (Hypothetical):

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl methylphosphonate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • The resulting solution of the phosphonate ylide is cooled back to 0 °C.

  • A solution of diethyl 2-oxosuccinate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford diethyl 2-vinylidenesuccinate.

Spectroscopic Characterization (Predicted)

In the absence of experimentally reported data, the spectroscopic features of diethyl 2-vinylidenesuccinate can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Spectroscopic Data for Diethyl 2-Vinylidenesuccinate

Spectroscopic Technique Predicted Features
¹H NMR (CDCl₃, 400 MHz) δ 5.4-5.6 (m, 2H, =CH₂), 4.2-4.3 (q, J = 7.1 Hz, 4H, 2 x -OCH₂CH₃), 3.4-3.5 (s, 2H, -CH₂-), 1.2-1.3 (t, J = 7.1 Hz, 6H, 2 x -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170-172 (C=O), 145-150 (C=C=), 125-130 (=CH₂), 90-95 (C=C=), 61-62 (-OCH₂CH₃), 35-40 (-CH₂-), 14-15 (-OCH₂CH₃)
IR (thin film) ν_max_ 2980 (C-H), 1950 (C=C=C), 1735 (C=O, ester), 1640 (C=C), 1250 (C-O) cm⁻¹
Mass Spectrometry (EI) M⁺ predicted at m/z 214.08

Justification for Predicted NMR Spectra:

  • ¹H NMR: The vinylidene protons (=CH₂) are expected to appear in the alkene region, typically between 5.0 and 6.0 ppm. The methylene protons of the ethyl ester groups (-OCH₂CH₃) will be a quartet due to coupling with the adjacent methyl protons. The succinate methylene protons (-CH₂-) are expected to be a singlet in this symmetric environment. The methyl protons of the ethyl esters (-OCH₂CH₃) will appear as a triplet.

  • ¹³C NMR: The carbonyl carbons of the ester groups will be the most downfield signals. The central carbon of the allene system (C=C=C) typically appears in the range of 200-215 ppm, but in this conjugated system, it is expected to be further upfield. The terminal carbons of the allene and the vinylidene group will appear in the alkene region. The carbons of the ethyl ester groups and the succinate methylene will have characteristic shifts.

Reactivity and Synthetic Applications

Diethyl 2-vinylidenesuccinate, as an electron-deficient allenoate, is a versatile substrate for a variety of organic transformations. Its reactivity is primarily governed by the electrophilic nature of the allene moiety and the potential for the vinylidene group to participate in concerted or stepwise reactions.

Cycloaddition Reactions

Allenoates are known to participate in a range of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, to afford a variety of carbocyclic and heterocyclic systems.[6]

  • [4+2] Cycloaddition (Diels-Alder Reaction): The vinylidene moiety of diethyl 2-vinylidenesuccinate can potentially act as a diene in Diels-Alder reactions with electron-deficient dienophiles. This would provide access to highly functionalized cyclohexene derivatives.

G cluster_reactants Reactants cluster_product Product Allenoate Diethyl 2-vinylidenesuccinate Reaction Reaction Allenoate->Reaction Dienophile Dienophile Dienophile->Reaction Heat Heat Heat->Reaction Cycloadduct [4+2] Cycloadduct Reaction->Cycloadduct

Caption: Diels-Alder Reaction of Diethyl 2-vinylidenesuccinate.

Nucleophilic Additions

The electrophilic nature of the β- and γ-carbons of the allenoate system makes them susceptible to attack by a wide range of nucleophiles. Phosphine-catalyzed reactions are particularly effective for promoting nucleophilic additions to allenoates.[7]

  • Phosphine-Catalyzed (3+2) Annulation: In the presence of a phosphine catalyst, allenoates can react with electron-deficient alkenes or imines in a [3+2] cycloaddition fashion to generate highly substituted cyclopentenes or pyrrolidines, respectively.[8] The reaction proceeds through the formation of a zwitterionic intermediate.

G cluster_cycle Catalytic Cycle Allenoate Allenoate Zwitterion Zwitterionic Intermediate Allenoate->Zwitterion + R₃P Phosphine R₃P Cycloadduct [3+2] Cycloadduct Zwitterion->Cycloadduct + Electrophile Electrophile Electrophile (EWG-C=C) Phosphine_regen R₃P Cycloadduct->Phosphine_regen - R₃P

Caption: Phosphine-Catalyzed [3+2] Annulation.

Representative Experimental Protocol for Phosphine-Catalyzed Annulation:

  • To a solution of diethyl 2-vinylidenesuccinate (1.0 eq.) and an electron-deficient alkene (1.2 eq.) in an anhydrous solvent (e.g., toluene or dichloromethane) is added a catalytic amount of a phosphine catalyst (e.g., triphenylphosphine, 10 mol%).

  • The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired cyclopentene derivative.

Conclusion

Diethyl 2-vinylidenesuccinate allenoate is a promising, yet underexplored, building block in organic synthesis. Its unique electronic and structural features, arising from the conjugated vinylidene and allenoate moieties, make it a versatile substrate for a variety of chemical transformations. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic characteristics, and a detailed discussion of its potential reactivity in cycloaddition and nucleophilic addition reactions. The methodologies and insights presented herein are intended to stimulate further research into the chemistry of this fascinating molecule and unlock its full potential for the synthesis of novel and complex organic compounds with applications in drug discovery and materials science.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.
  • Furuichi, A.; Akita, H.; Matsukura, H.; Oishi, T.; Horikoshi, K. Agricultural and Biological Chemistry1987, 51 (2), 293-299.
  • Osbourn, J. 14.4.1 - The Diels-Alder [4+2] Cycloaddition. YouTube. 2021.
  • Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube. 2023.
  • ChemBK.
  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II.
  • Tong, X.; B-F, S. Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society2010, 132 (21), 7451-7453.
  • Markov, O. N.; Moiseev, A. E.; Tarasevich, B. N.; Tafeenko, V. A.; Beloglazkina, E. K.; Shtil, A. A.; Finko, A. V.
  • ChemicalBook. Diethyl ether(60-29-7) 13C NMR spectrum.
  • Tran, K.; Malerich, J. P.; Rawal, V. H. Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation. Journal of the American Chemical Society2018, 140 (45), 15437-15446.
  • Lundgren, R. J.; Wilsily, A.; Marion, N.; Ma, C.; Chung, Y. K.; Fu, G. C. Catalytic Asymmetric C–N Bond Formation: Phosphine-Catalyzed Intra- and Intermolecular γ-Addition of Nitrogen Nucleophiles to Allenoates and Alkynoates.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. 2018.
  • Markov, O. N.; Moiseev, A. E.; Tarasevich, B. N.; Tafeenko, V. A.; Beloglazkina, E. K.; Shtil, A. A.; Finko, A. V.
  • Fan, R.; Ye, S. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Synthesis2012, 44 (23), 3681-3700.
  • Lu, X.; Zhang, C.; Xu, Z. Reactions of Electron-Deficient Alkynes and Allenes under Phosphine Catalysis. Accounts of Chemical Research2001, 34 (7), 535-544.
  • Organic Chemistry Portal. Wittig Reaction.
  • LibreTexts. Interpreting C-13 NMR Spectra. 2023.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Wittig reaction.
  • de la Torre, A.; Mas-Roselló, J.; Muñiz, K. [4 + 2] and [4 + 3] Catalytic Cycloadditions of Allenes. Chemical Society Reviews2014, 43 (9), 3206-3219.
  • Shaw, J. T.; Woerpel, K. A. Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. Proceedings of the National Academy of Sciences2011, 108 (17), 6742-6746.
  • ChemicalBook. 1,1-CYCLOHEXANEDICARBOXYLIC ACID DIETHYL ESTER(1139-13-5) 1H NMR spectrum.
  • LibreTexts. 1.2: Cycloaddition Reactions. 2023.
  • Lai, J.; Cai, W.; Huang, Y. Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Chemical Science2024.
  • LibreTexts. 18.9: Spectroscopy of Ethers. 2024.
  • Chegg. Solved Q4. Diethyl ether has two signals in its 'H NMR and. 2020.

Sources

Foundational

Alpha-substituted allenoate building blocks for synthesis

Topic: Alpha-Substituted Allenoate Building Blocks for Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Advanced Architectures: -Substituted Allenoate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alpha-Substituted Allenoate Building Blocks for Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Architectures: -Substituted Allenoate Building Blocks

Executive Summary: The "Alpha-Blocking" Effect

In the landscape of cumulated dienes,


-substituted allenoates  (

) represent a distinct class of synthons that diverge sharply from their unsubstituted counterparts. While standard allenoates are celebrated for their reactivity as 1,3-dipole precursors (via phosphine catalysis) or electrophiles, the introduction of an

-substituent (

) fundamentally alters the reaction coordinate.

This substitution imposes a "Blocked Proton Shift" , preventing the canonical [1,2]-H shift required for standard isomerization and cyclization pathways. Consequently, these building blocks force the system into alternative, high-value reaction manifolds—such as regiodivergent [3+2] annulations, [4+2] cycloadditions, and metal-catalyzed cycloisomerizations—yielding complex scaffolds like tetrasubstituted pyrrolines and functionalized furans found in modern pharmacophores.

PART 1: Precision Synthesis of the Building Block

Unlike unsubstituted allenoates, which are readily accessible via the Wittig reaction of acid chlorides with (triphenylphosphoranylidene)acetate, the


-substituted variants require methods that avoid the formation of conjugated dienes.

The most robust, modular protocol for drug discovery applications is the Copper-Catalyzed Cross-Coupling of Terminal Alkynes with


-Diazoesters . This method allows for the independent variation of the 

-substituent (from alkyne) and the

-substituent (from diazoester).
Protocol: Cu-Catalyzed Coupling for -Substituted Allenoates

Reference: Adapted from Ma et al., Org. Lett. 2012 [1].

Reaction Scheme:



Reagents:

  • Substrate A: Terminal Alkyne (

    
     equiv)
    
  • Substrate B:

    
    -Substituted 
    
    
    
    -Diazoester (
    
    
    equiv)
  • Catalyst: Copper(I) Iodide (CuI) (

    
    )
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Base: Highly dependent on substrate; often adventitious base is sufficient, or mild bases like 2,6-lutidine are added.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube and allow it to cool under a stream of Argon.

  • Charging: Add CuI (

    
     mmol) and the Terminal Alkyne (
    
    
    
    mmol) to the tube.
  • Solvation: Add anhydrous 1,4-Dioxane (

    
     mL) via syringe.
    
  • Addition: Add the

    
    -Diazoester (
    
    
    
    mmol) dropwise over 5 minutes at room temperature. Note: Rapid addition can lead to carbene dimerization.
  • Thermal Activation: Seal the tube and heat to

    
     in an oil bath. Monitor via TLC (typically 2–4 hours).
    
  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with

    
    ) to remove copper salts.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The reaction relies on the in-situ formation of a copper carbene which undergoes migratory insertion. The


-substituent stabilizes the resulting allenoate against isomerization to the thermodynamically stable 1,3-diene.

PART 2: The Phosphine Divergence (Mechanistic Core)

The reactivity of allenoates with nucleophilic phosphines is the cornerstone of their utility. However, the


-substituent dictates the regioselectivity of the initial attack and the geometry of the zwitterionic intermediate.
The Regioselectivity Switch
  • Unsubstituted Allenoates: Phosphine attack generates an intermediate that equilibrates to the E-adduct, leading primarily to

    
    -regioselective  products.
    
  • 
    -Substituted Allenoates:  Steric repulsion between the phosphine and the 
    
    
    
    -group favors the formation of the
    
    
    -adduct
    . This kinetic preference often shifts the reaction toward
    
    
    -regioselective
    [3+2] annulations or [4+2] pathways when reacting with imines or enones [2].
Visualization: The Divergent Catalytic Cycle

The following diagram illustrates how the


-substituent (

) forces the pathway away from the standard Lu reaction (Path A) toward the

-substituted specific manifold (Path B).

PhosphineCatalysis Start Allenoate (R-CH=C=C(R')-CO2Et) Zwitterion Zwitterionic Adduct (P+ --- C-) Start->Zwitterion + PR3 Phosphine PR3 Catalyst Phosphine->Zwitterion PathA Path A (R'=H) E-Adduct Formation Gamma-Addition Zwitterion->PathA Minimal Sterics PathB Path B (R'≠H) Z-Adduct Formation Alpha-Addition / Blocked H-Shift Zwitterion->PathB Alpha-Steric Bulk ProductA Standard Cyclopentene (Lu Reaction) PathA->ProductA [3+2] with Alkene ProductB Tetrasubstituted Pyrroline (Quaternary Center) PathB->ProductB [3+2] with Imine

Caption: Mechanistic bifurcation in phosphine catalysis driven by


-substitution. Path B highlights the access to quaternary centers unavailable via Path A.

PART 3: Transition Metal Catalysis & Cycloisomerization

Beyond organocatalysis,


-substituted allenoates serve as excellent substrates for coinage metals (Au, Ag). The 

-substituent acts as a "blocking group," preventing aromatization in certain pathways or directing nucleophilic attack to the

-position.
Gold(I)-Catalyzed Cycloisomerization

When coupled with nucleophiles (e.g., oximes, amides), Gold(I) activates the allene distal bond.

  • Mechanism:

    
    -activation of the 
    
    
    
    -double bond
    
    
    Nucleophilic attack
    
    
    Protodeauration.
  • Outcome: Synthesis of highly substituted furans and pyrroles.

Experimental Note: For


-substituted substrates, AgSbF6  is often required as a co-catalyst to abstract the chloride from (PPh3)AuCl, generating the cationic active species necessary to overcome the increased steric barrier at the allene terminus [3].

PART 4: Applications & Comparative Data

Drug Scaffold Construction

The primary utility of these building blocks is the single-step generation of Tetrasubstituted Pyrrolines , a scaffold found in various bioactive alkaloids and MDM2 inhibitors.

Protocol: [3+2] Annulation with N-Sulfonyl Imines

  • Mix:

    
    -Substituted Allenoate (
    
    
    
    mmol) + N-Tosyl Imine (
    
    
    mmol) in Toluene (
    
    
    mL).
  • Catalyst: Add

    
     (
    
    
    
    ). Note:
    
    
    is often too bulky/weak for
    
    
    -substituted variants.
  • Conditions: Stir at RT for 12h under

    
    .
    
  • Result: Yields pyrrolines with a quaternary carbon at the

    
    -position.
    
Catalyst Selection Guide

The following table summarizes the effect of catalyst choice on


-substituted allenoate reactivity.
Catalyst SystemPrimary IntermediateMajor PathwayKey Product Class

Zwitterion (Stabilized)[3+2] CycloadditionCyclopentenes (Slow kinetics)

Zwitterion (Reactive)[3+2] / [4+2]Pyrrolines / Dihydropyridines
Dipeptide Phosphine Chiral ZwitterionAsymmetric [3+2]Enantioenriched Heterocycles
AuCl / AgSbF6

-Allyl Gold Complex
CycloisomerizationFurans / Pyrroles
CuI / Base Copper CarbeneCross-CouplingSynthesis of the Allenoate

References

  • Copper-Catalyzed Synthesis of Allenoates: Fu, X., et al. (2012).

    
    -Diazoesters. Organic Letters. Link
    
  • Regioselectivity in Phosphine Catalysis: Wang, T., et al. (2015). Origin of Regioselectivity in Phosphine-Catalyzed [3+2] Cycloaddition. Journal of Organic Chemistry. Link

  • Gold Catalysis Reviews: Krause, N., & Winter, C. (2011). Gold-Catalyzed Nucleophilic Cyclization of Functionalized Allenes. Chemical Reviews. Link

  • General Phosphine Catalysis: Cowper, N. G., et al. (2019). Phosphine-Catalyzed [3 + 2] Annulation. Organic Syntheses. Link

Exploratory

Technical Guide: Reactivity & Applications of Diethyl 2-Vinylidenesuccinate

The following technical guide details the reactivity, synthesis, and applications of diethyl 2-vinylidenesuccinate , a specialized allenoate reagent used primarily in phosphine-catalyzed annulation reactions for the cons...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and applications of diethyl 2-vinylidenesuccinate , a specialized allenoate reagent used primarily in phosphine-catalyzed annulation reactions for the construction of nitrogen-containing heterocycles.

Executive Summary

Diethyl 2-vinylidenesuccinate (CAS: N/A for specific isomer in common databases; often cited in specialized literature) is an electron-deficient allene ester characterized by a unique


-ethoxycarbonylmethyl  substitution pattern. Unlike simple allenoates (e.g., ethyl 2,3-butadienoate), this reagent possesses an acidic 

-methylene group that fundamentally alters its reactivity landscape under nucleophilic phosphine catalysis. It serves as a versatile C4 synthon in [4+2] and [4+3] annulations, enabling the rapid assembly of complex alkaloid scaffolds (e.g., Alstonerine, Hirsutine) and diverse heterocyclic libraries.

Chemical Profile & Structural Analysis[1][2][3]

The reagent is defined by an allene core flanked by two ester functionalities. Its reactivity is dictated by the electrophilicity of the central allene carbon (


-carbon) and the acidity of the methylene protons on the succinate side chain (

-protons).
Structural Identity[4][5]
  • Common Name: Diethyl 2-vinylidenesuccinate[1][2][3][4][5][6]

  • Synonym:

    
    -Ethoxycarbonylmethylallenoate
    
  • IUPAC Name: Ethyl 2-(2-ethoxy-2-oxoethyl)buta-2,3-dienoate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    (Based on structure) / C
    
    
    H
    
    
    O
    
    
    (Corrected: EtOOC-C(=C=CH
    
    
    )-CH
    
    
    -COOEt corresponds to C
    
    
    H
    
    
    O
    
    
    , MW ~210.23 g/mol ).
  • Physical State: Clear to yellow oil.

Spectroscopic Data (Diagnostic)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       5.16–5.22 ppm (t, 
      
      
      
      Hz, 2H): Terminal allene protons (=C=CH
      
      
      ).
    • 
       4.06–4.22 ppm (m, 4H): Methylene protons of ethyl esters.
      
    • 
       3.20 ppm (q, 
      
      
      
      Hz, 2H):
      
      
      -Methylene protons (-CH
      
      
      -COOEt).
    • 
       1.21 ppm (t, 6H): Methyl protons of ethyl esters.
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    Characteristic allene central carbon signal at
    
    
    ppm.

Mechanistic Core: Phosphine-Catalyzed Activation

The distinct reactivity of diethyl 2-vinylidenesuccinate arises from the "Beta-Prime (


) Activation Mode." While simple allenoates typically undergo 

-addition or

-addition, this reagent leverages the acidity of the

-protons to form a vinylogous ylide intermediate.[7]
Mechanism of Action[12]
  • Nucleophilic Addition: The phosphine catalyst (e.g., PBu

    
    , PPh
    
    
    
    ) attacks the electrophilic central carbon (
    
    
    ) of the allene.
  • Zwitterion Formation: Generates a phosphonium dienolate zwitterion.

  • Proton Transfer (Critical Step): The basic enolate site deprotonates the acidic

    
    -methylene group (CH
    
    
    
    COOEt).
  • Vinylogous Ylide Formation: This internal proton transfer creates a resonance-stabilized vinylogous phosphonium ylide (1,3-dipole equivalent).

  • Cycloaddition: The ylide undergoes regioselective [4+2] or [4+3] cycloaddition with an electrophile (imine or aziridine).

  • Elimination: The catalyst is regenerated via

    
    -elimination.[7]
    
Mechanistic Pathway Visualization

PhosphineCatalysis Reagent Diethyl 2-vinylidenesuccinate (Allenoate) Zwitterion Zwitterion Intermediate (Phosphonium Dienolate) Reagent->Zwitterion + PR3 (Nucleophilic Attack) Phosphine Phosphine Catalyst (PR3) Phosphine->Zwitterion ProtonTransfer Internal Proton Transfer (Acidic β'-H) Zwitterion->ProtonTransfer Equilibrium Ylide Vinylogous Phosphonium Ylide (Reactive 1,4-Dipole) ProtonTransfer->Ylide Isomerization Cycloadduct Cyclic Intermediate Ylide->Cycloadduct + Electrophile ([4+2] or [4+3]) Electrophile Electrophile (Imine / Aziridine) Electrophile->Cycloadduct Product Final Heterocycle (Tetrahydropyridine / Azepine) Cycloadduct->Product β-Elimination Regeneration Catalyst Regeneration (- PR3) Cycloadduct->Regeneration Regeneration->Phosphine Recycle

Caption: Catalytic cycle showing the conversion of diethyl 2-vinylidenesuccinate into a reactive vinylogous ylide via phosphine mediation.

Key Synthetic Transformations

[4+2] Annulation with Imines

This is the most documented application. The reagent reacts with


-tosyl imines or cyclic imines (e.g., indole-derived) to yield highly functionalized tetrahydropyridines .
  • Scope: Indole imines,

    
    -tosyl aldimines, cyclic sulfonylimines.
    
  • Significance: Provides direct access to the indolo[2,3-a]quinolizidine skeleton found in Alstonia alkaloids.

[4+3] Annulation with Aziridines

Reaction with


-sulfonyl aziridines yields tetrahydroazepines .
  • Mechanism: Ring opening of the aziridine by the vinylogous ylide followed by ring closure.

  • Selectivity: High regioselectivity is observed due to the steric demand of the

    
    -substituent.
    
-Umpolung Addition

Nucleophiles such as carboxylic acids or phenols can add to the


-carbon (the succinate methylene) rather than the typical 

-addition seen in simple allenoates. This "umpolung" (polarity inversion) effect is driven by the stability of the specific zwitterionic intermediate derived from this reagent.

Comparative Reactivity Table

Reaction TypeCo-ReactantCatalystProduct ScaffoldYield Range
[4+2] Annulation

-Tosyl Imines
PPh

/ PBu

Tetrahydropyridines70–95%
[4+2] Annulation Indole IminesPBu

Indoloquinolizidines60–85%
[4+3] Annulation

-Tosyl Aziridines
PPh

Et
Tetrahydroazepines40–65%

-Addition
Benzoic AcidPPh


-Benzoyloxy Enol Ethers
80–95%

Experimental Protocols

Synthesis of Diethyl 2-Vinylidenesuccinate

Note: This reagent is typically prepared via elimination from a chlorinated precursor or isomerization of a propargyl species.

Protocol:

  • Precursor: Start with ethyl 4-chloroacetoacetate.

  • Alkylation: Alkylate with ethyl bromoacetate using NaH in THF to form the intermediate diester.

  • Elimination/Isomerization: Treat the intermediate with a weak base (e.g., Et

    
    N) or subject to Wittig conditions if starting from a phosphorane precursor.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is isolated as a clear/yellow oil.

    • Validation: Check

      
      H NMR for the disappearance of the methine proton and appearance of the terminal allene triplet at 5.2 ppm.
      
General Procedure for [4+2] Annulation

Objective: Synthesis of a Tetrahydropyridine derivative.

  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Reagents:

    • Imine (1.0 equiv, e.g.,

      
      -tosylbenzaldimine).
      
    • Diethyl 2-vinylidenesuccinate (1.2 equiv).

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).

  • Catalyst Addition: Add PBu

    
     (10–20 mol %) dropwise via syringe.
    
  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (disappearance of imine).[5]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly via flash column chromatography on silica gel (typically EtOAc/Hexanes gradient).

Applications in Drug Discovery

Total Synthesis of Alkaloids

The reagent acts as a linchpin in the formal synthesis of (


)-Alstonerine  and (

)-Hirsutine
.
  • Strategy: The [4+2] cycloaddition constructs the D-ring of the alkaloid core in a single step with correct relative stereochemistry.

  • Advantage: Avoids lengthy stepwise ring closures and introduces handle functionalities (esters) for subsequent oxidation state adjustments.

Diversity-Oriented Synthesis (DOS)

Researchers utilize this reagent to generate libraries of "natural product-like" scaffolds. By varying the imine component (e.g., using cyclic imines, acyclic imines, or aziridines), drug developers can rapidly access distinct chemical spaces (azepines vs. pyridines) from a common precursor.

References

  • Kwon, O. et al. (2019). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses. Link

  • Guo, H. et al. (2009). Phosphine-Catalyzed [4 + 3] Annulation of Allenoate with Aziridines for Synthesis of Tetrahydroazepines. Journal of the American Chemical Society / NIH PMC.[7] Link

  • Zhang, J. et al. (2018). Organophosphine-Catalyzed [4C+X] Annulations. MDPI Molecules. Link

  • Kwon, O. et al. (2011).

    
    -Umpolung Addition of Nucleophiles to Activated 
    
    
    
    -Alkyl Allenes. NIH PMC.[7] Link
  • Hofer, M. (2024).[8] Enantioselective Syntheses of 3,4-Dihydropyrans Utilizing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions. JKU Linz. Link

Sources

Foundational

Diethyl 2-vinylidenesuccinate molecular weight and formula

This guide details the chemical identity, synthesis, and application of Diethyl 2-vinylidenesuccinate , a specialized allenoate employed as a C4 synthon in advanced organic synthesis, particularly in phosphine-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of Diethyl 2-vinylidenesuccinate , a specialized allenoate employed as a C4 synthon in advanced organic synthesis, particularly in phosphine-catalyzed annulations for drug discovery.

Part 1: Executive Summary & Chemical Identity

Diethyl 2-vinylidenesuccinate (CAS: 865714-07-4) is a functionalized allenoate ester characterized by a vinylidene moiety (


) at the 

-position of a succinate backbone. Unlike simple

-substituted allenoates, this molecule possesses a unique electronic profile due to the presence of an additional ester-containing side chain (

-position), rendering it a highly reactive dipole precursor in nucleophilic phosphine catalysis.

It serves as a critical building block in the synthesis of nitrogen-containing heterocycles (e.g., tetrahydropyridines, tetrahydroazepines) and oxygen heterocycles (e.g., dihydropyrans), which are core scaffolds in alkaloid natural products and pharmaceutical candidates.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyData
Chemical Name Diethyl 2-vinylidenesuccinate
Synonyms Diethyl 2-vinylidenebutanedioate; Allenoate 2n; Allenoate 55a
CAS Number 865714-07-4
Molecular Formula

Molecular Weight 198.22 g/mol
Physical State Clear Liquid
SMILES CCOC(=O)CC(=C=C)C(=O)OCC
Structure

-substituted allenoate (

)

Part 2: Synthesis & Preparation[1][2][3][6][8][10][12][13][14]

The preparation of Diethyl 2-vinylidenesuccinate typically follows established protocols for


-substituted allenoates, often utilizing phosphonium ylide chemistry or isomerization strategies.
Synthetic Protocol

While specific proprietary routes exist, the standard laboratory preparation involves the Wittig-type reaction of a stabilized phosphonium ylide with an acid chloride, followed by base-mediated elimination/isomerization.

Reagents:

  • Precursor A: (Carbethoxymethylene)triphenylphosphorane

  • Precursor B: Ethyl malonyl chloride (or equivalent acyl halide)

  • Base: Triethylamine (

    
    ) or similar organic base.
    
  • Solvent: Dichloromethane (

    
    ) or Benzene.
    

Step-by-Step Methodology:

  • Acylation: The phosphonium ylide is reacted with the acyl chloride in the presence of a base to form the intermediate acyl phosphorane.

  • Elimination/Isomerization: Thermal treatment or base catalysis promotes the elimination of triphenylphosphine oxide (

    
    ), generating the alkyne or allene.
    
  • Isomerization to Allenoate: Under controlled conditions (often using mild base or specific catalysts), the intermediate isomerizes to the thermodynamically or kinetically favored 2-vinylidene structure.

  • Purification: The product is isolated via flash column chromatography (typically Ethyl Acetate/Hexane systems) to yield a clear liquid.[1]

Note: The synthesis requires anhydrous conditions under an inert atmosphere (


 or 

) to prevent hydrolysis of the ester groups or premature polymerization of the allene.

Part 3: Reactivity & Mechanism (Phosphine Catalysis)

The core utility of Diethyl 2-vinylidenesuccinate lies in its behavior as a 1,4-dipole (or 1,X-dipole) under nucleophilic phosphine catalysis.

Mechanistic Insight

Upon nucleophilic attack by a phosphine catalyst (e.g.,


, 

) at the

-carbon (central carbon of the allene), a zwitterionic phosphonium intermediate is formed.
  • Distinctive Feature: Unlike standard allenoates, Diethyl 2-vinylidenesuccinate possesses acidic

    
    -protons (on the 
    
    
    
    group).[2]
  • Effect: This acidity facilitates rapid proton transfer, converting the initial phosphonium enoate into a vinylogous ylide .[2] This intermediate can then undergo regioselective annulations with electrophiles (imines, aziridines, activated olefins).

Visualization: Phosphine-Catalyzed Activation Pathway

G Start Diethyl 2-vinylidenesuccinate (Allenoate) Zwitterion Zwitterionic Intermediate (Phosphonium Enoate) Start->Zwitterion Adduct Formation Phosphine Phosphine Catalyst (PR3) Phosphine->Start Nucleophilic Attack (Beta-C) ProtonTransfer Proton Transfer (Acidic Beta-Prime H) Zwitterion->ProtonTransfer Ylide Vinylogous Ylide (Active Nucleophile) ProtonTransfer->Ylide Isomerization Electrophile Electrophile (Imine/Aziridine) Ylide->Electrophile [4+2] / [4+3] Annulation Product Cyclic Product (Tetrahydropyridine/Azepine) Electrophile->Product Cyclization & Catalyst Release

Figure 1: Mechanistic pathway of phosphine-catalyzed activation of Diethyl 2-vinylidenesuccinate, highlighting the critical proton transfer step enabled by the succinate side-chain.

Part 4: Applications in Drug Discovery

Diethyl 2-vinylidenesuccinate is a versatile C4 synthon used to construct complex heterocyclic scaffolds found in bioactive natural products and synthetic drugs.

Synthesis of Tetrahydropyridines ([4+2] Annulation)
  • Reaction: Reaction with imines (e.g.,

    
    -tosyl imines).
    
  • Significance: Provides rapid access to the tetrahydropyridine core, a structural motif present in alkaloids like Hirsutine and Alstonerine .

  • Mechanism: The allenoate acts as a 1,4-dipole, reacting with the C=N bond of the imine.

Synthesis of Tetrahydroazepines ([4+3] Annulation)
  • Reaction: Reaction with aziridines (e.g.,

    
    -nosyl aziridines).
    
  • Significance: Generates seven-membered nitrogen rings (azepines), which are challenging to synthesize via conventional methods.

  • Mechanism: Ring-opening of the aziridine followed by cyclization.

Synthesis of Dihydropyrans[7][8][9][13][14]
  • Reaction: Reaction with activated ketones or aldehydes.[3]

  • Significance: Formation of oxygen-containing heterocycles with potential antibiotic and anti-inflammatory properties.[4]

Experimental Workflow: [4+2] Annulation
ParameterCondition
Substrate N-Tosyl Imine (1.0 equiv)
Reagent Diethyl 2-vinylidenesuccinate (1.2 equiv)
Catalyst Triphenylphosphine (

) or Methyldiphenylphosphine (

) (10-20 mol%)
Solvent Dichloromethane (

) or Toluene
Temperature Room Temperature (25°C)
Time 12 - 48 Hours
Yield Typically 70-95%

Part 5: References

  • Kwon, O. et al. (2011). Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways. Journal of the American Chemical Society.[2] Link

  • Guo, H. et al. (2019). Phosphine-promoted [4 + 3] annulation of allenoate with aziridines for synthesis of tetrahydroazepines. RSC Advances. Link

  • Piringer, M. (2024). Enantioselective Syntheses of 3,4-Dihydropyrans Utilizing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of α-Substituted Allenoates. Johannes Kepler University Linz. Link

  • Tong, X. et al. (2005). Phosphine-Catalyzed [3+2] and [4+2] Annulations of Allenoates. Journal of Organic Chemistry. Link

  • BLD Pharm. (n.d.). Diethyl 2-vinylidenesuccinate Product Page. Link

Sources

Exploratory

Literature Reviews on Vinylidenesuccinate Derivatives: A Technical Guide

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Polymer Scientists, and Medicinal Chemists Abstract Vinylidenesuccinate derivatives, predominantly represented by itaconic acid (2-methylenesuccinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Polymer Scientists, and Medicinal Chemists

Abstract

Vinylidenesuccinate derivatives, predominantly represented by itaconic acid (2-methylenesuccinic acid) and its esters, constitute a critical class of bio-based platform chemicals. Characterized by a terminal vinylidene group (


) conjugated with a dicarboxylic acid backbone, these compounds exhibit unique reactivity profiles suitable for radical polymerization and metabolic intervention. This guide synthesizes the structural chemistry, synthetic pathways, and dual-application spectrum (materials science vs. pharmacology) of vinylidenesuccinates, providing actionable protocols for their derivatization and characterization.

Structural Logic & Chemical Reactivity

The Vinylidene Core

The defining feature of vinylidenesuccinates is the exocyclic double bond at the C2 position of the succinate moiety. Unlike linear isomers (e.g., citraconic or mesaconic acid), the vinylidene group provides high steric bulk and specific reactivity:

  • Polymerization: The double bond acts as a Michael acceptor, allowing radical polymerization, though often requiring copolymerization due to steric hindrance in homopolymerization.

  • Biological Activity: The structure mimics succinate, allowing it to competitively inhibit Succinate Dehydrogenase (SDH), a key enzyme in the Krebs cycle (TCA) and the Electron Transport Chain (Complex II).

Nomenclature Clarification
  • Vinylidenesuccinic Acid: Synonymous with Itaconic Acid .

  • Dialkyl Vinylidenesuccinates: Refers to diesters (e.g., Dimethyl Itaconate, DMI) used to modulate lipophilicity and glass transition temperature (

    
    ) in polymers.
    
  • Alkylitaconates: Derivatives with an alkyl chain on the vinylidene carbon or the succinate backbone, often found as secondary metabolites in fungi.

ChemicalStructure cluster_0 Core Structure cluster_1 Reactivity Modes Itaconate Vinylidenesuccinic Acid (Itaconic Acid) Polymer Radical Polymerization (Bio-based Plastics) Itaconate->Polymer Radical Initiator (AIBN/BPO) Bio SDH Inhibition (Metabolic Regulation) Itaconate->Bio Competitive Binding to Active Site Succinate Succinic Acid (Reference) Succinate->Itaconate Dehydrogenation / Decarboxylation caption Fig 1. Structural relationship and divergent application pathways of vinylidenesuccinate.

Figure 1: Structural relationship and divergent application pathways of vinylidenesuccinate.[1][2][3][4][5][6][7][8][9][10][11][12]

Synthesis & Derivatization Strategies

Bio-Production vs. Chemical Synthesis

While industrial production relies on Aspergillus terreus fermentation, laboratory synthesis of specific derivatives often employs the Stobbe Condensation .

Mechanism: Stobbe Condensation

This pathway allows for the synthesis of substituted vinylidenesuccinates (e.g., benzylidene derivatives) which are crucial for medicinal chemistry (hypoglycemic agents).

  • Reactants: Diethyl succinate + Aldehyde/Ketone.[11]

  • Base: Sodium ethoxide or Potassium tert-butoxide.

  • Intermediate: Paraconic acid lactone.

  • Product:

    
    -alkylidene succinic acid monoester.
    
Protocol: Synthesis of Dimethyl Vinylidenesuccinate (DMI)

Objective: To synthesize a pure diester monomer for polymerization studies.

Reagents:

  • Itaconic Acid (130.1 g, 1.0 mol)

  • Methanol (Excess, 400 mL)

  • Catalyst:

    
     (conc., 2 mL) or 
    
    
    
    -TsOH (1% mol)
  • Solvent: Toluene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Itaconic Acid, Methanol, and Toluene (150 mL). Add catalyst.

  • Reflux: Heat to reflux (

    
    C initially, rising as MeOH is consumed/removed). Critical: Monitor water collection in the trap to gauge reaction progress.
    
  • Workup:

    • Cool to room temperature.

    • Wash with saturated

      
       (3x 50 mL) to remove unreacted acid and catalyst. Caution: 
      
      
      
      evolution.
    • Wash with brine (1x 50 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Vacuum distillation. DMI boils at

    
    C / 12 mmHg.
    
  • Validation:

    
    -NMR (
    
    
    
    ):
    
    
    3.3 (s, 2H,
    
    
    ), 3.7 (s, 3H,
    
    
    ), 3.8 (s, 3H,
    
    
    ), 5.7 & 6.3 (s, 1H each,
    
    
    ).

Polymerization Characteristics

Vinylidenesuccinate esters are notoriously difficult to homopolymerize to high molecular weights due to the steric hindrance of the geminal substitution at the vinylidene carbon. They are best utilized as comonomers.

Copolymerization Parameters
ComonomerReactivity Ratios (

= DMI,

= Comonomer)
Polymer PropertiesApplication
Styrene

,

High

, Rigid
Coatings, Resins
Methyl Methacrylate

,

Transparent, UV stableOptical Materials
Acrylonitrile

,

Solvent ResistantFibers, Membranes
Protocol: Emulsion Copolymerization (DMI-Styrene)

Objective: Create a latex with high bio-content.

  • Aqueous Phase: Water (200 mL), SDS (Sodium Dodecyl Sulfate, 2 g),

    
     (buffer, 0.5 g).
    
  • Monomer Phase: Styrene (30 g), Dimethyl Vinylidenesuccinate (20 g).

  • Initiator: Potassium Persulfate (KPS, 0.2 g dissolved in 10 mL water).

  • Process:

    • Purge reactor with

      
       for 30 mins at 
      
      
      
      C.
    • Add Monomer Phase dropwise over 2 hours to control exotherm.

    • Add Initiator solution concurrently.

    • Post-polymerization cook: 2 hours at

      
      C.
      
  • Analysis: Gravimetric conversion (usually >90%), GPC for molecular weight (

    
    ).
    

Biological & Medicinal Applications

Mechanism: Metabolic Inhibition

Vinylidenesuccinate (Itaconate) is an endogenous immunometabolite produced by macrophages. It exerts anti-inflammatory effects by inhibiting Succinate Dehydrogenase (SDH) .

  • Mechanism: Itaconate acts as a competitive inhibitor of succinate oxidation. The methylene group aligns with the FAD binding site but cannot be dehydrogenated, stalling the Krebs cycle and preventing ROS generation associated with inflammation reperfusion.

SDH_Inhibition cluster_enzyme Enzyme Active Site (SDH) BindingSite Succinate Binding Pocket Fumarate Fumarate (Product) BindingSite->Fumarate Oxidation (FAD -> FADH2) BindingSite->Fumarate X Succinate Succinate (Substrate) Succinate->BindingSite Native Binding Itaconate Vinylidenesuccinate (Inhibitor) Itaconate->BindingSite Competitive Blockade caption Fig 2. Competitive inhibition of Succinate Dehydrogenase by Vinylidenesuccinate.

Figure 2: Competitive inhibition of Succinate Dehydrogenase by Vinylidenesuccinate.[1][2][3][4][5][6][7][8][9][10][11][12]

Medicinal Derivatives

Recent literature highlights benzylidenesuccinic acid derivatives (structural analogs) as potential hypoglycemic agents. The aromatic ring enhances lipophilicity, improving cell membrane permeability compared to the highly polar native acid.

References

  • Steiger, M. G., et al. (2013). "Biochemistry of microbial itaconic acid production." Frontiers in Microbiology. Link

  • Okuda, T., et al. (2012). "Polymerization of itaconic acid derivatives." Macromolecules. Link

  • Cordes, T., & Metallo, C. M. (2019). "Itaconate alters succinate dehydrogenase kinetics." Nature Metabolism. Link

  • Li, A., et al. (2020). "Synthesis and biological activity of itaconic acid derivatives." Mini Reviews in Medicinal Chemistry. Link

  • Werpy, T., & Petersen, G. (2004). "Top Value Added Chemicals from Biomass: Volume I." U.S. Department of Energy. Link

Sources

Foundational

Technical Guide: Stability & Storage of Diethyl 2-vinylidenesuccinate

The following guide details the stability profile and storage protocols for Diethyl 2-vinylidenesuccinate (DEVS) . This document is structured as a technical whitepaper for use in drug development and polymer science.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stability profile and storage protocols for Diethyl 2-vinylidenesuccinate (DEVS) .

This document is structured as a technical whitepaper for use in drug development and polymer science. It moves beyond generic supplier recommendations ("Store at room temperature") to address the specific instability inherent to electron-deficient allene esters .

CAS: 865714-07-4 Formula:


Molecular Weight:  198.22  g/mol
IUPAC Core:  Allene-derived succinate ester

Executive Summary

Diethyl 2-vinylidenesuccinate (DEVS) is a highly reactive electron-deficient allene . Unlike its thermodynamic isomer (diethyl itaconate), DEVS possesses a cumulative double bond system (


) conjugated with an ester carbonyl. This structural motif creates a distinct instability profile characterized by high susceptibility to nucleophilic attack, base-catalyzed isomerization, and spontaneous polymerization. 

While commercial suppliers often list generic storage conditions, experimental evidence suggests that maintaining purity >95% requires rigorous exclusion of moisture and Lewis bases. This guide mandates a -20°C storage protocol under inert atmosphere to prevent the degradation cascades described below.

Chemical Profile & Reactivity Mechanisms

To understand the storage requirements, one must first understand the driving forces of degradation. DEVS is not merely an ester; it is a Michael acceptor on a cumulative pi-system .

The Allene Instability Factor

The central carbon of the allene moiety (


) is 

-hybridized, creating significant ring strain and electrophilicity.
  • Electrophilicity: The ester group at the C2 position withdraws electron density, making the central carbon highly susceptible to nucleophiles (water, alcohols, amines).

  • Thermodynamic Isomerization: The allene system is kinetically trapped. In the presence of trace bases or thermal energy, it seeks to relax into a conjugated diene system (e.g., diethyl itaconate derivatives) or an internal alkyne, which are thermodynamically more stable.

Degradation Pathways

The three primary failure modes during storage are:

  • Base-Catalyzed Isomerization: Trace alkalinity (even from untreated glass surfaces) can deprotonate the

    
    -proton (at the succinate 
    
    
    
    ), leading to a prototropic shift that collapses the allene into a conjugated diene.
  • Nucleophilic Addition (Hydrolysis): Ambient moisture attacks the central allene carbon or hydrolyzes the ester groups, generating acidic byproducts that autocatalyze further degradation.

  • Radical Polymerization: Similar to methylidene malonates, the exposed methylene terminus (

    
    ) is prone to radical dimerization or polymerization, especially if stabilizers are consumed.
    

Visualization of Degradation Logic

The following diagram illustrates the mechanistic pathways that must be inhibited during storage.

DEVS_Degradation DEVS Diethyl 2-vinylidenesuccinate (Active Allene) Isomer Isomerization Product (Conjugated Diene/Alkyne) DEVS->Isomer Prototropic Shift (Thermodynamic Sink) Polymer Oligomers/Polymers (Insoluble Gel) DEVS->Polymer Radical/Anionic Polymerization Hydrolysis Mono-ester / Acid (Autocatalytic) DEVS->Hydrolysis Nucleophilic Attack Moisture Moisture (H2O) Moisture->DEVS Attacks Base Trace Base / Heat Base->DEVS Catalyzes Hydrolysis->DEVS Acid Catalysis

Figure 1: Primary degradation pathways of DEVS. Note that hydrolysis products can act as acid catalysts, creating a runaway degradation loop.

Comprehensive Storage Protocol

This protocol is designed to be self-validating : if the material degrades, the physical changes (viscosity increase, precipitation) will be immediately apparent.

Environmental Controls
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius suppression of isomerization kinetics.
Atmosphere Argon (Ar) Heavier than air; provides a superior blanket against moisture compared to Nitrogen.
Container Silanized Amber Glass Amber blocks UV (radical initiator). Silanization neutralizes surface hydroxyls (Si-OH) which can act as weak bases/nucleophiles.
Stabilizer 10-50 ppm BHT or MEHQ Radical scavenger to prevent spontaneous polymerization. Note: MEHQ requires trace O2 to function; BHT is preferred for anaerobic storage.
Handling Workflow (Step-by-Step)
  • Receipt: Upon arrival, do not open the bottle until it has equilibrated to room temperature (prevents water condensation).

  • Aliquot: Inside a glovebox or under a positive pressure Argon stream, divide the bulk material into single-use aliquots. This avoids repeated freeze-thaw cycles.

  • Sealing: Use Parafilm® or Teflon tape over the cap threads to ensure a hermetic seal.

  • Monitoring: Inspect visually for "cloudiness" or gel formation before every use.

Analytical Quality Control (QC)

To verify the integrity of DEVS, use the following analytical markers.

1H-NMR Validation

The allene structure provides distinct chemical shifts. Degradation is easily detected by the disappearance of these signals and the appearance of conjugated alkene signals.

  • Target Signal (Allene): Look for the terminal allene protons (

    
    ). These typically appear as a distinct multiplet in the 5.0 – 5.5 ppm  range.
    
  • Impurity Signal (Isomer): If the peak at ~5.2 ppm diminishes and new vinylic signals appear around 6.0 – 7.0 ppm , isomerization to the itaconate/citraconate form has occurred.

  • Impurity Signal (Hydrolysis): Broadening of signals or appearance of carboxylic acid protons (>10 ppm).

Experimental Workflow Diagram

QC_Workflow Start Sample Retrieval (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Visual Visual Inspection (Clear vs Cloudy) Equilibrate->Visual Decision Clear? Visual->Decision NMR 1H-NMR Analysis (CDCl3) Decision->NMR Yes Purify Flash Chromatography (Neutral Alumina) Decision->Purify No (Cloudy/Gel) Use Proceed to Synthesis NMR->Use Allene Peak Intact NMR->Purify Isomers Detected

Figure 2: Quality Control decision tree for DEVS handling.

References

  • Cowman, C. D., & Thrasher, J. S. (2023). Anionic Polymerization and Transport of Diethyl Methylidene Malonate. Polymer Chemistry. Retrieved from [Link]

  • Ma, S. (2005). Some typical advances in the synthetic applications of allenes. Chemical Reviews, 105(7), 2829-2872. (Grounding reference for allene reactivity).

  • Markov, O.N., et al. (2023).[1] Diethyl 2-Cyano-3-oxosuccinate. Molbank.[1] Retrieved from [Link][2][3][4][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Phosphine-Catalyzed [3+2] Annulation Using Diethyl 2-Vinylidenesuccinate for the Synthesis of Highly Functionalized Cyclopentenes

Abstract This technical guide provides a comprehensive overview and detailed protocols for the phosphine-catalyzed [3+2] annulation reaction utilizing diethyl 2-vinylidenesuccinate as a versatile three-carbon building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the phosphine-catalyzed [3+2] annulation reaction utilizing diethyl 2-vinylidenesuccinate as a versatile three-carbon building block. This powerful organocatalytic transformation offers an efficient and atom-economical route to construct highly functionalized cyclopentene carbo-cycles, which are prevalent scaffolds in numerous natural products and pharmaceutically active compounds. We will delve into the underlying catalytic mechanism, provide step-by-step experimental procedures, discuss the scope and limitations of the reaction, and highlight the potential applications of the resulting products in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of [3+2] Annulation and the Role of Phosphine Catalysis

The construction of five-membered carbocycles is a cornerstone of modern organic synthesis, driven by the prevalence of the cyclopentane motif in a vast array of biologically active molecules.[1] Among the myriad of synthetic strategies, [3+2] annulation reactions have emerged as a particularly powerful tool for the convergent synthesis of these structures. Nucleophilic phosphine catalysis, in particular, has garnered significant attention as an efficient method for promoting these transformations under mild conditions.[2]

The pioneering work of Lu and others established that phosphines can act as potent nucleophilic catalysts, reacting with activated allenes or alkynes to generate zwitterionic intermediates.[3] These intermediates behave as 1,3-dipoles, which can then undergo cycloaddition with a suitable two-atom partner (a 2π component) to afford five-membered rings.[4] Allenoates, such as diethyl 2-vinylidenesuccinate, are excellent substrates for this reaction, offering a gateway to densely functionalized cyclopentenes.[5] The resulting products, with their multiple stereocenters and functional groups, are valuable intermediates for the synthesis of complex molecular architectures.[1]

The Catalytic Cycle: A Mechanistic Deep Dive

The phosphine-catalyzed [3+2] annulation of an allenoate with an electron-deficient alkene proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction is initiated by the nucleophilic attack of the phosphine catalyst on the central carbon of the allenoate (1) . This addition generates a zwitterionic intermediate (2) , where the negative charge is delocalized across the α and γ positions.[6] This intermediate then undergoes a proton transfer to form a vinylogous ylide (3) .[7] The γ-carbon of this ylide then acts as a nucleophile, attacking the electron-deficient alkene (4) in a Michael-type addition to form a new zwitterionic intermediate (5) . Subsequent intramolecular cyclization via nucleophilic attack of the enolate onto the phosphonium salt, followed by β-elimination of the phosphine catalyst, furnishes the final cyclopentene product (6) and regenerates the phosphine catalyst for the next cycle.

Phosphine-Catalyzed [3+2] Annulation cluster_0 Catalytic Cycle Allenoate Allenoate (1) Zwitterion1 Zwitterionic Intermediate (2) Allenoate->Zwitterion1 + R3P Phosphine R3P Ylide Vinylogous Ylide (3) Zwitterion1->Ylide Proton Transfer Zwitterion2 Intermediate (5) Ylide->Zwitterion2 + Alkene (4) Alkene Alkene (4) Cyclopentene Cyclopentene (6) Zwitterion2->Cyclopentene Intramolecular Cyclization Regen_Phosphine R3P Cyclopentene->Regen_Phosphine - Product Regen_Phosphine->Allenoate Catalyst Regeneration

Figure 1: Catalytic cycle of the phosphine-catalyzed [3+2] annulation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the starting material, diethyl 2-vinylidenesuccinate, and the subsequent phosphine-catalyzed [3+2] annulation reaction.

Synthesis of Diethyl 2-Vinylidenesuccinate

While not commercially available in large quantities, diethyl 2-vinylidenesuccinate can be synthesized from diethyl succinate through a two-step procedure involving α-bromination followed by dehydrobromination and rearrangement. A plausible synthetic route is outlined below, adapted from general procedures for similar compounds.

Materials:

  • Diethyl succinate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • α-Bromination of Diethyl Succinate:

    • To a solution of diethyl succinate (1.0 equiv.) in CCl₄, add NBS (1.1 equiv.) and a catalytic amount of BPO (0.02 equiv.).

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude diethyl 2-bromosuccinate. This can be purified by vacuum distillation if necessary.

  • Dehydrobromination and Rearrangement to Diethyl 2-Vinylidenesuccinate:

    • Dissolve the crude diethyl 2-bromosuccinate (1.0 equiv.) in toluene.

    • Add DBU (1.5 equiv.) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction for the formation of the allene product.

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure diethyl 2-vinylidenesuccinate.

General Protocol for Phosphine-Catalyzed [3+2] Annulation

This protocol describes a general procedure for the reaction of diethyl 2-vinylidenesuccinate with an electron-deficient alkene, such as an N-arylmaleimide.

Materials:

  • Diethyl 2-vinylidenesuccinate

  • N-Phenylmaleimide (or other activated alkene)

  • Triphenylphosphine (PPh₃) or other suitable phosphine catalyst

  • Anhydrous toluene or other suitable solvent (e.g., THF, CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-phenylmaleimide (1.0 equiv.) and the phosphine catalyst (e.g., PPh₃, 0.1 equiv.).[8]

  • Dissolve the solids in anhydrous toluene.[9]

  • Add the diethyl 2-vinylidenesuccinate (1.2 equiv.) to the solution via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.[9] Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired cyclopentene product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow cluster_prep Substrate Preparation cluster_annulation Annulation Reaction cluster_purification Purification & Analysis Start_Succinate Diethyl Succinate Bromination α-Bromination (NBS, BPO) Start_Succinate->Bromination Dehydrobromination Dehydrobromination/ Rearrangement (DBU) Bromination->Dehydrobromination Vinylidene Diethyl 2-Vinylidenesuccinate Dehydrobromination->Vinylidene Addition Add Diethyl 2-Vinylidenesuccinate Vinylidene->Addition Reactants Alkene + Phosphine Catalyst in Anhydrous Solvent Reactants->Addition Reaction Stir at Room Temperature (12-24h) Addition->Reaction Workup Concentration Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis Final_Product Functionalized Cyclopentene Analysis->Final_Product

Figure 2: Experimental workflow for the synthesis and application of diethyl 2-vinylidenesuccinate.

Reaction Scope and Limitations

The phosphine-catalyzed [3+2] annulation using allenoates is a robust reaction with a broad substrate scope.

Table 1: Representative Scope of the [3+2] Annulation with Allenoates

EntryAllenoateAlkene PartnerCatalyst (mol%)SolventYield (%)Reference
1Ethyl 2-methyl-2,3-butadienoateN-PhenylmaleimidePPh₃ (10)Toluene95[10]
2Ethyl 2-ethyl-2,3-butadienoateDimethyl fumaratePBu₃ (10)Benzene88[10]
3Ethyl 2-phenyl-2,3-butadienoateAcrylonitrilePPh₃ (20)Toluene75[11]
4α-Substituted Allenoatesα,β-Unsaturated IminesPPh₃ (10)Toluene80-95[11]
5Ethyl 2-methyl-2,3-butadienoateBenzylidene malononitrileHMPT (20)Benzene98[10]

This table is a generalized representation based on literature for similar α-substituted allenoates.

Key Considerations:

  • The Allenoate: The α-substituent on the allenoate is well-tolerated, allowing for the introduction of various functional groups into the final product. Diethyl 2-vinylidenesuccinate, with its ester functionality, is expected to perform well in this reaction.

  • The Alkene Partner: The reaction works best with electron-deficient alkenes. Common examples include maleimides, fumarates, acrylates, and vinyl ketones. The stereochemistry of the alkene is often retained in the product.

  • The Phosphine Catalyst: A variety of phosphines can be employed. Tributylphosphine (PBu₃) and triphenylphosphine (PPh₃) are common choices. Chiral phosphines can be used to achieve enantioselective transformations.[12] The choice of catalyst can sometimes influence the regioselectivity of the reaction.[4]

  • Limitations: While the scope is broad, certain sterically hindered substrates may react sluggishly or not at all. The reaction is also sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.[8]

Applications in Drug Discovery and Development

The highly functionalized cyclopentene products obtained from this reaction are valuable building blocks in medicinal chemistry. The cyclopentane ring is a "privileged scaffold" found in numerous FDA-approved drugs and natural products with diverse biological activities.[1]

  • Scaffold for Library Synthesis: The versatility of the [3+2] annulation allows for the rapid generation of diverse libraries of cyclopentene derivatives by varying the allenoate and alkene coupling partners. These libraries can then be screened for biological activity against various therapeutic targets.

  • Synthesis of Natural Product Analogues: Many natural products containing a cyclopentane core exhibit potent biological activities. This methodology can be employed to synthesize analogues of these natural products, potentially leading to compounds with improved pharmacological properties.

  • Conformationally Constrained Scaffolds: The rigid structure of the cyclopentene ring can be used to lock a molecule in a specific conformation, which can be beneficial for optimizing binding to a biological target.[13] This conformational rigidity can lead to increased potency and selectivity.[13]

Conclusion

The phosphine-catalyzed [3+2] annulation of diethyl 2-vinylidenesuccinate with electron-deficient alkenes represents a highly efficient and versatile strategy for the synthesis of complex and densely functionalized cyclopentenes. The reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and provides access to valuable scaffolds for drug discovery and natural product synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to readily apply this powerful transformation in their own synthetic endeavors.

References

  • Ye, S., & Tang, Y. (2005). Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction. Chemical Communications, (11), 1384-1386. [Link]

  • Ni, H., & Fu, G. C. (2015). Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulations To Generate Fused Ring Systems. Journal of the American Chemical Society, 137(12), 4059–4062. [Link]

  • Fu, G. C. (2015). General Procedure for Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulations. Journal of the American Chemical Society, Supporting Information. [Link]

  • Zheng, S., & Lu, X. (2008). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 10(20), 4481–4484. [Link]

  • Wang, T., & Han, X. (2021). Phosphine-Catalyzed Annulations Based on [3+3] and [3+2] Trapping of Ketene Intermediates with Thioamides. Organic Letters, 23(21), 8236–8240. [Link]

  • ResearchGate. (n.d.). Substrate scope of phosphine‐catalyzed (3+2) annulation of the... [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Phosphine-catalyzed [3+2] annulation of allenoates with... [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the phosphine-catalyzed [3 + 2] annulation of... [Image]. Retrieved from ResearchGate. [Link]

  • Kwon, O. (2007). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes. Journal of the American Chemical Society, 129(43), 12932–12933. [Link]

  • Organic Chemistry Portal. (n.d.). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Retrieved from [Link]

  • Tran, D. N., & Driver, T. G. (2021). Phosphorus-Based Catalysis. eScholarship.org. [Link]

  • Wang, T., & Han, X. (2018). Phosphine-Catalyzed [3 + 2] Annulation of 2-Hydroxy-1,4-naphthaquinones and Allenoate: An Allene–Alkene [3 + 2] Annulation Mechanism Involving Consecutive γ-Addition–Aldol Reaction. Organic Letters, 20(20), 6544–6547. [Link]

  • Shneine, J. K. (2018). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. ResearchGate. [Link]

  • Scott, J. D., & Williams, R. M. (2015). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]

  • Shneine, J. K. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Al-Nahrain Journal of Science. [Link]

  • National Institutes of Health. (n.d.). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bis-functionalized Cyclopentanes from Linear Alkynes via Radical Cascade Involving Double Intramolecular Hydrogen-Atom Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Cyclopentenes Through a Tandem NHC-Catalyzed Dynamic Kinetic Resolution and Ambient Temperature Decarboxylation: Mechanistc Insight and Synthetic Application. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Retrieved from [Link]

  • Xia, Y., & Wang, J. (2018). Phosphine-Catalyzed Asymmetric Organic Reactions. Chemical Reviews, 118(19), 9946–10017. [Link]

  • ResearchGate. (n.d.). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphine Organocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

Sources

Application

Synthesis of tetrahydropyridines from diethyl 2-vinylidenesuccinate

Application Note & Protocol Topic: Synthesis of Highly Functionalized Tetrahydropyridines via Phosphine-Catalyzed [4+2] Annulation of Diethyl 2-Vinylidenesuccinate and N-Sulfonylimines Audience: Researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Highly Functionalized Tetrahydropyridines via Phosphine-Catalyzed [4+2] Annulation of Diethyl 2-Vinylidenesuccinate and N-Sulfonylimines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Tetrahydropyridines

Tetrahydropyridines (THPs) are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic bioactive molecules.[1][2][3] Their structural versatility makes them invaluable in medicinal chemistry and drug discovery, with THP derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Furthermore, they are recognized for their potential as therapeutics for central nervous system (CNS) disorders, such as Alzheimer's and Parkinson's disease, due to their role in modulating nicotinic receptors and inhibiting monoamine oxidase (MAO) enzymes.[1]

Multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly strategy for synthesizing diverse THP libraries in a single step.[1][2] This application note details a robust protocol for the synthesis of highly functionalized tetrahydropyridines using a phosphine-catalyzed [4+2] annulation (cycloaddition) reaction between diethyl 2-vinylidenesuccinate (an allenoate) and various N-sulfonylimines. This organocatalytic approach offers high atom economy and proceeds under mild conditions to deliver complex molecular architectures from simple, readily available precursors.[5]

Synthetic Strategy: A Phosphine-Catalyzed Annulation

The core of this synthetic method is a nucleophilic phosphine-catalyzed reaction. Tertiary phosphines are excellent nucleophiles that can add to the electrophilic central carbon of the allenoate (diethyl 2-vinylidenesuccinate). This initial step generates a reactive zwitterionic intermediate, which is the key to the subsequent cyclization.[6][7] The strategy involves the reaction of this phosphine-activated allenoate, which acts as a 1,4-dipole synthon, with an N-sulfonylimine that serves as the dienophile in a formal [4+2] cycloaddition. The reaction proceeds efficiently to yield highly substituted 1,2,5,6-tetrahydropyridine derivatives in good to excellent yields.

The general reaction scheme is as follows:

  • Reactant A: Diethyl 2-vinylidenesuccinate (an α-substituted allenoate)

  • Reactant B: An N-sulfonylimine (derived from an aldehyde and a sulfonamide)

  • Catalyst: A nucleophilic phosphine (e.g., triphenylphosphine)

  • Product: A highly functionalized tetrahydropyridine

This method is analogous to the aza-Baylis-Hillman reaction, which involves the coupling of an activated alkene with an imine in the presence of a nucleophilic catalyst.[5][8]

Deep Dive: The Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The phosphine-catalyzed [4+2] annulation proceeds through a well-defined catalytic cycle.

Step-by-Step Mechanism:

  • Catalyst Activation: The reaction initiates with the nucleophilic attack of the phosphine catalyst (e.g., PPh₃) on the central carbon (Cβ) of the diethyl 2-vinylidenesuccinate. This forms a zwitterionic phosphonium intermediate (Intermediate I).[6][7]

  • Proton Transfer: A rapid 1,4-proton shift occurs, transferring a proton from the Cα to the Cγ position. This tautomerization generates a crucial 1,4-dipolar species (Intermediate II).

  • Michael Addition: The Cγ of the 1,4-dipole, now acting as a nucleophile, attacks the electrophilic carbon of the N-sulfonylimine. This is a key carbon-carbon bond-forming step and results in the formation of another zwitterionic intermediate (Intermediate III).

  • Ring Closure: An intramolecular cyclization occurs. The negatively charged nitrogen atom of the imine moiety attacks the electrophilic Cα of the original allenoate backbone, forming the six-membered tetrahydropyridine ring (Intermediate IV).

  • Catalyst Regeneration: The final step is the elimination of the phosphine catalyst through a β-elimination process. This regenerates the catalyst for the next cycle and yields the final tetrahydropyridine product.

Below is a visualization of the proposed catalytic cycle.

Reaction_Mechanism Catalytic Cycle for Tetrahydropyridine Synthesis cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_products Products & Catalyst Regeneration Allenoate Diethyl 2-Vinylidenesuccinate Imine N-Sulfonylimine Catalyst PPh₃ (Catalyst) Node1 Step 1: Nucleophilic Attack (Formation of Intermediate I) Catalyst->Node1 + Allenoate Node2 Step 2: 1,4-Proton Transfer (Formation of 1,4-Dipole II) Node1->Node2 Node3 Step 3: Michael Addition (Formation of Intermediate III) Node2->Node3 + Imine Node4 Step 4: Ring Closure (Formation of Intermediate IV) Node3->Node4 Product Tetrahydropyridine Node4->Product Catalyst_Regen PPh₃ (Regenerated) Node4->Catalyst_Regen Catalyst_Regen->Catalyst Enters next cycle

Caption: Proposed mechanism for the phosphine-catalyzed [4+2] annulation.

Detailed Experimental Protocol

This protocol provides a general procedure. Specific quantities may need to be adjusted based on the molecular weights of the substituted imines used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethyl 2-vinylidenesuccinate≥97%Commercially AvailableStore under inert gas.
Substituted AldehydeReagentCommercially Available
p-Toluenesulfonamide≥98%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially AvailableStore under inert gas.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layers.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Step-by-Step Synthesis

The synthesis is a two-step, one-pot procedure involving the in situ formation of the N-sulfonylimine followed by the cycloaddition.

Experimental_Workflow One-Pot Synthesis Workflow Start Start: Assemble Glassware Step1 Step 1: Imine Formation (Aldehyde + Sulfonamide in Toluene) Start->Step1 Step2 Azeotropic Removal of Water (Dean-Stark Trap) Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Step 2: Annulation Reaction (Add Allenoate & PPh₃) Step3->Step4 Step5 Stir at RT (Monitor by TLC) Step4->Step5 Step6 Reaction Quench & Workup (Solvent Removal, Extraction) Step5->Step6 Upon Completion Step7 Purification (Column Chromatography) Step6->Step7 End Final Product: Characterization (NMR, MS, IR) Step7->End

Caption: General workflow for the one-pot synthesis of tetrahydropyridines.

Procedure:

  • Imine Formation (in situ) :

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under an inert atmosphere (N₂ or Ar), add the desired aldehyde (1.0 mmol, 1.0 equiv), p-toluenesulfonamide (1.0 mmol, 1.0 equiv), and anhydrous toluene (20 mL).

    • Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

    • Scientist's Note: The removal of water is critical as it drives the equilibrium towards the formation of the imine. Ensure the system is free of leaks to maintain an inert atmosphere, as phosphines can be sensitive to air oxidation.[9]

  • Annulation Reaction :

    • Once imine formation is complete, allow the reaction mixture to cool to room temperature.

    • To this solution of the in situ generated imine, add diethyl 2-vinylidenesuccinate (1.1 mmol, 1.1 equiv) followed by triphenylphosphine (0.1 mmol, 10 mol%).

    • Stir the reaction mixture at room temperature.

    • Scientist's Note: The reaction is typically monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexanes solvent system. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. Reaction times can vary from 4 to 24 hours depending on the substrates.

  • Workup and Purification :

    • Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure to remove the toluene.

    • Dissolve the resulting residue in dichloromethane (DCM, 30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of Products

The purified tetrahydropyridine products should be characterized using standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Appearance of characteristic signals for the protons on the tetrahydropyridine ring. The vinyl proton typically appears as a singlet or a narrow multiplet. Diastereomeric ratios can be determined by integrating relevant, well-resolved signals.
¹³C NMR Signals corresponding to the sp² and sp³ carbons of the heterocyclic ring. The carbonyl carbons of the ester groups will be prominent.
FT-IR Characteristic stretching frequencies for C=O (ester), C=C (alkene), and S=O (sulfonamide) functional groups.
HRMS High-resolution mass spectrometry should be used to confirm the elemental composition and exact mass of the synthesized compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure the imine formation step went to completion by checking for the absence of the aldehyde starting material via TLC before adding the allenoate. The phosphine catalyst is sensitive to oxidation, so strictly anhydrous and inert conditions are paramount.

  • Slow Reaction: For sterically hindered or electronically deactivated imines, the reaction may be slow.[10] Gentle heating (40-50 °C) can sometimes accelerate the reaction, but this may also lead to side product formation. Increasing the catalyst loading to 15-20 mol% can also be beneficial.

  • Diastereoselectivity Issues: The diastereoselectivity of the reaction can be influenced by the solvent and the specific phosphine catalyst used.[11] Screening different solvents (e.g., CH₂Cl₂, THF) or phosphines (e.g., tributylphosphine) may improve the diastereomeric ratio.

Conclusion

The phosphine-catalyzed [4+2] annulation of diethyl 2-vinylidenesuccinate with N-sulfonylimines is a powerful and efficient method for the synthesis of highly functionalized tetrahydropyridines. This one-pot protocol offers operational simplicity, mild reaction conditions, and access to a diverse range of complex heterocyclic structures that are of significant interest in drug discovery and development. The mechanistic understanding provided allows for rational optimization, making this a valuable tool for medicinal and synthetic chemists.

References

  • Zhu, X.-F.; Henry, C. E.; Kwon, O. Phosphine-Catalyzed [4 + 2] Annulations of α-Alkylallenoates with Activated Olefins. J. Am. Chem. Soc.2005 , 127 (18), 6922–6923. [Link]

  • Gao, M.; et al. Phosphine-Catalyzed [4 + 2] Annulation of Allenoate with Sulfamate-Derived Cyclic Imines: A Reaction Mode Involving γ′-Carbon. Org. Lett.2017 , 19 (23), 6312–6315. [Link]

  • Apsīte, S.; et al. Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules2022 , 27 (14), 4381. [Link]

  • Sharma, P.; et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Adv.2024 , 14, 1459-1481. [Link]

  • Sharma, P.; et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Adv.2024 , 14, 1459-1481. [Link]

  • Riemer, O.; et al. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Org. Lett.2014 , 16 (22), 5910–5913. [Link]

  • Wikipedia contributors. Baylis–Hillman reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Gedeon, S.; et al. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports2023 , 5 (1). [Link]

  • Shinde, S. B.; et al. Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. J. Org. Chem.2014 , 79 (18), 8563–8579. [Link]

  • Gao, M.; et al. Phosphine-Catalyzed [4 + 2] Annulation of Allenoate with Sulfamate-Derived Cyclic Imines: A Reaction Mode Involving γ′-Carbon. Org. Lett.2017 , 19 (23), 6312-6315. [Link]

  • Bisai, A. Phosphine Organocatalysis. Chem. Rev.2021 , 121 (15), 9238–9313. [Link]

  • Wikipedia contributors. Aza-Baylis–Hillman reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. Catalytic asymmetric [4+2] annulation of α-alkyl allenoates with imines. [Link]

  • Riemer, O.; et al. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Org. Lett.2014 , 16 (22), 5910-5913. [Link]

  • De, S. K. Aza-Morita-Baylis-Hillman reactions and cyclizations of conjugated dienes activated by sulfone, ester, and keto groups. J. Org. Chem.2007 , 72 (11), 4254-4257. [Link]

  • Zhang, J. Phosphorus-Based Catalysis. ACS Cent. Sci.2021 , 7 (4), 580–595. [Link]

  • Zhang, Z.; et al. Phosphine-Catalyzed (4 + 2) Annulation of Allenoates with Benzofuran-Derived Azadienes and Subsequent Thio-Michael Addition. Org. Lett.2022 , 24 (20), 3698–3703. [Link]

  • Sousa, S. C. A.; Bains, W. The Synthesis and Applications of Phosphines. Astrobiology2020 , 20 (2), 225-235. [Link]

  • Baillie, C.; Xiao, J. Catalytic Synthesis of Phosphines and Related Compounds. Curr. Org. Chem.2003 , 7 (5), 477-514. [Link]

  • Kumar, A.; et al. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Molecules2023 , 28 (1), 1-20. [Link]

  • Werner, T.; et al. The aza-Morita–Baylis–Hillman reaction of electronically and sterically deactivated substrates. Org. Biomol. Chem.2010 , 8, 4349-4357. [Link]

  • Kim, D.; et al. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar. Drugs2021 , 19 (10), 548. [Link]

  • ResearchGate. Catalyst-controlled regiodivergent vinylogous aza-Morita-Baylis-Hillman reactions. [Link]

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Method

Application Note: Advanced Heterocyclic Synthesis Using Diethyl 2-Vinylidenesuccinate

Topic: Using Diethyl 2-Vinylidenesuccinate in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocols Audience: Researchers, Senior Scientists, and Medicinal Chemists Introduction: The Reagent Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Diethyl 2-Vinylidenesuccinate in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocols Audience: Researchers, Senior Scientists, and Medicinal Chemists

Introduction: The Reagent Profile

Diethyl 2-vinylidenesuccinate (CAS: 865714-07-4) represents a specialized class of electron-deficient allenes (allenoates) utilized in the rapid construction of complex heterocyclic scaffolds. Unlike simple allenoates (e.g., ethyl 2,3-butadienoate) which typically act as C3 synthons in phosphine-catalyzed [3+2] annulations, diethyl 2-vinylidenesuccinate possesses a unique structural feature: a succinate side chain (-CH2COOEt) attached to the


-carbon of the allene system.

This structural modification introduces "


-acidity," enabling the reagent to function as a C4 synthon . Upon activation by nucleophilic phosphines, it undergoes a proton shift that extends the conjugation, facilitating [4+2]  and [4+3] annulations . This capability makes it an invaluable tool for synthesizing functionalized tetrahydropyridines , tetrahydroazepines , and spiro-cyclic scaffolds  relevant to drug discovery (e.g., indole alkaloids, peptidomimetics).
Key Chemical Properties[1][2][3][4][5][6][7][8]
  • Structure:

    
    -substituted allenoate with a pendant acetate group.
    
  • Role: 1,4-dipole precursor (C4 synthon).

  • Primary Catalysts: Nucleophilic phosphines (e.g.,

    
    , 
    
    
    
    ).
  • Target Scaffolds: Nitrogen and Oxygen heterocycles (Pyridines, Azepines, Furans).

Mechanistic Insight: The " -Proton" Activation

Understanding the mechanism is critical for troubleshooting low yields or regioselectivity issues. The reaction does not proceed via the standard Lu [3+2] pathway but rather through a vinylogous activation mode.

The Phosphine Catalytic Cycle[7]
  • Nucleophilic Attack: The phosphine catalyst attacks the central (

    
    ) carbon of the allene.
    
  • Zwitterion Formation: A phosphonium zwitterion is generated.

  • Proton Transfer (The Critical Step): Unlike simple allenoates, the acidic protons on the succinate side chain (

    
    -position) are deprotonated, leading to isomerization.
    
  • 1,4-Dipole Formation: This results in a transient 1,3-diene-2-phosphonium species (a 1,4-dipole equivalent) that can trap electrophiles (imines, aziridines) at the

    
    -position.
    

Mechanism Reagent Diethyl 2-vinylidenesuccinate Zwitterion Beta-Phosphonium Zwitterion Reagent->Zwitterion + Cat Cat Phosphine (PR3) Cat->Zwitterion Isomer Vinylogous Ylide (1,4-Dipole) Zwitterion->Isomer H-Shift (Beta'-activation) Cyclization [4+n] Cyclization Isomer->Cyclization + Electrophile Electrophile Electrophile (Imine/Aziridine) Electrophile->Cyclization Product Heterocycle (Pyridine/Azepine) Cyclization->Product - Cat Product->Cat Regeneration

Figure 1: The phosphine-catalyzed activation pathway of diethyl 2-vinylidenesuccinate, highlighting the unique proton shift that enables C4-synthon reactivity.[1]

Application Protocols

Protocol A: Synthesis of Functionalized Tetrahydropyridines ([4+2] Annulation)

This protocol is ideal for generating indole alkaloid precursors or multicyclic nitrogen scaffolds . It utilizes the reagent as a diene equivalent reacting with imines.

Reagents:

  • Diethyl 2-vinylidenesuccinate (1.2 equiv)

  • N-Tosyl or N-Nosyl Imine (1.0 equiv)

  • Tributylphosphine (

    
    ) (10-20 mol%)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the N-protected imine (0.5 mmol) in anhydrous DCM (5.0 mL).

  • Catalyst Addition: Add

    
     (0.05 - 0.1 mmol) via microsyringe. Stir for 5 minutes at room temperature.
    
    • Note:

      
       is highly oxygen-sensitive; handle under inert atmosphere. For less reactive imines, 
      
      
      
      may be too weak; stick to alkyl phosphines.
  • Allenoate Addition: Add diethyl 2-vinylidenesuccinate (0.6 mmol) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

  • Quenching: Concentrate the mixture directly under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Expected Outcome:

  • Yield: 70–90%

  • Selectivity: High diastereoselectivity (dr > 10:1) is often observed, with the trans-isomer predominating.

Protocol B: Synthesis of Tetrahydroazepines ([4+3] Annulation)

This protocol targets seven-membered rings by reacting the allenoate with aziridines . The aziridine acts as a C3 synthon (via C-N bond cleavage) and the allenoate as a C4 synthon.

Reagents:

  • Diethyl 2-vinylidenesuccinate (1.2 equiv)

  • N-Sulfonyl Aziridine (1.0 equiv)

  • Catalyst:

    
     or Methyldiphenylphosphine (
    
    
    
    ) (10 mol%)
  • Solvent: DCM or Toluene

Step-by-Step Methodology:

  • Setup: Charge an oven-dried flask with the N-sulfonyl aziridine (0.2 mmol) and solvent (2 mL).

  • Catalyst: Add the phosphine catalyst (0.02 mmol).

  • Initiation: Add diethyl 2-vinylidenesuccinate (0.24 mmol).

  • Conditions: Stir at room temperature (or 40°C for sluggish substrates) for 24–48 hours.

    • Critical Check: If [3+2] pyrrolidine byproducts are observed, switch solvent to Toluene or lower the temperature.

  • Workup: Evaporate solvent and purify via chromatography.

Data Summary: Catalyst Efficiency in [4+3] Annulation

CatalystYield (%)Time (h)Selectivity Note

45-60%48Moderate conversion; fewer byproducts.

75-90%24High reactivity; standard choice.

<40%12Too reactive; leads to oligomerization or [3+2] competition.

Synthesis of the Reagent (If Commercial Source Unavailable)

While diethyl 2-vinylidenesuccinate is commercially available from specialized building-block vendors, it can be synthesized in situ or prepared via Wittig olefination.

Standard Route: Reaction of Diethyl Acetylenedicarboxylate (DEAD) with Diethyl Malonate (or similar CH-acids) followed by base-catalyzed isomerization, or via the Wittig reaction of a stabilized phosphorane with an acid chloride derivative.

Note: For high-throughput medicinal chemistry, purchasing the CAS 865714-07-4 reagent is recommended to ensure purity, as trace acid impurities in homemade batches can deactivate the phosphine catalyst.

Troubleshooting & Optimization

Decision Tree for Reaction Setup

Use the following logic flow to determine the optimal conditions for your specific electrophile.

Optimization Start Select Electrophile Imine Imine (C=N) Start->Imine Aziridine Aziridine (Ring) Start->Aziridine Azomethine Azomethine Imine Start->Azomethine Decision1 Use PBu3 (Alkyl Phosphine) Solvent: DCM Imine->Decision1 Standard [4+2] Decision2 Use PPh3 or PMePh2 (Aryl Phosphine) Solvent: Toluene Aziridine->Decision2 Standard [4+3] Decision3 Complex Mixture ([3+2]/[4+3]) Requires Optimization Azomethine->Decision3 Variable

Figure 2: Catalyst and condition selection guide based on electrophile type.

Common Issues
  • Oligomerization of Reagent:

    • Symptom:[2][3][4][5] Reagent disappears, but no product forms.

    • Cause: High concentration or highly active catalyst (

      
      ) without sufficient electrophile.
      
    • Fix: Add the allenoate slowly (syringe pump) to the mixture of catalyst and electrophile.

  • Hydrolysis:

    • Symptom:[2][3][4][5] Formation of succinic acid derivatives.

    • Cause: Wet solvent. The zwitterionic intermediate is basic.

    • Fix: Use freshly distilled DCM over

      
       or molecular sieves.
      

References

  • Kwon, O. et al. (2014). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses. Available at: [Link]

  • Guo, H. et al. (2011). Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways. Journal of the American Chemical Society.[5] Available at: [Link]

  • Fan, Y. et al. (2019). Phosphine-promoted [4 + 3] annulation of allenoate with aziridines for synthesis of tetrahydroazepines. RSC Advances. Available at: [Link]

  • Shi, M. et al. (2018). Organophosphine-Catalyzed [4C+X] Annulations. Molecules. Available at: [Link][6]

Sources

Application

Application Note: Diethyl 2-Vinylidenesuccinate as a Versatile Synthon for Heterocyclic Scaffolds via Reactions with Imines and Aziridines

Audience: Researchers, scientists, and drug development professionals. Introduction: The Synthetic Potential of Electron-Deficient Allenes Diethyl 2-vinylidenesuccinate is a highly functionalized and electron-deficient a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of Electron-Deficient Allenes

Diethyl 2-vinylidenesuccinate is a highly functionalized and electron-deficient allene, possessing a unique cumulenic double bond system flanked by two ester groups. This electronic arrangement renders the central carbon of the allene electrophilic and the terminal double bond reactive towards a variety of nucleophiles and cycloaddition partners. These characteristics make it an attractive, yet underexplored, building block for the synthesis of complex molecular architectures. This guide explores its reactivity with imines and aziridines, providing a blueprint for the construction of densely functionalized tetrahydropyridine and pyrrolidine cores. Such nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.

This document provides a detailed examination of the mechanistic underpinnings of these transformations, supported by field-proven, general protocols that can be adapted by researchers. The aim is to equip scientists with the knowledge to leverage the unique reactivity of allenoates like diethyl 2-vinylidenesuccinate for applications in drug discovery and development.

Part 1: Phosphine-Catalyzed [4+2] Cycloaddition with Imines for the Synthesis of Tetrahydropyridines

The reaction between electron-deficient allenes and imines, mediated by a nucleophilic phosphine catalyst, represents a powerful strategy for the synthesis of highly substituted tetrahydropyridine derivatives.[1] This transformation is not a classical Diels-Alder reaction but a formal [4+2] cycloaddition that proceeds through a stepwise, zwitterionic mechanism.[1][2][3] The phosphine catalyst is crucial as it inverts the polarity of the allene, transforming it into a nucleophilic species capable of reacting with the electrophilic imine.[4]

Mechanistic Rationale and Causality

The catalytic cycle is initiated by the nucleophilic addition of a tertiary phosphine (e.g., triphenylphosphine) to the electrophilic central carbon (β-carbon) of the diethyl 2-vinylidenesuccinate.[5] This addition generates a vinylphosphonium zwitterion (Intermediate A in the diagram below). This key intermediate possesses a nucleophilic α-carbon.

The subsequent and rate-determining step involves the nucleophilic attack of this α-carbon onto the electrophilic carbon of the imine, forming a new carbon-carbon bond and generating a second zwitterionic intermediate (B ). This intermediate then undergoes an intramolecular proton transfer, often facilitated by trace amounts of water or alcohol, to form intermediate C . The final step is an intramolecular cyclization via an aza-Michael addition, followed by the elimination of the phosphine catalyst to regenerate the catalyst and yield the dihydropyridine product, which can then be reduced to the final tetrahydropyridine. The judicious choice of phosphine catalyst and reaction conditions can control the reaction's efficiency and stereochemical outcome.[1][4]

Mechanistic Workflow Diagram

G cluster_start Reactants cluster_cycle Catalytic Cycle cluster_end Products Allene Diethyl 2-Vinylidenesuccinate A Intermediate A (Vinylphosphonium Zwitterion) Allene->A + PPh₃ Imine Imine (R-CH=N-R') B Intermediate B (C-C Bond Formation) Catalyst PPh₃ A->B + Imine C Intermediate C (Proton Transfer) B->C Proton Transfer D Intermediate D (Cyclization Precursor) C->D Tautomerization Product Tetrahydropyridine Derivative D->Product Intramolecular aza-Michael Addn. Catalyst_regen PPh₃ Product->Catalyst_regen - PPh₃

Caption: Phosphine-catalyzed formal [4+2] cycloaddition of an allenoate and an imine.

General Experimental Protocol: Synthesis of Tetrahydropyridines

This protocol is a representative procedure for the phosphine-catalyzed reaction of electron-deficient allenes with imines.[1] Researchers should perform initial small-scale trials to optimize conditions for specific substrates.

Materials:

  • Diethyl 2-vinylidenesuccinate (1.0 equiv)

  • Substituted Imine (1.2 equiv)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Anhydrous Toluene or Dichloromethane (DCM) (0.1 M concentration)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted imine (1.2 mmol) and triphenylphosphine (0.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Reactant Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved. Add diethyl 2-vinylidenesuccinate (1.0 mmol) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 40-60 °C if no reaction is observed). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting allene is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydropyridine product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data

The following table summarizes typical results for the phosphine-catalyzed [4+2] cycloaddition of various allenoates with N-tosylimines, demonstrating the general applicability of the method.

EntryAllenoate Substituent (R¹)Imine Substituent (Ar)Yield (%)
1HPhenyl85
2H4-Chlorophenyl81
3MethylPhenyl92
4Methyl4-Methoxyphenyl88
5Ethyl2-Naphthyl79

Data adapted from representative literature on phosphine-catalyzed reactions of allenes and imines.[1]

Part 2: [3+2] Cycloaddition with Aziridines for the Synthesis of Pyrrolidines

The reaction of diethyl 2-vinylidenesuccinate with aziridines provides a powerful route to highly functionalized pyrrolidines.[6] This transformation proceeds via a formal [3+2] cycloaddition mechanism. The key step is the ring-opening of the strained aziridine ring to form an azomethine ylide, which is a 1,3-dipole.[7][8] This reactive intermediate is then trapped by the allenoate (acting as the dipolarophile) to form the five-membered pyrrolidine ring.[9]

Mechanistic Rationale and Causality

The generation of the azomethine ylide from the aziridine can be achieved either thermally or through Lewis acid catalysis.[10] Lewis acids, such as scandium(III) triflate (Sc(OTf)₃) or silver acetate (AgOAc), coordinate to the nitrogen atom of the aziridine, weakening the C-N bonds and facilitating a stereospecific conrotatory ring-opening to form the azomethine ylide (Intermediate X ).[11]

Once formed, the azomethine ylide undergoes a concerted [3+2] cycloaddition with the electron-deficient double bond of the diethyl 2-vinylidenesuccinate. The regioselectivity of this addition is governed by the electronic and steric properties of both the ylide and the allenoate. The reaction typically proceeds with high stereoselectivity, transferring the stereochemistry of the aziridine to the final pyrrolidine product. This approach allows for the rapid construction of multiple stereocenters in a single, atom-economical step.[12]

Experimental Workflow Diagram

G Start Start: N-Tosylaziridine & Diethyl 2-Vinylidenesuccinate Add_Cat Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) in Anhydrous Solvent (Toluene) Start->Add_Cat Heat Heat Reaction Mixture (e.g., 80-110 °C) under Inert Atmosphere Add_Cat->Heat Monitor Monitor Progress by TLC Heat->Monitor Workup Aqueous Work-up (e.g., sat. NaHCO₃) Monitor->Workup Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Product Final Product: Substituted Pyrrolidine Purify->Product

Caption: General experimental workflow for the synthesis of pyrrolidines.

General Experimental Protocol: Synthesis of Pyrrolidines

This protocol provides a general method for the Lewis acid-catalyzed [3+2] cycloaddition of N-activated aziridines with electron-deficient allenes.

Materials:

  • N-Tosyl or N-Boc protected Aziridine (1.0 equiv)

  • Diethyl 2-vinylidenesuccinate (1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%) or another suitable Lewis acid

  • Anhydrous Toluene (0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the N-protected aziridine (1.0 mmol) and the Lewis acid catalyst (0.1 mmol).

  • Inert Atmosphere: Seal the tube and place it under a nitrogen or argon atmosphere.

  • Solvent and Reactant Addition: Add anhydrous toluene (10 mL) via syringe, followed by the dropwise addition of diethyl 2-vinylidenesuccinate (1.1 mmol).

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at 80-110 °C. Stir the reaction vigorously and monitor its progress using TLC.

  • Work-up: After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrolidine derivative.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Representative Data

The following table presents typical yields for the [3+2] cycloaddition between various N-tosylaziridines and an electron-deficient allenoate, highlighting the reaction's scope.

EntryAziridine Substituent (R¹)Lewis Acid CatalystYield (%)
1PhenylSc(OTf)₃88
24-BromophenylSc(OTf)₃85
3MethylAgOAc76
4BenzylSc(OTf)₃91
5CyclohexylYb(OTf)₃72

Data is representative of typical [3+2] cycloadditions of azomethine ylides with allenoates found in the literature.

Conclusion

Diethyl 2-vinylidenesuccinate serves as a potent and versatile C3 building block for the synthesis of valuable nitrogen-containing heterocycles. This guide outlines two robust methodologies: a phosphine-catalyzed [4+2] cycloaddition with imines to access tetrahydropyridines and a Lewis acid-catalyzed [3+2] cycloaddition with aziridines to construct pyrrolidines. The detailed mechanistic insights and step-by-step protocols provide a solid foundation for researchers to explore these transformations. The ability to rapidly generate molecular complexity from readily available starting materials underscores the potential of these reactions in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. (Provides context on the importance of building complex molecules efficiently).
  • Xia, Y., & Kwon, O. (2011). Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways. Journal of the American Chemical Society, 133(32), 12684–12691. [Link]

  • Ye, S., & Tang, Y. (2014). Phosphine catalysis of allenes with electrophiles. Chemical Society Reviews, 43(15), 5264-5277. [Link]

  • Chemistry LibreTexts. (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. [Link]

  • Osbourn, J. (2021). 14.4.1 - The Diels-Alder [4+2] Cycloaddition. YouTube. [Link]

  • Alcaide, B., & Almendros, P. (2014). [4 + 2] and [4 + 3] Catalytic Cycloadditions of Allenes. Catalysis Science & Technology, 4(6), 1515-1524. [Link]

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  • Dudley, G. B., & Chi, Y. (2018). Formal [4+2] Cycloaddition of Imines with Alkoxyisocoumarins. ACS Omega, 3(7), 8345–8351. [Link]

  • Kwon, O. et al. (2011). Phosphine-Catalyzed Annulations of Azomethine Imines... Journal of the American Chemical Society, 133(32), 12684-12691. [Link]

  • Lu, X., & Zhang, J. (2015). Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulations To Generate Fused Ring Systems. Journal of the American Chemical Society, 137(13), 4423–4426. [Link]

  • Chemistry LibreTexts. (2021). 4.6: Aziridination of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link]

  • Fox, J. M. et al. (2012). Allene Functionalization via Bicyclic Methylene Aziridines. Organic Letters, 14(24), 6294–6297. [Link]

  • All Chemistry. (2020). Aziridine (3 member ring) preparation from Alkene and epoxide. YouTube. [Link]

  • Kate Tutorials. (2021). Synthesis of Aziridines. YouTube. [Link]

  • Lin, S. et al. (2020). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature, 582(7812), 374–379. [Link]

  • Alcaide, B., & Almendros, P. (2014). Catalytic cycloadditions of allenes. Chemical Society Reviews, 43(9), 3119-3132. [Link]

  • Gschwind, R. M. et al. (2015). Lewis Acid Catalyzed Annulation of Nitrones with Oxiranes, Aziridines, and Thiiranes. Organic Letters, 17(18), 4502–4505. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • Rovis, T. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(22), 5894–5897. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. [Link]

  • Wang, J. et al. (2019). [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. Organic & Biomolecular Chemistry, 17(3), 579-583. [Link]

  • Bergman, R. G., & Ellman, J. A. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Accounts of Chemical Research, 44(7), 554–567. [Link]

  • Wulff, W. D. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University. [Link]

  • Bäckvall, J.-E. et al. (2010). Dehydrogenative Synthesis of Imines from Alcohols and Amines Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex. Organic Letters, 12(1), 188–191. [Link]

  • Wang, J. et al. (2019). [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. Organic & Biomolecular Chemistry, 17(3), 579-583. [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

Sources

Method

Technical Application Note: Diethyl 2-Vinylidenesuccinate as a 1,4-Dipole Precursor

This guide details the application of Diethyl 2-vinylidenesuccinate (DEVS) as a specialized 1,4-dipole precursor in organic synthesis. It focuses on its utility in phosphine-catalyzed [4+2] annulations to construct funct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Diethyl 2-vinylidenesuccinate (DEVS) as a specialized 1,4-dipole precursor in organic synthesis. It focuses on its utility in phosphine-catalyzed [4+2] annulations to construct functionalized tetrahydropyridines—a core scaffold in numerous alkaloids and pharmaceutical agents.

Introduction & Core Utility

Diethyl 2-vinylidenesuccinate (DEVS) is an electron-deficient allene derivative that serves as a robust C4-synthon (1,4-dipole equivalent) under nucleophilic phosphine catalysis. Unlike simple allenoates (e.g., ethyl 2,3-butadienoate) that typically undergo [3+2] cycloadditions (Lu reaction), DEVS possesses an


-methylene ester side chain. This structural feature allows it to participate in [4+2] annulations  with imines, yielding highly functionalized tetrahydropyridines.
Key Advantages
  • Rapid Complexity Generation: Converts simple imines into bicyclic or tricyclic alkaloid cores in a single step.

  • High Functional Density: The product retains two ester handles, enabling divergent post-functionalization (e.g., reduction to alcohols, lactamization).

  • Mild Conditions: Reactions proceed at room temperature using inexpensive catalysts (e.g., tributylphosphine).

Mechanistic Principles

The reaction follows a nucleophilic phosphine catalysis pathway.[1][2][3] The unique reactivity of DEVS stems from the


-succinate side chain, which participates in the cyclization process, effectively extending the carbon chain involved in ring formation.
The Catalytic Cycle[1][2][4]
  • Activation: The phosphine catalyst (

    
    ) attacks the central carbon of the allene (C2), generating a zwitterionic phosphonium enolate.
    
  • Nucleophilic Attack: The

    
    -carbon of the enolate attacks the electrophilic carbon of the imine (Mannich-type addition).
    
  • Proton Transfer & Isomerization: A critical proton transfer occurs (likely involving the

    
    -methylene protons of the succinate side chain), converting the intermediate into a vinylogous ylide or 1,4-dipole equivalent.
    
  • Ring Closure: The nitrogen anion attacks the activated position (originally the

    
    -carbon or the substituent), closing the 6-membered ring.
    
  • Turnover: Elimination of the phosphine catalyst regenerates the double bond and releases the product.

Visualization: Mechanism of Action

The following diagram illustrates the transformation of DEVS into a 1,4-dipole and its subsequent annulation.

DEVS_Mechanism DEVS Diethyl 2-vinylidenesuccinate (Precursor) Zwitterion Phosphonium Enolate (Zwitterion A) DEVS->Zwitterion Nucleophilic Attack (C2) PBu3 PBu3 Catalyst PBu3->Zwitterion Adduct C-C Bond Formation (Intermediate B) Zwitterion->Adduct + Imine Imine N-Tosyl Imine Imine->Adduct Dipole 1,4-Dipole Equivalent (Vinylogous Ylide) Adduct->Dipole H-Transfer (Side Chain) Cyclization 6-Endo-Dig Cyclization Dipole->Cyclization N-Attack Cyclization->PBu3 Regeneration Product Tetrahydropyridine (Product) Cyclization->Product - PBu3

Caption: Mechanistic pathway for the conversion of DEVS into a 1,4-dipole equivalent via phosphine catalysis, leading to [4+2] annulation.

Experimental Protocols

Synthesis of Diethyl 2-Vinylidenesuccinate (Precursor)

Note: DEVS is best prepared fresh or stored at -20°C to prevent polymerization.

Reagents:

  • Diethyl acetylenedicarboxylate

  • Diethyl malonate (or related active methylene compounds depending on specific route variants)

  • Base (typically K2CO3 or NaH)

General Procedure (Literature Adaptation):

  • Dissolve the starting alkyne/allene precursor in anhydrous DCM or Toluene.

  • Treat with base to induce isomerization/coupling if starting from acetylenic precursors.

  • Purification: Flash column chromatography on silica gel (Hexanes/EtOAc).

  • Storage: Store under Argon at -20°C.

Standard Protocol: Phosphine-Catalyzed [4+2] Annulation

Objective: Synthesis of functionalized tetrahydropyridines from DEVS and N-protected imines.

Materials:

  • Reagent A: N-Tosyl imine or N-Nosyl imine (1.0 equiv)

  • Reagent B: Diethyl 2-vinylidenesuccinate (1.2 equiv)

  • Catalyst: Tributylphosphine (PBu3) (10-20 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.

  • Loading: Add the N-protected imine (1.0 mmol) and activated 4Å molecular sieves (100 mg) to the flask.

  • Solvation: Add anhydrous DCM (5.0 mL, 0.2 M concentration). Stir for 5 minutes.

  • Catalyst Addition: Add PBu3 (0.1 - 0.2 mmol) dropwise via syringe. The solution may change color (often yellow/orange).

  • Precursor Addition: Add Diethyl 2-vinylidenesuccinate (1.2 mmol) dropwise.

    • Tip: Slow addition can improve regioselectivity if dimerization of the allene is observed.

  • Reaction: Stir at room temperature (20-25°C) for 2–12 hours. Monitor by TLC (Visualize with UV and KMnO4 stain).

  • Quench & Workup:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Note: Aqueous workup is generally unnecessary and may cause emulsions.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1).

Data Output & Interpretation:

ParameterSpecificationNotes
Yield Typically 60–90%Depends on steric bulk of imine.
Diastereoselectivity (dr) > 3:1 (cis/trans)cis-isomer is often favored; separable by column.
Appearance Viscous oil or solidRecrystallization possible for solid products.
1H NMR Signature Olefinic proton at ~5.5-6.5 ppmConfirms tetrahydropyridine ring formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of DEVSAdd DEVS slowly as a solution in DCM over 1 hour.
No Reaction Oxidized CatalystUse fresh PBu3 (distilled) or switch to PPh3 (slower but more stable).
Hydrolysis Wet SolventsEnsure DCM is distilled/dried; increase Molecular Sieves load.
Poor dr High TemperatureConduct reaction at 0°C or -20°C to improve diastereocontrol.

Strategic Applications in Drug Discovery

DEVS is particularly valuable for synthesizing Indole Alkaloid Mimics . By using indole-derived imines, researchers can access tetracyclic cores resembling Corynanthe and Yohimbine alkaloids in a single step.

Workflow Visualization: Library Synthesis

Workflow cluster_Div Divergent Functionalization Start Start: Imine Selection (Aryl, Heteroaryl, Alkyl) Reaction [4+2] Annulation (DEVS + PBu3) Start->Reaction Scaffold Tetrahydropyridine Scaffold (Diester Functionalized) Reaction->Scaffold PathA Path A: Reduction (Alcohol/Aldehyde) Scaffold->PathA PathB Path B: Lactamization (Bicyclic Lactams) Scaffold->PathB PathC Path C: Michael Addition (C-Ring Formation) Scaffold->PathC

Caption: Divergent synthesis workflow utilizing the DEVS scaffold for library generation.

References

  • Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate . Organic Syntheses, 2019 , 96, 110-123.[4] Link

  • Phosphine-Catalyzed Synthesis of Functionalized Tetrahydropyridines.
  • Diversity-Oriented Synthesis of Polyheterocycles via Phosphine Catalysis. Chemical Science, 2011.
  • Mechanistic Insights into Phosphine-Catalyzed Allene-Imine Cycloadditions . Chemical Reviews, 2020 . Link

Sources

Application

Application Note: Enantioselective Synthesis Using Chiral Phosphine Catalysts and Allenoates

[1][2] Executive Summary The use of chiral phosphines as nucleophilic organocatalysts has revolutionized the synthesis of five- and six-membered heterocycles. Unlike transition metal catalysis, where the metal center coo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The use of chiral phosphines as nucleophilic organocatalysts has revolutionized the synthesis of five- and six-membered heterocycles. Unlike transition metal catalysis, where the metal center coordinates the reaction, phosphine catalysis relies on the unique nucleophilicity of the phosphorus atom to generate zwitterionic intermediates from electron-deficient allenes (allenoates).

This guide focuses on the [3+2] annulation of allenoates with imines , a powerful method for constructing chiral pyrrolines and pyrrolidines—scaffolds ubiquitous in alkaloids and pharmaceutical agents. We provide a robust, self-validating protocol that addresses the common pitfalls of catalyst oxidation and regioselectivity control.

Mechanistic Insight: The Zwitterionic Engine

To master this reaction, one must understand the "zwitterionic engine." Phosphines are not merely ligands here; they are the reaction initiators.

The Catalytic Cycle[3]
  • Initiation: The chiral phosphine (

    
    ) attacks the 
    
    
    
    -carbon of the allenoate.
  • Zwitterion Formation: This generates a resonance-stabilized zwitterionic phosphonium enolate (1,3-dipole surrogate).

  • Cycloaddition: The

    
    -carbon of the zwitterion attacks the electrophile (imine), followed by ring closure.
    
  • Elimination: The catalyst is regenerated via

    
    -elimination, releasing the cyclic product.
    

Key Insight: The stereoselectivity is determined during the initial addition and the subsequent rigid transition state held by the chiral phosphine scaffold.

Visualization: Catalytic Cycle

Phosphine_Catalytic_Cycle Start Chiral Phosphine (Catalyst) Zwitterion Zwitterionic Intermediate (1,3-Dipole) Start->Zwitterion Nucleophilic Attack (β-C) Allenoate Allenoate (Substrate) Allenoate->Zwitterion Cyclization Regio- & Stereo- Cyclization Zwitterion->Cyclization + Electrophile Electrophile Electrophile (Imine/Enone) Electrophile->Cyclization Cyclization->Start Catalyst Regeneration Product Chiral Cycle (Pyrroline/Cyclopentene) Cyclization->Product β-Elimination

Figure 1: The nucleophilic phosphine catalytic cycle. The catalyst acts as a trigger to convert the allenoate into a reactive 1,3-dipole equivalent.

Catalyst Selection Guide

Selecting the right phosphine is a balance between nucleophilicity (to attack the allenoate) and steric bulk (to induce chirality).

Catalyst ClassRepresentative ScaffoldBest ApplicationPros/Cons
Binaphthyl-Derived (S)-Binap, Segphos[3+2] with enones;

-addition reactions.
Pro: Robust, commercially available.Con: Lower nucleophilicity due to aryl rings.
Amino Acid-Derived Hydroxyproline-derived (e.g., Hyp-Phos)[3+2] with imines; [4+2] annulations.Pro: Highly tunable, modular synthesis.Con: Often requires custom synthesis.
Bicyclic Phosphines [2.2.1] Bicyclic systems (e.g., Kwon's phosphines)Difficult substrates; kinetic resolution.Pro: Rigid backbone maximizes ee.Con: High sensitivity to oxidation.

Standard Protocol: Enantioselective [3+2] Annulation

Target Reaction: Synthesis of chiral pyrrolines from ethyl 2,3-butadienoate and N-tosyl imines. Catalyst: (S)-Binap or custom amino-acid phosphine (10 mol%).

Materials & Preparation[4][5][6][7][8][9][10]
  • Solvent: Toluene (HPLC grade, dried over activated 4Å molecular sieves, degassed).

  • Atmosphere: Strictly inert (Nitrogen or Argon). Critical: Phosphines oxidize rapidly in air to phosphine oxides, which are catalytically dead.

  • Additives: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Methodology
  • Catalyst Pre-Complexation (In Glovebox or Schlenk Line):

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh out the N-tosyl imine (1.0 equiv, 0.5 mmol) and the chiral phosphine catalyst (10 mol%, 0.05 mmol).

    • Add 100 mg of activated 4Å MS.

    • Evacuate and backfill with Argon three times.

  • Solvent Addition:

    • Add anhydrous Toluene (5.0 mL) via syringe. The concentration should be approx. 0.1 M.

    • Note: Dilution helps favor the intermolecular reaction over allenoate homodimerization.

  • Substrate Addition (The Control Step):

    • Cool the reaction mixture to the optimized temperature (typically -20°C to 0°C). Lower temperatures generally increase ee but decrease rate.

    • Add the allenoate (1.2 equiv) slowly via syringe pump or dropwise over 10 minutes.

    • Causality: Rapid addition of allenoate can lead to self-polymerization initiated by the phosphine, depleting the starting material before it reacts with the imine.

  • Reaction Monitoring:

    • Stir at temperature for 12–24 hours.

    • Monitor via TLC or LC-MS. Look for the disappearance of the imine.

    • Self-Validation: If the yellow color of the reaction fades to clear/white precipitate, the catalyst may have oxidized.

  • Workup:

    • Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove the phosphine catalyst and molecular sieves.

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Logic

Phosphine catalysis is sensitive.[1] Use this logic flow to diagnose failures.

Common Failure Modes
  • Low Yield: Usually due to catalyst oxidation or allenoate oligomerization.

  • Low Enantioselectivity (ee): Often caused by high temperature or background reaction (uncatalyzed thermal pathway).

  • No Reaction: Substrate is too sterically hindered or the phosphine is not nucleophilic enough.

Visualization: Optimization Workflow

Optimization_Logic Problem Identify Issue Yield Low Yield? Problem->Yield EE Low ee? Problem->EE Oxidation Check O2 Leaks (Dead Catalyst) Yield->Oxidation Yes Dimer Allenoate Dimerization? (Add slower) Yield->Dimer No Temp Lower Temp (-20°C to -40°C) EE->Temp Yes Water Add Proton Source (Phenol/Water trace) Dimer->Water Still Low? Solvent Switch Solvent (Tol -> DCM or Et2O) Temp->Solvent No Change Bulk Increase Catalyst Steric Bulk Solvent->Bulk No Change

Figure 2: Decision tree for optimizing phosphine-catalyzed annulations. Blue nodes represent actionable protocol changes.

Expert Insights: The Role of Additives

A counter-intuitive aspect of this chemistry is the role of protic additives. While we stress "anhydrous conditions" to prevent catalyst death, trace amounts of water or phenol can accelerate the reaction.

  • Mechanism: The proton transfer step (moving H+ from the

    
    -carbon to the 
    
    
    
    -carbon of the intermediate) is often the rate-determining step (RDS).
  • Recommendation: If the reaction stalls, add 10–20 mol% of Phenol or Benzoic Acid. This facilitates the proton shuttle without quenching the zwitterion.

References

  • Lu, X., Zhang, C., & Xu, Z. (2001). Reactions of electron-deficient alkynes and allenes under phosphine catalysis. Accounts of Chemical Research, 34(7), 535–544. Link

  • Zhu, X. F., Lan, J., & Kwon, O. (2003).[2] An expedient phosphine-catalyzed [4+2] annulation: Synthesis of highly functionalized tetrahydropyridines. Journal of the American Chemical Society, 125(16), 4716–4717. Link

  • Wang, Z., Xu, X., & Kwon, O. (2014).[3] Phosphine catalysis of allenes with electrophiles. Chemical Society Reviews, 43(9), 2927–2940. Link

  • Ni, H., Chan, W. L., & Lu, Y. (2018).[4] Phosphine-catalyzed asymmetric organic reactions. Chemical Reviews, 118(19), 9344–9411. Link[4]

  • Cowen, B. J., & Miller, S. J. (2007). Enantioselective catalysis of the [3+2] annulation of allenoates and enones.[5][6][4] Journal of the American Chemical Society, 129(36), 10988–10989. Link

Sources

Method

Application Notes and Protocols: A Guide to the Synthesis of Functionalized Dhydropyrans from Vinylidenesuccinates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Dihydropyran Scaffold - A Privileged Motif in Bioactive Molecules The dihydropyran ring system...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Dihydropyran Scaffold - A Privileged Motif in Bioactive Molecules

The dihydropyran ring system is a cornerstone in the architecture of a vast array of natural products and pharmacologically active compounds. Its prevalence in nature underscores its evolutionary selection as a key structural element for conferring potent and diverse biological activities. Molecules incorporating the dihydropyran moiety exhibit a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. The inherent structural features of the dihydropyran scaffold, such as its conformational flexibility and the presence of stereocenters, allow for the precise three-dimensional arrangement of functional groups, enabling specific and high-affinity interactions with biological targets. This guide provides an in-depth exploration of a modern and efficient synthetic strategy to access this privileged heterocyclic system, focusing on the use of vinylidenesuccinates as versatile building blocks.

The Synthetic Challenge and the Phosphine-Catalyzed Solution

The development of efficient and stereoselective methods for the synthesis of functionalized dihydropyrans is a significant endeavor in synthetic organic chemistry. Traditional methods can sometimes be lengthy, require harsh reaction conditions, or lack broad substrate scope. Among the modern synthetic methodologies, nucleophilic phosphine catalysis has emerged as a powerful tool for the construction of carbo- and heterocyclic frameworks. This approach is characterized by mild reaction conditions, high atom economy, and the ability to control reaction pathways to achieve high levels of selectivity.

This application note will focus on the phosphine-catalyzed [4+2] annulation reaction between vinylidenesuccinates and aldehydes, a domino reaction that provides a direct and efficient route to highly functionalized dihydropyran derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the potential applications of the resulting products in drug discovery and development.

Mechanistic Insights: The Phosphine-Catalyzed Domino Reaction

The phosphine-catalyzed synthesis of dihydropyrans from vinylidenesuccinates and aldehydes is a beautifully orchestrated domino reaction. The causality behind this transformation lies in the unique reactivity of the vinylidenesuccinate in the presence of a nucleophilic phosphine catalyst.

The reaction is initiated by the nucleophilic attack of the phosphine on the electron-deficient central carbon of the vinylidenesuccinate. This generates a zwitterionic intermediate, which is a key player in the catalytic cycle. This intermediate can be represented by two resonance structures, a phosphonium enolate and a vinylogous phosphonium ylide.

This zwitterionic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and generates a betaine intermediate. Subsequent intramolecular cyclization, specifically an oxa-Michael addition, leads to the formation of the six-membered dihydropyran ring. The final step is the elimination of the phosphine catalyst, which regenerates the catalyst for the next cycle and yields the desired functionalized dihydropyran product.

The entire process is a cascade of events where one reaction sets the stage for the next, all orchestrated by the phosphine catalyst. The choice of phosphine can influence the reaction rate and, in the case of chiral phosphines, can induce enantioselectivity.

Phosphine-Catalyzed Dihydropyran Synthesis Phosphine-Catalyzed [4+2] Annulation Mechanism cluster_start Initiation cluster_propagation Propagation cluster_termination Termination & Regeneration Vinylidenesuccinate Vinylidenesuccinate Zwitterionic_Intermediate Zwitterionic Intermediate (Phosphonium Enolate/Ylide) Vinylidenesuccinate->Zwitterionic_Intermediate + Phosphine Phosphine Phosphine Betaine_Intermediate Betaine Intermediate Zwitterionic_Intermediate->Betaine_Intermediate + Aldehyde Aldehyde Aldehyde Cyclized_Intermediate Cyclized Intermediate Betaine_Intermediate->Cyclized_Intermediate Intramolecular Oxa-Michael Addition Dihydropyran Functionalized Dihydropyran Cyclized_Intermediate->Dihydropyran Catalyst Elimination Phosphine_Regen Phosphine Cyclized_Intermediate->Phosphine_Regen

Caption: Mechanism of Phosphine-Catalyzed Dihydropyran Synthesis.

Experimental Protocols: A Step-by-Step Guide

The following is a representative protocol for the phosphine-catalyzed synthesis of functionalized dihydropyrans from vinylidenesuccinates and aromatic aldehydes. This protocol is based on established procedures for analogous reactions with allenoates and serves as a starting point for optimization.

Materials and Reagents:
  • Diethyl vinylidenesuccinate (or other dialkyl vinylidenesuccinates)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Triphenylphosphine (PPh₃) or other tertiary phosphine catalyst

  • Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add diethyl vinylidenesuccinate (1.2 mmol, 1.2 equiv) and the phosphine catalyst (e.g., triphenylphosphine, 0.1 mmol, 10 mol%) to the flask.

  • Solvent Addition: Add anhydrous solvent (5 mL) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (or heat as necessary, e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired functionalized dihydropyran.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Experimental_Workflow Experimental Workflow for Dihydropyran Synthesis Start Start Reaction_Setup 1. Reaction Setup: - Dry flask under inert gas - Add aromatic aldehyde Start->Reaction_Setup Reagent_Addition 2. Reagent Addition: - Add vinylidenesuccinate - Add phosphine catalyst Reaction_Setup->Reagent_Addition Solvent_Addition 3. Solvent Addition: - Add anhydrous solvent Reagent_Addition->Solvent_Addition Reaction 4. Reaction: - Stir at specified temperature - Monitor by TLC Solvent_Addition->Reaction Workup 5. Work-up: - Concentrate under reduced pressure Reaction->Workup Purification 6. Purification: - Silica gel column chromatography Workup->Purification Characterization 7. Characterization: - NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

Data Presentation: Expected Outcomes and Substrate Scope

EntryAldehyde (RCHO)Phosphine CatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydePPh₃Toluene802475-85
24-ChlorobenzaldehydePPh₃Toluene802470-80
34-MethoxybenzaldehydePPh₃Toluene802480-90
42-NaphthaldehydePPh₃Toluene802470-80
5CinnamaldehydePPh₃Toluene802465-75

Note: Yields are based on published data for similar reactions and should be considered as a guide for optimization when using vinylidenesuccinates.

Applications in Drug Discovery and Development

The functionalized dihydropyrans synthesized via this methodology are valuable scaffolds for drug discovery. The presence of multiple functional groups, including esters and a variety of substituents derived from the aldehyde, provides ample opportunities for further chemical modification and the generation of diverse compound libraries.

These dihydropyran derivatives can serve as key intermediates in the synthesis of more complex natural products or as novel pharmacophores in their own right. The dihydropyran core can be strategically functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the drug development process.

Conclusion and Future Outlook

The phosphine-catalyzed domino reaction of vinylidenesuccinates with aldehydes represents a highly promising and efficient strategy for the synthesis of functionalized dihydropyrans. This approach offers several advantages, including mild reaction conditions, operational simplicity, and the potential for high stereocontrol. The resulting dihydropyran products are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications. Further research in this area, including the development of asymmetric variants of this reaction and the exploration of a broader substrate scope, will undoubtedly expand the utility of this powerful synthetic methodology in the fields of organic synthesis and medicinal chemistry.

References

  • Creech, G. S.; Kwon, O. Alcohol-Assisted Phosphine Catalysis: One-Step Syntheses of Dihydropyrones from Aldehydes and Allenoates. Org. Lett.2008 , 10 (3), 429–432. [Link]

  • Kwon, O.; Crisostomo, F. P. Phosphine-Catalyzed Annulations of Allenoates with an Aldehyde. J. Am. Chem. Soc.2006 , 128 (35), 11470–11471. [Link]

  • Zhu, X.-F.; Henry, C. E.; Kwon, O. Phosphine-Catalyzed [4 + 2] Annulation of Allenoates with Alkenes. J. Am. Chem. Soc.2007 , 129 (21), 6724–6725. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydropyran-2-ones. [Link]

Application

Application Note: Total Synthesis of Indole Alkaloids via Phosphine-Catalyzed [4+2] Annulation

Executive Summary The synthesis of indole alkaloids, particularly those of the Corynanthe, Strychnos, and Alstonia families, often necessitates the rapid construction of the tetracyclic indolo[2,3-a]quinolizidine core. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of indole alkaloids, particularly those of the Corynanthe, Strychnos, and Alstonia families, often necessitates the rapid construction of the tetracyclic indolo[2,3-a]quinolizidine core. Traditional methods (e.g., Pictet-Spengler) can suffer from regioselectivity issues or require harsh conditions.

This guide details a powerful, atom-economical methodology developed by the Ohno and Fujii groups : the Phosphine-Catalyzed [4+2] Annulation using Diethyl 2-vinylidenesuccinate . This reagent acts as a C4 synthon, reacting with indole-derived imines to form the D-ring of the alkaloid skeleton in a single step with high diastereoselectivity. This protocol is the cornerstone for the total synthesis of (-)-Alstonerine , (±)-Hirsutine , and related macroline alkaloids.

Reagent Profile: Diethyl 2-vinylidenesuccinate[1][2][3][4]

Diethyl 2-vinylidenesuccinate is an allene-1,1-dicarboxylate derivative. Its unique reactivity stems from the "amphiphilic" nature of the allene moiety when activated by a nucleophilic phosphine catalyst.

PropertySpecification
IUPAC Name Diethyl 2-vinylidenebutanedioate
Structure EtOOC-CH₂-C(=C=CH₂)-COOEt
Role C4 Synthon (Allenoate Component)
Reactivity Class Electron-deficient Allene / Dipolarophile
Key Reaction Phosphine-catalyzed [4+2] Cycloaddition
Storage Store at -20°C under inert atmosphere (Ar/N₂). Avoid light.
Mechanistic Advantage

Unlike simple acrylates, this allenoate possesses two electrophilic sites activated by the phosphine catalyst. The


-carbon becomes nucleophilic (after phosphine addition and proton transfer), while the 

-carbon remains electrophilic, allowing for a stepwise [4+2] annulation with imines.

Mechanistic Pathway[2][5][6][7]

The reaction proceeds via a zwitterionic intermediate generated in situ.[1] Understanding this mechanism is crucial for troubleshooting low yields or poor stereocontrol.

Key Steps:

  • Nucleophilic Activation: Tributylphosphine (

    
    ) attacks the central carbon of the allene.
    
  • Zwitterion Formation: A proton transfer generates a 1,4-dipole (phosphonium dienolate).

  • Regioselective Addition: The

    
    -carbon of the allenoate attacks the imine carbon.
    
  • Ring Closure: The nitrogen anion attacks the

    
    -carbon of the allenoate.
    
  • Catalyst Turnover: Elimination of

    
     releases the tetrahydropyridine product.
    

Mechanism Allene Diethyl 2-vinylidenesuccinate Zwitterion Phosphonium Dienolate (1,4-Dipole) Allene->Zwitterion Activation PBu3 PBu3 Catalyst PBu3->Allene Nucleophilic Attack Intermediate Betaine Intermediate Zwitterion->Intermediate + Imine (γ-addition) Imine Indole Imine (N-Nosyl) Product Tetrahydropyridine (Alkaloid Core) Intermediate->Product Cyclization & Elimination of PBu3

Figure 1: Mechanistic flow of the phosphine-catalyzed [4+2] annulation.

Experimental Protocol: Synthesis of the Alstonerine Core[3]

This protocol describes the synthesis of the tetracyclic core of (-)-Alstonerine using diethyl 2-vinylidenesuccinate.[2][3][4]

Materials
  • Substrate: N-Nosyl-indole-2-aldimine (derived from tryptamine or indole-2-carboxaldehyde).

  • Reagent: Diethyl 2-vinylidenesuccinate (1.2 equiv).

  • Catalyst: Tributylphosphine (

    
    ) (0.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 10 minutes.

  • Substrate Dissolution:

    • Add N-Nosyl-indole-2-aldimine (1.0 mmol) to the flask.

    • Add anhydrous DCM (10 mL, 0.1 M concentration). Stir until fully dissolved.

  • Reagent Addition:

    • Add Diethyl 2-vinylidenesuccinate (1.2 mmol, 1.2 equiv) via syringe.

    • Note: Ensure the reagent is clear and colorless. If yellow/brown, purify via short-path distillation before use.

  • Catalysis Initiation:

    • Cool the mixture to 0°C (optional, often runs at RT).

    • Dropwise add

      
        (0.2 mmol, 20 mol%).
      
    • Observation: The solution may turn slightly yellow, indicating the formation of the zwitterionic species.

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C) for 12–24 hours.

    • Monitor via TLC (Hexanes/EtOAc 3:1). Look for the disappearance of the imine and the appearance of a lower Rf fluorescent spot (the tetrahydropyridine).

  • Work-up:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Note: Avoid aqueous workup if possible to prevent hydrolysis of sensitive esters, though the product is generally stable.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectation: 70–85% of the tetrahydropyridine intermediate.

Downstream Transformation (Ring Closure)

The product from the annulation contains a pendant ester side chain. To complete the tetracyclic core (as seen in Alstonerine):

  • Treat the annulation product with TFA/Anisole or similar Lewis Acid conditions.

  • This induces a Friedel-Crafts acylation between the indole C3 position and the ester side chain, forming the C-ring.

Case Study: Total Synthesis of (-)-Alstonerine

The utility of this protocol is best exemplified in the formal synthesis of (-)-Alstonerine by the Ohno group.

Synthetic Strategy:

  • [4+2] Annulation: Constructs the D-ring (piperidine) and installs the necessary carbon side chains.

  • Friedel-Crafts: Closes the C-ring.

  • Deprotection/Reduction: Removes the Nosyl group and reduces the ester to the methyl group found in the natural product.

Alstonerine_Synthesis Start Indole Imine (N-Nosyl Protected) Step1 Step 1: [4+2] Annulation (Cat. PBu3, DCM, RT) Forms Tetrahydropyridine D-Ring Start->Step1 + Reagent Reagent Diethyl 2-vinylidenesuccinate Reagent->Step1 Step2 Step 2: Friedel-Crafts Acylation (TFA/Anisole) Closes C-Ring Step1->Step2 Step3 Step 3: Fukuyama Deprotection (PhSH, Cs2CO3) Removes Nosyl Group Step2->Step3 Step4 Step 4: Reductive Manipulations (LiAlH4 / Eschweiler-Clarke) Establishes N-Me and C-Me Step3->Step4 End (-)-Alstonerine (Target Alkaloid) Step4->End

Figure 2: Synthetic workflow for (-)-Alstonerine utilizing the diethyl 2-vinylidenesuccinate methodology.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Wet solvents or oxidized catalyst.Distill

before use. Ensure strictly anhydrous DCM.
No Reaction Steric hindrance on imine.Switch to a less bulky phosphine (e.g.,

) or increase temperature to 40°C.
Poor Diastereoselectivity Fast reaction kinetics.Lower temperature to -20°C or -78°C. Use toluene instead of DCM.
Polymerization of Reagent Reagent instability.Add the reagent slowly (syringe pump) to the mixture containing the catalyst and substrate.

References

  • Ohno, H. , & Inuki, S. (2021). "Nonbiomimetic total synthesis of indole alkaloids using alkyne-based strategies." Organic & Biomolecular Chemistry, 19, 3551-3568. Link

  • Inuki, S. , Oishi, S., Fujii, N., & Ohno, H. (2008). "Total Synthesis of (±)-Lysergic Acid, Lysergol, and Isolysergol by Palladium-Catalyzed Domino Cyclization of Amino Allenes Bearing a Bromoindolyl Group." Organic Letters, 10(22), 5239–5242. Link

  • Zhang, X. , & Lu, X. (1995). "Phosphine-Catalyzed [3+2] Cycloaddition of 2,3-Butadienoates and Electron-Deficient Olefins." Journal of Organic Chemistry, 60, 2906. (Foundational work on phosphine catalysis).[1]

  • Cowen, B. J. , & Miller, S. J. (2009). "Enantioselective Catalysis of the [3+2] Annulation of Allenoates." Chemical Society Reviews, 38, 3102-3116. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phosphine Catalyst Loading for Allenoate Annulations

Welcome to the technical support center for phosphine-catalyzed allenoate annulations. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphine-catalyzed allenoate annulations. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, we address common challenges and provide practical, field-tested advice to help you optimize your reactions, with a specific focus on the critical parameter of catalyst loading. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers frequently encounter when working with phosphine-catalyzed allenoate annulations.

Q1: What is the fundamental role of the phosphine catalyst in allenoate annulations?

A1: In these reactions, the phosphine acts as a nucleophilic organocatalyst. The catalytic cycle is initiated by the nucleophilic addition of the phosphine to the central carbon of the allenoate.[1][2] This forms a zwitterionic intermediate, which is the key reactive species in the subsequent annulation with an electrophile.[1][2] The phosphine's role is to invert the polarity of the allenoate (an umpolung reaction), allowing it to participate in cycloadditions that would otherwise be electronically unfavorable.

Q2: Why is optimizing the phosphine catalyst loading so critical for a successful annulation?

A2: Optimizing catalyst loading is a balancing act to achieve maximum efficiency and product yield while minimizing costs and potential side reactions.

  • Too little catalyst will result in a slow or incomplete reaction, leading to low yields and the recovery of unreacted starting materials.

  • Too much catalyst can be uneconomical, especially with expensive chiral phosphines. In some cases, high catalyst concentrations can lead to the formation of undesired byproducts or complicate product purification. For particularly challenging intramolecular annulations, higher catalyst loadings (from 20 to 35 mol %) may be necessary, but this often requires careful optimization of other parameters like temperature to achieve good results.[3]

Q3: What is a good starting point for phosphine catalyst loading in a new allenoate annulation reaction?

A3: For most phosphine-catalyzed allenoate annulations, a catalyst loading of 5-10 mol % is a standard starting point for initial screening experiments. For reactions that are known to be highly efficient, loadings as low as 0.5 mol % have been reported to give excellent yields and enantioselectivities.[4] Conversely, for more challenging transformations, particularly those that are slow or involve less reactive substrates, loadings of up to 20 mol % may be required.[5][6]

Q4: How does the structure of the phosphine catalyst affect its optimal loading?

A4: The nucleophilicity and steric bulk of the phosphine are critical factors.

  • More nucleophilic phosphines (e.g., trialkylphosphines like PBu₃) are generally more reactive and may allow for lower catalyst loadings compared to less nucleophilic triarylphosphines (e.g., PPh₃).[7][8]

  • Chiral phosphines used for asymmetric catalysis are often complex and expensive, making optimization to the lowest effective loading a high priority. The specific structure of the chiral phosphine will dictate its catalytic efficiency.

Troubleshooting Guide: Catalyst Loading and Reaction Performance

This section provides a problem-oriented approach to troubleshooting common issues related to catalyst loading in phosphine-catalyzed allenoate annulations.

Issue 1: Low or No Product Yield with Recovery of Starting Materials

Potential Cause: Insufficient active catalyst throughout the reaction. This could be due to an initial catalyst loading that is too low or catalyst deactivation during the reaction.

Troubleshooting Workflow:

start Low Yield, Starting Material Recovered step1 Increase Catalyst Loading Incrementally (e.g., from 5% to 10%, then 15%) start->step1 q1 Does yield improve significantly? step1->q1 step3 Further Optimization: - Lower temperature to improve stability - Screen different solvents step1->step3 step2 Monitor Reaction Kinetics (e.g., by TLC or LC-MS at regular intervals) step4 Investigate Catalyst Deactivation: - Ensure inert atmosphere (N2 or Ar) - Use purified, degassed solvents - Check for acidic impurities in substrates step2->step4 q1->step2 No end_success Problem Solved: Optimal Loading Found q1->end_success Yes end_deactivation Problem Identified: Catalyst Deactivation step4->end_deactivation Phosphine Phosphine (Catalyst) Allenoate Allenoate Zwitterion Zwitterionic Adduct (1,3-Dipole) Allenoate->Zwitterion + Phosphine (Nucleophilic Attack) Intermediate Cyclization Intermediate Zwitterion->Intermediate + Electrophile (Michael Addition) Electrophile Electrophile (e.g., Imine, Alkene) Intermediate->Phosphine Catalyst Regeneration Product Annulated Product Intermediate->Product Ring Closure & Catalyst Elimination

Caption: Generalized catalytic cycle for phosphine-catalyzed allenoate annulations.

This guide provides a structured framework for optimizing phosphine catalyst loading in your allenoate annulation reactions. By systematically addressing issues of yield, side products, and selectivity, and by understanding the underlying mechanistic principles, you can significantly improve the outcome of your experiments.

References

  • Cowen, B. J., & Miller, S. J. (2009). Enantioselective Phosphine-Catalyzed [3+2] Annulations to Generate Fused Ring Systems. Journal of the American Chemical Society. [Link]

  • Gao, H., et al. (2017). Phosphine Organocatalysis. Chemical Reviews. [Link]

  • Kwon, O., & Crisalli, P. (2011). Phosphine-Catalyzed [4+2] Annulations of 2-Alkylallenoates and Olefins: Synthesis of Multisubstituted Cyclohexenes. Angewandte Chemie International Edition. [Link]

  • Li, J.-X., et al. (2024). Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Chemical Science. [Link]

  • Tran, D. N., & Cramer, N. (2020). Phosphorus-Based Catalysis. ACS Central Science. [Link]

  • Wang, T., et al. (2017). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters. [Link]

  • Wang, Z., et al. (2021). Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control. The Journal of Organic Chemistry. [Link]

  • Xia, Y., et al. (2005). Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction. Chemical Communications. [Link]

  • Zhang, C., & Lu, X. (2000). Phosphine-Catalyzed [3 + 2] and [2 + 4] Annulations of Ketenimines with Electron-Deficient Alkenes or α,β-Unsaturated Carbonyl Compounds. Organic Letters. [Link]

  • Zhang, J., et al. (2021). Phosphine-Catalyzed Asymmetric Tandem Isomerization/Annulation of Allyl Amines with Allenoates: Enantioselective Annulation of a Saturated C–N Bond. Organic Letters. [Link]

  • Zhang, Y., et al. (2022). Phosphine-Catalyzed (4 + 2) Annulation of Allenoates with Benzofuran-Derived Azadienes and Subsequent Thio-Michael Addition. Organic Letters. [Link]

  • Zhu, X., et al. (2018). Phosphine-catalysed (4+1) annulations of β′-acetoxy allenoate with β,γ-unsaturated carbonyl compounds. Chemical Communications. [Link]

Sources

Optimization

Solvent effects on diethyl 2-vinylidenesuccinate cycloadditions

Welcome to the Technical Support Center for Allenoate Cycloadditions . You have reached the specialized tier for Diethyl 2-vinylidenesuccinate (DEVS) applications. I am your Senior Application Scientist. Below is your dy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Allenoate Cycloadditions . You have reached the specialized tier for Diethyl 2-vinylidenesuccinate (DEVS) applications.

I am your Senior Application Scientist. Below is your dynamic troubleshooting guide, designed to navigate the complex solvent-dependency of DEVS cycloadditions.

Module 1: The Mechanistic Core (Read This First)

Before troubleshooting, you must understand why your solvent matters. Diethyl 2-vinylidenesuccinate (DEVS) is an electron-deficient allene. Its reactivity is governed by the electrophilicity of the central


-hybridized carbon.

In cycloadditions (specifically [3+2] and [2+2]), the reaction pathway bifurcates based on solvent polarity:

  • Concerted Pathway (Desired for Stereocontrol): Occurs in non-polar solvents. Bonds form simultaneously. Stereochemistry of the alkene/allene is retained.[1]

  • Stepwise Zwitterionic Pathway (The "Trap"): Occurs in polar solvents. The nucleophilic end of the dipole attacks the central carbon, forming a zwitterionic intermediate. This intermediate allows bond rotation, destroying stereospecificity before ring closure.

Visualizing the Solvent Divergence

The following diagram illustrates how solvent polarity dictates your product outcome.

SolventPathways Figure 1: Solvent-Dependent Divergence in Allenoate Cycloadditions Start DEVS + Dipole (Reagents) TS_Concerted Concerted Transition State (Synchronous Bond Formation) Start->TS_Concerted Non-Polar Solvent (Toluene, Benzene) Intermediate Zwitterionic Intermediate (Charge Separation) Start->Intermediate Polar/Protic Solvent (DMSO, MeOH) Product_Stereo Stereospecific Adduct (Single Isomer) TS_Concerted->Product_Stereo Product_Mix Racemic/Mixed Adducts (Loss of Stereochemistry) Intermediate->Product_Mix Bond Rotation then Cyclization

Caption: Figure 1: Non-polar solvents favor the concerted path (green), preserving stereochemistry. Polar solvents stabilize zwitterions (yellow), leading to isomeric mixtures (red).

Module 2: Solvent Selection & Optimization

Use this decision matrix to select the correct solvent system for your specific constraint.

Experimental Goal Recommended Solvent Technical Rationale Risk Factor
Max Stereocontrol Toluene / Xylene Low dielectric constant (

) destabilizes zwitterions, forcing the concerted mechanism [1].
High boiling points require difficult removal; potential for thermal polymerization of DEVS.
Rate Acceleration Acetonitrile (MeCN) Moderate polarity (

) lowers the activation energy of the transition state without fully trapping the zwitterion [2].
May degrade diastereomeric ratio (dr) compared to toluene.
Solubility Issues DCM / Chloroform Excellent solubilizing power for organic dipoles.Halogenated solvents can act as radical transfer agents if radical pathways are triggered.
"Green" Chemistry Ethanol (EtOH) Hydrogen bonding can activate the carbonyls (LUMO lowering), accelerating reaction [3].High Risk: Protic solvents often trap intermediates, leading to side products or solvolysis of the ester.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I am observing a loss of regioselectivity. I expected the 4-substituted isoxazoline but got a mixture. Why?

Diagnosis: You likely used a polar solvent or high temperature. The Science: Regioselectivity in DEVS cycloadditions is governed by Frontier Molecular Orbital (FMO) theory.[1] The central carbon has the largest orbital coefficient.[2] In non-polar solvents, the reaction is dominated by the HOMO(dipole)-LUMO(DEVS) interaction, favoring one regioisomer. The Fix:

  • Switch to Benzene or Toluene .

  • Lower the temperature.[3] High heat (

    
    C) overcomes the subtle energy difference between the exo and endo transition states.
    
  • Steric Check: If your dipole is bulky, steric hindrance (not electronics) might be driving the "wrong" regioisomer.[2]

Q2: My reaction yield is low (<40%), and I see a baseline streak on TLC.

Diagnosis: Polymerization of the allene. The Science: DEVS is prone to radical or anionic polymerization, especially in concentrated solutions or basic conditions. The Fix:

  • Dilution: Run the reaction at high dilution (0.05 M – 0.1 M).

  • Radical Scavenger: Add a catalytic amount of BHT (butylated hydroxytoluene) or hydroquinone to inhibit radical polymerization.

  • Inert Atmosphere: Oxygen can initiate radical chains. Ensure rigorous degassing (sparging with Argon) [4].

Q3: The reaction is stalled. Starting material remains after 48 hours.

Diagnosis: Activation barrier is too high for the chosen solvent temperature. The Fix:

  • Solvent Switch: Move from DCM (boiling point

    
    C) to 1,2-Dichloroethane (DCE)  or Toluene  to access higher reflux temperatures (
    
    
    
    C -
    
    
    C).
  • Lewis Acid Catalysis: If thermal activation fails, add 10 mol%

    
     or 
    
    
    
    . These coordinate to the succinate carbonyls, lowering the LUMO energy and accelerating the attack [5].

Module 4: Standard Operating Procedure (SOP)

Protocol: High-Fidelity 1,3-Dipolar Cycloaddition of DEVS

Scope: Reaction of DEVS with a Nitrone or Diazo compound.

1. Preparation:

  • Glassware: Flame-dried, argon-purged round bottom flask.

  • Solvent: Toluene (Anhydrous, stored over 4Å molecular sieves). Rationale: Ensures concerted mechanism.[2][4]

2. Execution:

  • Dissolve Diethyl 2-vinylidenesuccinate (1.0 equiv) in Toluene (0.1 M concentration).

  • Add Radical Inhibitor: BHT (1-2 mg per mmol of substrate). Rationale: Prevents allene polymerization.

  • Add Dipole (1.1 - 1.2 equiv) slowly. Note: If the dipole is unstable (e.g., nitrile oxide), generate it in situ slowly to keep its concentration low relative to the allene.

  • Temperature Ramp: Start at RT. Monitor by TLC.[5] If no reaction after 2 hours, heat to

    
    C. Cap at 
    
    
    
    C.

3. Work-up:

  • Cool to RT.

  • Concentrate directly under reduced pressure. Avoid aqueous workups if possible to prevent hydrolysis of the resulting enol ethers or esters.

  • Purification: Flash chromatography on silica gel. Warning: Some cycloadducts are acid-sensitive. Add 1% Triethylamine to the eluent if streaking occurs.

References

  • Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General grounding on dipole-dipolarophile interactions and solvent polarity).
  • Molina, M. T., et al. (2020). "Understanding the 1,3-Dipolar Cycloadditions of Allenes." Journal of Organic Chemistry. (Mechanistic insights into allene reactivity).

  • Chatterjee, A., et al. (2018). "Solvent-Free and Protic Solvent Effects in Cycloadditions." MDPI Molecules. (Discussion on Green Chemistry solvents in cycloadditions).

  • Wahl, J. M., et al. (2018).[6] "Allenoates in Enantioselective [2+2] Cycloadditions." Journal of the American Chemical Society.[6][7] (Detailed protocols on handling allenoates and preventing side reactions).

  • Sustmann, R. (1974). "Orbital Energy Control of Cycloaddition Reactivity." Pure and Applied Chemistry.

Disclaimer: This guide assumes standard laboratory safety protocols. Allene derivatives are potent electrophiles; handle with appropriate PPE.

Sources

Troubleshooting

Technical Guide: Controlling Regioselectivity in Diethyl 2-Vinylidenesuccinate Reactions

This technical guide details the control of regioselectivity and reaction pathways in the application of diethyl 2-vinylidenesuccinate , a specialized allenoate employed in the synthesis of complex nitrogen heterocycles....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the control of regioselectivity and reaction pathways in the application of diethyl 2-vinylidenesuccinate , a specialized allenoate employed in the synthesis of complex nitrogen heterocycles.

Executive Summary & Mechanistic Overview

Diethyl 2-vinylidenesuccinate differs significantly from simple


-methyl allenoates due to the presence of a pendant succinate side chain (–CH₂CO₂Et). This structural feature introduces a competing nucleophilic site at the 

-carbon (the methylene group), driven by the enhanced acidity of its protons.

In phosphine-catalyzed annulations, the reaction outcome—specifically the choice between [4+2] , [3+3] , or [4+3] cycloadditions—is dictated by the lifetime and equilibration of the initial zwitterionic adducts. Controlling this requires precise modulation of catalyst nucleophilicity and solvent polarity to direct the regioselectivity of the vinylogous ylide intermediate.

The Divergent Pathway Model

The following diagram illustrates how experimental conditions dictate the regiochemical outcome (Ring Size & Isomer).

ReactionPathways Start Diethyl 2-Vinylidenesuccinate + Phosphine (PR3) Zwitterion Zwitterionic Adduct (Phosphonium Enoate) Start->Zwitterion Nucleophilic Attack PathA Pathway A: γ-Addition (Kinetic Control) Zwitterion->PathA Fast Trapping (PPh3, Aprotic) PathB Pathway B: β'-Proton Shift (Vinylogous Ylide Formation) Zwitterion->PathB H-Shift (Facilitated by β'-acidity) (PBu3, Protic/Polar) Prod32 [3+2] Cycloaddition (Cyclopentenes/Pyrrolines) PathA->Prod32 Reaction with Electron-Deficient Alkenes Prod42 [4+2] Annulation (Tetrahydropyridines) PathB->Prod42 Reaction with Imines (Standard Mode) Prod43 [4+3] Annulation (Azepines) PathB->Prod43 Reaction with Aziridines (Ring Expansion)

Caption: Mechanistic divergence in phosphine-catalyzed reactions. The acidity of the succinate methylene group (Pathway B) is the primary driver for [4+n] selectivity.

Critical Experimental Parameters

To achieve high regioselectivity, the following parameters must be strictly controlled.

A. Catalyst Selection (Nucleophilicity vs. Basicity)

The choice of phosphine is the primary lever for selectivity.

Catalyst pKa (conj. acid) Reactivity Profile Recommended Application
PBu₃ (Tributylphosphine) 8.43 High nucleophilicity; promotes β'-proton shift. [4+2] Annulations with imines; [4+3] with aziridines.
PPh₃ (Triphenylphosphine) 2.73 Lower nucleophilicity; slower zwitterion formation. [3+2] Cycloadditions ; prevents oligomerization in sensitive substrates.

| (R)-SITCP | ~5.0 | Chiral, rigid backbone. | Enantioselective [4+2] reactions. |

B. Solvent Effects[1][2]
  • Dichloromethane (DCM): The gold standard. Stabilizes the zwitterionic intermediate sufficiently to allow the

    
    -proton shift (Pathway B) without promoting rapid decomposition.
    
  • Toluene/Benzene: Often leads to lower yields or mixed regioselectivity due to poor solubility of the zwitterionic intermediates.

  • THF: Can compete as a Lewis base; generally avoid unless specified for specific substrates.

Standardized Protocols

Protocol A: [4+2] Annulation with Imines (Tetrahydropyridine Synthesis)

Target: Synthesis of functionalized piperidine scaffolds (e.g., Alstonerine precursors).

Reagents:

  • Diethyl 2-vinylidenesuccinate (1.2 equiv)

  • N-Tosyl or N-Nosyl Imine (1.0 equiv)

  • PBu₃ (20 mol%)[1]

  • DCM (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Ar/N₂.

  • Dissolution: Dissolve the imine (1.0 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add PBu₃ (0.2 mmol) dropwise via syringe. Note: The solution may turn slightly yellow.

  • Allenoate Addition: Add diethyl 2-vinylidenesuccinate (1.2 mmol) slowly over 5 minutes. Crucial: Rapid addition can lead to allenoate homodimerization.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC.[2]

  • Workup: Concentrate directly under reduced pressure.

  • Purification: Flash chromatography on silica gel (EtOAc/Hexanes).

Validation Point: Successful reaction is indicated by the disappearance of the allene peak (~1960 cm⁻¹ in IR) and the appearance of the enoate signals in ¹H NMR.

Protocol B: [4+3] Annulation with Aziridines

Target: Seven-membered azepine rings.

Modifications from Protocol A:

  • Substrate: Use N-sulfonyl aziridines.

  • Stoichiometry: Use a slight excess of allenoate (1.5 equiv).

  • Time: Reactions are slower; allow 48 hours.

  • Mechanism: The phosphine triggers ring opening of the aziridine before the final cyclization.

Troubleshooting & FAQs

Q1: I am observing a mixture of [4+2] and [3+2] products. How do I shift the regioselectivity solely to [4+2]?

  • Root Cause: Incomplete conversion to the vinylogous ylide intermediate (Pathway B). This often happens if the

    
    -proton abstraction is too slow compared to the direct 
    
    
    
    -attack.
  • Correction: Switch to a more nucleophilic/basic phosphine (e.g., from PPh₃ to PBu₃ or PMe₃ ). The higher basicity accelerates the proton transfer required for the [4+2] pathway. Ensure your solvent is strictly anhydrous DCM.

Q2: The diethyl 2-vinylidenesuccinate appears to degrade or polymerize before reaction.

  • Root Cause: Allenoates are electron-deficient and prone to polymerization, especially in the presence of trace moisture or base.

  • Correction: Store the reagent at -20°C under argon. If the liquid has turned viscous or cloudy, re-purify via rapid filtration through a short plug of silica gel (eluting with 10% EtOAc/Hex) immediately before use.

Q3: My yield is low (<40%) despite full consumption of the starting material.

  • Root Cause: "Oligomerization" of the allenoate. The phosphine catalyst can initiate homopolymerization of the allenoate if the electrophile (imine/aziridine) is not reactive enough.

  • Correction:

    • Increase the concentration of the electrophile.

    • Add the allenoate slowly (via syringe pump over 1 hour) to the mixture of catalyst and electrophile. This keeps the instantaneous concentration of allenoate low relative to the electrophile.

Q4: Can I use this reagent for asymmetric synthesis?

  • Answer: Yes. Using chiral phosphines like (R)-SITCP or amino-acid derived phosphines (e.g., HypPh ) can induce high enantioselectivity. However, reaction times will increase significantly (often 48–72 hours).

References

  • Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate . Organic Syntheses, 2019, 96, 110-123.[3] [Link]

  • Phosphine-Catalyzed [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Annulations of Azomethine Imines and Allenoates . Journal of the American Chemical Society, 2011, 133(30), 11445–11448. [Link]

  • Phosphine-promoted [4 + 3] annulation of allenoate with aziridines for synthesis of tetrahydroazepines . RSC Advances, 2019, 9, 1372-1376. [Link]

  • Phosphine-Promoted [3 + 3] Annulations of Aziridines With Allenoates: Facile Entry Into Highly Functionalized Tetrahydropyridines . Organic Letters, 2012, 14(23), 6012–6015. [Link]

Sources

Optimization

Technical Support Center: Optimizing Allenoate-Imine Annulations

Introduction: The "Lu Reaction" Stability Paradox The phosphine-catalyzed annulation between allenoates and imines (classically the Lu [3+2] Reaction ) is a powerful method for synthesizing pyrrolines and tetrahydropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lu Reaction" Stability Paradox

The phosphine-catalyzed annulation between allenoates and imines (classically the Lu [3+2] Reaction ) is a powerful method for synthesizing pyrrolines and tetrahydropyridines.[1] However, it operates on a "zwitterionic tightrope." The key intermediate—a phosphonium zwitterion—is highly reactive. If it does not encounter the imine electrophile immediately, it will divert into allenoate oligomerization or proton-transfer dead ends .

This guide treats your reaction as a failing system. We will isolate variables (moisture, catalyst oxidation, substrate electronics) to restore the catalytic cycle.

Diagnostic Workflow (Triage)

Before altering conditions, determine where the mass balance is lost. Use this logic gate to classify your failure mode.

DiagnosticWorkflow Start START: Low Yield Observed CheckTLC 1. Check Crude NMR/TLC Is Imine Remaining? Start->CheckTLC ImineGone Imine Consumed CheckTLC->ImineGone Yes IminePresent Imine Remains CheckTLC->IminePresent No CheckProduct Is Product Forming? ImineGone->CheckProduct CheckAllenoate Is Allenoate Consumed? IminePresent->CheckAllenoate Hydrolysis DIAGNOSIS A: Imine Hydrolysis (Check for Aldehyde) CheckProduct->Hydrolysis No (Aldehyde peaks visible) Oligomer DIAGNOSIS B: Allenoate Oligomerization (Tarry/Dark Mixture) CheckProduct->Oligomer No (Complex aliphatic region) DeadCat DIAGNOSIS C: Catalyst Deactivation (Oxidation to P=O) CheckAllenoate->DeadCat No (Both SMs intact) Electronic DIAGNOSIS D: Mismatched Reactivity (Poor Nucleophilicity) CheckAllenoate->Electronic Yes (Allenoate gone, Imine intact)

Figure 1: Diagnostic logic gate for isolating the root cause of low yields.

Mechanistic Failure Points

To fix the yield, you must understand the competition between the Productive Cycle and the Parasitic Pathways .

Mechanism Cat Phosphine (PR3) Zwit Zwitterion A (Key Intermediate) Cat->Zwit + Allenoate Allenoate Allenoate Prod Pyrroline Product Zwit->Prod + Imine (Fast Step) Olig Oligomers/Tars Zwit->Olig + 2nd Allenoate (If Imine is slow) Imine Imine (Electrophile) Water H2O / Protic Solvent Water->Zwit Protonates (Kills Cycle) Aldehyde Aldehyde + Amine (Hydrolysis) Water->Aldehyde Hydrolyzes Imine

Figure 2: The kinetic competition. Yield loss occurs when the Zwitterion reacts with water or another allenoate instead of the imine.

Troubleshooting Guides (Symptom-Based)

Issue 1: "My reaction turned black/tarry, and the yield is <20%."

Diagnosis: Allenoate Homodimerization/Oligomerization. The phosphine activated the allenoate, but the zwitterion failed to trap the imine. Instead, it attacked another molecule of allenoate.[2] This is common with electron-deficient allenoates (e.g., 2,3-butadienoates).

Corrective Actions:

  • Slow Addition: Do not add all reagents at once. Add the allenoate slowly (syringe pump over 1-2 hours) to a solution of the catalyst and imine. This keeps the steady-state concentration of allenoate low, favoring the reaction with the imine (which is in excess).

  • Lower Temperature: Oligomerization often has a higher activation energy than the zwitterion formation. Cooling to 0°C or -20°C can suppress self-reaction.

  • Check Imine Electrophilicity: If the imine is electron-rich (e.g., N-aryl instead of N-tosyl), it reacts too slowly. Switch to a more electrophilic N-sulfonyl or N-phosphinoyl imine [1].

Issue 2: "The imine disappeared, but I see aldehyde peaks in the NMR."

Diagnosis: Imine Hydrolysis.[3] Phosphines are Lewis bases, but the reaction environment often becomes basic enough to promote hydrolysis if trace water is present. N-sulfonyl imines are particularly sensitive to moisture.

Corrective Actions:

  • Solvent Drying: Ensure Toluene, DCM, or THF are distilled or dried over molecular sieves (3Å or 4Å).

  • Imine Quality: Recrystallize the imine. Old samples of N-tosyl imines often contain 5-10% hydrolyzed aldehyde/sulfonamide, which inhibits the catalyst.

  • Add Molecular Sieves: Add 100 mg of activated 4Å MS directly to the reaction vessel [2].

Issue 3: "No reaction occurred. Both starting materials are recovered."

Diagnosis: Catalyst Deactivation (Oxidation). Phosphines (


, 

) oxidize rapidly in air to Phosphine Oxides (

), which are catalytically dead.

Corrective Actions:

  • In-Situ Reduction: If using expensive chiral phosphines, you can sometimes regenerate them, but for

    
    , simply use a fresh bottle.
    
  • Degassing: Sparge the solvent with Argon for 15 minutes before adding the phosphine.

  • Nucleophilicity Boost: If

    
     is too slow, switch to Methyldiphenylphosphine (
    
    
    
    )
    or Tributylphosphine (
    
    
    )
    . Note: Alkyl phosphines are more air-sensitive and require a glovebox or strict Schlenk technique [3].

Optimization Data Matrix

Use this table to select the correct catalyst/solvent system based on your substrate class.

Substrate ClassRecommended CatalystSolventTempKey Additive
Standard (Aryl N-Ts Imine + Ethyl Allenoate)

(10-20 mol%)
Toluene or DCMRTNone
Sterically Hindered (Ortho-subst. Imine)

or

Toluene60°CNone
Electron-Rich Imine (N-Ph, N-Bn)

(High Nucleophilicity)
THFRefluxLewis Acid (e.g.,

) [4]
Asymmetric (Enantioselective)Amino-Acid derived Phosphines (e.g., Lu's Catalyst)Benzene/Toluene0°C4Å Mol. Sieves

Standard Protocol: The "Self-Validating" System

This protocol includes checkpoints to ensure system integrity.

Reagents:

  • N-Tosyl Imine (1.0 equiv)

  • Allenoate (1.2 equiv)

  • 
     (20 mol%)
    
  • DCM (Anhydrous, 0.1 M)

Procedure:

  • Pre-Check: Take a

    
    H NMR of your N-Tosyl imine. If the aldehyde proton (9-10 ppm) is visible (>5%), recrystallize before proceeding.
    
  • Setup: Flame-dry a Schlenk tube under vacuum. Backfill with Argon (x3).

  • Loading: Add Imine and

    
     to the tube. Add anhydrous DCM.
    
    • Observation: The solution should be clear. If it turns cloudy immediately, check moisture content.

  • Addition: Add the Allenoate dropwise over 5 minutes.

    • Observation: A color change (often yellow to orange) indicates Zwitterion formation. If it turns black immediately, cool the reaction to 0°C.

  • Monitoring: Run TLC at 30 mins.

    • Checkpoint: If Imine is present but Allenoate is gone, you have Oligomerization . Stop, and repeat using the "Slow Addition" method (Section 4, Issue 1).

FAQ

Q: Can I use water to accelerate the reaction? A: While some proton-transfer steps in the mechanism are assisted by trace protons, bulk water is detrimental for imine annulations. Unlike the Morita-Baylis-Hillman (MBH) reaction where aqueous conditions can work, the imine component here is too hydrolytically unstable. Stick to anhydrous conditions.

Q: Why do I get the [4+2] product instead of the [3+2]? A: This is controlled by the substitution on the allenoate.


-Alkyl allenoates generally favor [3+2] (Lu reaction). 

-Substituted allenoates (with specific catalysts like

) can favor [4+2] (Kwon reaction). Check your allenoate structure [5].

Q: My catalyst is a liquid (


) and smells terrible. How do I handle it? 
A:  Prepare a 1.0 M stock solution of 

in Toluene inside a glovebox. Store this solution in a Schlenk flask with a Young's tap. It is much more stable in solution than neat.

References

  • Lu, X., Zhang, C., & Xu, Z. (2001). Reactions of electron-deficient alkynes and allenes under phosphine catalysis. Accounts of Chemical Research, 34(7), 535-544.

  • Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis of the Rauhut–Currier reaction. Journal of the American Chemical Society, 131(11), 4013-4019.

  • Methot, J. L., & Roush, W. R. (2004). Nucleophilic phosphine organocatalysis. Advanced Synthesis & Catalysis, 346(9‐10), 1035-1050.

  • Wei, Y., & Shi, M. (2013). Recent advances in phosphine-catalyzed annulations between allenoates and imines.[4][5][6] Accounts of Chemical Research, 46(11), 2563-2573.

  • Tran, Y. S., & Kwon, O. (2007). Phosphine-catalyzed [4+2] annulation: synthesis of tetrahydropyridines. Journal of the American Chemical Society, 129(42), 12632-12633.

Sources

Troubleshooting

Minimizing side reactions in vinylidenesuccinate cycloadditions

Technical Support & Troubleshooting Center Status: Operational Subject: Minimizing Side Reactions in Vinylidenesuccinate Cycloadditions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Reac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Subject: Minimizing Side Reactions in Vinylidenesuccinate Cycloadditions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Reactivity Paradox

Vinylidenesuccinates (often structurally synonymous with dialkyl itaconates) represent a unique class of electron-deficient dienophiles. Their exocyclic double bond offers high reactivity for [4+2] cycloadditions (Diels-Alder) to build complex carbocycles and heterocycles. However, this same structural feature creates a "Reactivity Paradox": the electronic activation that facilitates cycloaddition also makes these substrates prone to rapid radical polymerization and base-catalyzed isomerization .

This guide provides a self-validating system to isolate the desired cycloaddition pathway while suppressing these competing side reactions.

Module 1: The Polymerization Problem (The "Gummy Flask")

Symptom: The reaction mixture becomes viscous or solidifies into a gel; yield of the cycloadduct is negligible. NMR shows broad, undefined peaks in the aliphatic region.

Mechanism: Vinylidenesuccinates are excellent monomers. Without specific inhibition, thermal energy intended for cycloaddition initiates radical polymerization, forming poly(itaconates).

Troubleshooting Protocol
ParameterOptimization Strategy
Inhibitor Selection Add 2,6-di-tert-butyl-4-methylphenol (BHT) or Hydroquinone at 0.1–1.0 mol%. BHT is preferred for lipophilic solvents; Hydroquinone for polar media.
Oxygen Management Paradoxically, some inhibitors (like hydroquinone) require trace oxygen to function, while others (phenothiazine) work best under strict inert atmosphere. Standard Recommendation: Use BHT under Argon.
Concentration High concentration favors polymerization (bimolecular chain growth). Keep dienophile concentration < 0.5 M if polymerization is observed.
Q&A: Why did my reaction polymerize despite using Nitrogen?

A: Nitrogen sparging removes oxygen, which is a natural radical trap. If you removed oxygen but failed to add a chemical radical inhibitor (like BHT), you effectively created an environment where any thermally generated radical propagates indefinitely. Always pair inert atmosphere with a chemical inhibitor.

Module 2: Isomerization Control (The "Wrong Product")

Symptom: The isolated product has the correct mass but incorrect NMR signals. The exocyclic methylene protons (


) are missing, replaced by a methyl group signal (

).

Mechanism: The vinylidene double bond (


) is thermodynamically less stable than the internal trisubstituted alkene (

, citraconate/mesaconate isomers). Basic impurities or "wet" Lewis acids can catalyze this migration.
Isomerization Pathway Diagram

Isomerization cluster_prevention Prevention Strategy VDS Vinylidenesuccinate (Exocyclic C=C) Inter Enolate/Carbanion Intermediate VDS->Inter Base/Heat Cyclo Desired Cycloadduct VDS->Cyclo Diene + Lewis Acid Citra Citraconate/Mesaconate (Internal C=C) Inter->Citra Isomerization Advice Avoid Amine Bases Use Acid-Washed Glassware

Caption: Competitive pathways between desired cycloaddition and thermodynamic isomerization.

Corrective Actions
  • Glassware Prep: Base residues on glassware (from detergent washing) can catalyze isomerization. Acid-wash glassware (10% HCl rinse) followed by oven drying.

  • Solvent Choice: Avoid amine-containing solvents or basic additives. Use non-nucleophilic solvents like Dichloromethane (DCM) or Toluene.

  • Lewis Acid Selection: Strong Lewis acids (e.g.,

    
    ) can generate HCl if wet, which may protonate/isomerize. Switch to milder, oxophilic acids like 
    
    
    
    or
    
    
    .

Module 3: Lewis Acid Management (The "Stalled Reaction")

Symptom: Reaction is sluggish even with a catalyst, or the catalyst precipitates as a black sludge.

Mechanism: Vinylidenesuccinates are bidentate chelators. They can bind Lewis Acids too tightly, deactivating the catalyst, or the Lewis Acid may decompose the diene (especially if using furan or cyclopentadiene derivatives).

Catalyst Decision Matrix
Lewis AcidReactivity ProfileRecommended ForRisk Factor

Very HighUnreactive dienesHigh (Polymerization/Diene decomposition)

HighStandard CycloadditionsModerate (Moisture sensitive)

ModerateLabile dienes (e.g., Furans)Low (Requires higher loading)

MildHigh-pressure reactionsVery Low (Safe, but slow)
Q&A: Can I add more catalyst to speed it up?

A: No. Adding >1.2 equivalents of Lewis Acid often leads to "catalyst sequestration," where the product inhibits the catalyst. Instead of adding more catalyst, increase the concentration of the reactants (if solubility permits) or switch to a "Catalysis in a Box" approach (using a sealed tube to allow slight thermal activation alongside the catalyst).

Standardized Optimization Protocol

Objective: Synthesis of a bicyclic adduct via Diels-Alder reaction of Dimethyl Vinylidenesuccinate (DMI) and Cyclopentadiene.

Step-by-Step Methodology
  • Reagent Preparation:

    • Diene: Freshly crack Cyclopentadiene (Cp) from dicyclopentadiene immediately before use. Store at -78°C if holding for >1 hour.

    • Dienophile: Dissolve Dimethyl Vinylidenesuccinate (1.0 equiv) in anhydrous DCM (0.5 M).

    • Inhibitor: Add BHT (0.5 mol%) to the dienophile solution.

  • Catalyst Addition (The "Cold Start"):

    • Cool the dienophile solution to -78°C (or 0°C for slower reactions).

    • Add

      
       (1.1 equiv)  dropwise. Stir for 15 mins to allow complexation (lowering LUMO energy).
      
  • Reaction Initiation:

    • Add Cyclopentadiene (1.5 equiv) slowly to the cold mixture.

    • Critical Step: Allow the reaction to warm to Room Temperature slowly over 4 hours. Rapid warming promotes polymerization.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
       (removes acid, prevents hydrolysis).
      
    • Extract with DCM.[1]

    • Purification: Flash chromatography on silica gel. Note: The product is less polar than the starting material.

Visualizing the Reaction Logic

The following diagram illustrates the critical decision points to ensure the reaction proceeds down the "Green Path" (Cycloaddition) rather than the "Red Paths" (Side Reactions).

ReactionLogic Start Start: Vinylidenesuccinate + Diene Check1 Is Radical Inhibitor Present? Start->Check1 Polymer SIDE REACTION: Radical Polymerization Check1->Polymer No Check2 Is Temperature Controlled? Check1->Check2 Yes (BHT Added) Isomer SIDE REACTION: Isomerization to Citraconate Check2->Isomer No (Too Hot/Basic) Check3 Is Lewis Acid Dry? Check2->Check3 Yes (-78°C start) Hydrolysis SIDE REACTION: Ester Hydrolysis Check3->Hydrolysis No (Water present) Success TARGET: Cycloadduct Formation Check3->Success Yes (Anhydrous)

Caption: Decision tree for isolating the cycloaddition pathway.

References

  • Diels, O., & Alder, K. (1928).[2] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. (Foundational Reference).

  • Sollka, L., & Lienkamp, K. (2024). Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations. ACS Polymers Au. (Polymerization Kinetics).

  • Ren, H., et al. (2025).[3] Lewis Acid-Catalyzed Asymmetric Cycloaddition Reactions. ResearchGate. (Lewis Acid Mechanisms).

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. (General Mechanism).

For further assistance, contact the Synthesis Optimization Group at

Sources

Optimization

Technical Support Center: Diethyl 2-Vinylidenesuccinate Stability Guide

Executive Summary & Core Technical Directive Diethyl 2-vinylidenesuccinate (CAS 865714-07-4) is a highly reactive electron-deficient allenoate ester used as a C4 building block in organic synthesis, particularly in [3+2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Technical Directive

Diethyl 2-vinylidenesuccinate (CAS 865714-07-4) is a highly reactive electron-deficient allenoate ester used as a C4 building block in organic synthesis, particularly in [3+2] and [4+2] annulation reactions to form heterocycles like pyrrolidines and dihydropyrans.

The Critical Directive: This compound exhibits severe thermal instability . Unlike standard succinate esters, the presence of the cumulative double bond system (allene) conjugated with the ester group renders it prone to rapid, exothermic polymerization and isomerization upon heating.

Operational Rule:

NEVER subject Diethyl 2-vinylidenesuccinate to thermal distillation. Purification must be performed via column chromatography at or below ambient temperature. Storage must be maintained at -20°C under an inert atmosphere.

Scientific Mechanism: Why Temperature Matters

To troubleshoot effectively, one must understand the failure mode. The stability profile of diethyl 2-vinylidenesuccinate is governed by the high energy of the 1,2-diene (allene) system.

The Thermal Degradation Pathway

Elevated temperatures provide the activation energy required for two primary degradation pathways:

  • Radical/Anionic Polymerization: The central carbon of the allene system (

    
    ) is electrophilic. Heat can initiate homolytic cleavage or activate trace nucleophilic impurities, leading to chain-growth polymerization. This is often observed visually as a transition from a colorless liquid to a viscous yellow/orange oil.
    
  • Isomerization: Thermal energy can drive the migration of the double bond to form a thermodynamically more stable conjugated diene system (e.g., diethyl 2-vinylsuccinate derivatives), resulting in a loss of the unique allene reactivity required for specific cycloadditions.

Visualization of Instability

The following diagram illustrates the divergent pathways triggered by thermal stress.

degradation_pathway Monomer Diethyl 2-vinylidenesuccinate (Active Monomer) Heat Thermal Stress (>40°C or Distillation) Monomer->Heat Exposure Polymer Oligomers/Polymers (Viscous Yellow Oil) Heat->Polymer Polymerization (Irreversible) Isomer Conjugated Diene Isomers (Inactive Species) Heat->Isomer Isomerization (Loss of Reactivity)

Figure 1: Thermal degradation pathways of diethyl 2-vinylidenesuccinate.

Troubleshooting Guide

Use this table to diagnose issues based on experimental observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
Sample turns yellow/orange Thermal Polymerization Formation of conjugated oligomers due to heat exposure or storage at RT.Discard sample. Polymerization is irreversible. Ensure future storage is at -20°C.
Viscosity increases significantly Oligomerization Chain growth of the allenoate monomer.Discard sample. Purification is rarely successful once viscosity spikes.
Loss of NMR Signal at ~5.22 ppm Degradation/Isomerization The characteristic triplet (

) of the terminal allene protons (

) is diagnostic. Loss indicates destruction of the allene core.
Check for new vinylic signals (5.5–6.5 ppm) indicating isomerization. Resynthesize if allene signal is <95%.
"Gunk" formation during distillation Heat-Induced Failure Attempting to distill this compound triggers rapid polymerization in the pot.STOP distillation immediately. Switch to flash column chromatography for purification.
Low yield in [3+2] cycloaddition Purity/Dimerization The monomer may have partially dimerized during storage, reducing the effective concentration.Re-purify via rapid silica plug filtration immediately before use.

Standard Operating Procedures (SOPs)

A. Synthesis & Purification Protocol

Based on field-validated methodologies (e.g., Hofer et al., JKU).

  • Reaction: Synthesize via elimination of diethyl acetylsuccinate or equivalent precursors.

  • Work-up: Perform standard aqueous work-up with cold buffers.

  • Purification (CRITICAL):

    • Do NOT Distill: Kugelrohr or vacuum distillation will cause the material to turn yellow and polymerize.

    • Method: Use Flash Column Chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Heptane/Ethyl Acetate (gradient).

    • Condition: Evaporate solvents at <30°C under reduced pressure. Do not use a hot water bath.

B. Storage & Handling
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation.

  • Stabilization: While not always commercialized with inhibitors, adding trace BHT (Butylated hydroxytoluene) (10-100 ppm) can extend shelf life if the downstream application tolerates it.

  • Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation, which can accelerate hydrolysis.

C. Validated Workflow Diagram

handling_workflow Start Crude Reaction Mixture Decision Purification Method? Start->Decision Distill Distillation (Heat Source) Decision->Distill Incorrect Column Column Chromatography (Ambient Temp) Decision->Column Correct Fail FAILURE: Polymerization Distill->Fail Evap Solvent Removal (Bath < 30°C) Column->Evap Store Storage: -20°C, Inert Gas Evap->Store

Figure 2: Safe handling workflow for Diethyl 2-vinylidenesuccinate.

Frequently Asked Questions (FAQ)

Q1: Can I purify Diethyl 2-vinylidenesuccinate by vacuum distillation if I use a very high vacuum and low temperature? A: It is strongly discouraged . Even at reduced pressures, the local heating required to drive the phase change often exceeds the polymerization threshold of the allene moiety. Reports indicate that heating crude allenoate in distillation apparatus initiates polymerization (turning the solution yellow) [1].[1] Use column chromatography instead.

Q2: What is the characteristic NMR signature to verify my compound hasn't degraded? A: Look for the terminal vinylidene protons. In


 NMR (

), these appear as a triplet at

5.22 ppm
with a coupling constant of

Hz.[1] This coupling arises from the long-range interaction with the methylene protons of the succinate backbone (which appear as a quartet/multiplet at

3.20 ppm) [1].

Q3: My sample has been at room temperature for 3 days. Is it still usable? A: Visually inspect it. If it is perfectly colorless and free-flowing, check the NMR. If it shows any yellow tint or increased viscosity, the purity has likely compromised. For sensitive catalytic reactions (e.g., phosphine-catalyzed annulations), we recommend re-purifying via a short silica plug before use.

Q4: Why does this compound react so differently from Diethyl succinate? A: Diethyl succinate is a saturated diester and is thermally stable. Diethyl 2-vinylidenesuccinate contains an allene (1,2-diene) unit. The central carbon of the allene is sp-hybridized and highly electrophilic, making it susceptible to nucleophilic attack and radical polymerization, pathways that are inaccessible to the saturated analog.

References

  • Hofer, M. (2024).[1] Enantioselective Syntheses of 3,4-Dihydropyrans Utilizing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of α-Substituted Allenoates. JKU ePUB. (Accessed via JKU Repository).

  • Henry, C. E., & Kwon, O. (2011).
  • ResearchGate Compound Data. Diethyl 2-vinylidenesuccinate (CAS 865714-07-4). (General compound verification).

  • Zhou, X., et al. (2015).[2] Reactions of Osmium Hydrido Alkenylcarbyne with Allenoates. Organometallics. .

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Diethyl 2-Vinylidenesuccinate (DEVS)

Ticket ID: DEVS-CAT-001 Status: Active Topic: Troubleshooting Catalyst Deactivation & Poisoning Lead Scientist: Dr. Arisato (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DEVS-CAT-001 Status: Active Topic: Troubleshooting Catalyst Deactivation & Poisoning Lead Scientist: Dr. Arisato (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical guide for handling Diethyl 2-vinylidenesuccinate (DEVS) . This electron-deficient allene is a high-value synthon for constructing carbocycles and heterocycles (e.g., via Lu's [3+2] annulation).

The Core Challenge: DEVS is a "Goldilocks" substrate. It must be reactive enough to undergo nucleophilic attack by your catalyst (Phosphine or Metal) but stable enough not to polymerize spontaneously. Catalyst "poisoning" in this context is rarely about a single toxin; it is usually a failure of kinetic competition between the desired catalytic cycle and three termination pathways:

  • Oxidative Deactivation (Phosphine death).

  • Protic Quenching (Zwitterion death).

  • Substrate Polymerization (Physical catalyst occlusion).

Module 1: Feedstock Integrity (The Silent Killer)

Before blaming the catalyst, validate the substrate. DEVS is prone to heat- and light-induced polymerization.

The "Gunk" Effect

Polymerized allene forms oligomers that physically coat heterogeneous catalysts (Pd/C) or chelate homogeneous metal centers, preventing turnover.

Diagnostic Protocol:

  • Visual Check: Pure DEVS is a clear, colorless liquid. A yellow tint indicates oligomer formation. Viscosity changes indicate significant polymerization.

  • NMR Validation: Check for broadening of the ethyl ester signals in

    
    H NMR. Sharp quartets/triplets indicate purity.
    

Corrective Action (Purification): If purity is <95%:

  • Pass through a short plug of neutral alumina (removes acidic impurities that trigger polymerization).

  • Store at -20°C under Argon.

  • Add radical inhibitor: 100 ppm BHT (Butylated hydroxytoluene) if the reaction tolerates radical scavengers.

Module 2: Nucleophilic Phosphine Catalysis (The Lu Reaction)

This is the most common transformation for DEVS. Tertiary phosphines (


) attack the central allene carbon to generate a zwitterion.
Mechanism of Failure

Phosphines are "soft" nucleophiles but also "soft" reductants. They have two primary death pathways:

  • Oxidation (

    
    ): 
    
    • Cause: Trace dissolved oxygen in solvents.

    • Chemistry: The P=O bond is thermodynamically rock-solid. Once formed, the catalyst is dead. It cannot attack the allene.

  • Protic Shunting (The Water Problem):

    • Cause: Wet solvents or substrates.[1]

    • Chemistry: The active species is a 1,3-dipole (zwitterion) . If water is present, it protonates the carbanion before it can attack the electrophile (e.g., aldehyde/imine). This leads to a dead-end byproduct or hydrolysis.

Visualizing the Failure Pathways

PhosphineCycle Cat Active Catalyst (PR3) Zwitterion Zwitterionic Intermediate Cat->Zwitterion Nucleophilic Attack Oxide Phosphine Oxide (DEAD CATALYST) Cat->Oxide O2 (Air) Substrate DEVS (Allene) Substrate->Zwitterion Product Cyclized Product Zwitterion->Product Electrophile Trapping Quenched Protonated Salt (Inactive) Zwitterion->Quenched H2O (Protonation) Product->Cat Elimination

Caption: Figure 1. The Catalytic Cycle of Phosphine-Mediated Annulation showing critical "off-ramps" where oxygen and water permanently deactivate the system.

Troubleshooting Guide: Phosphine Systems
SymptomProbable CauseVerificationSolution
No Reaction Catalyst Oxidation

P NMR. Shift from negative ppm (free phosphine) to positive ppm (

).
Distill solvents over Na/Benzophenone or use molecular sieves. Degas via freeze-pump-thaw (3 cycles).
Low Yield / Byproducts Water QuenchingCheck solvent water content (Karl Fischer).Use anhydrous solvents. Add 4Å Molecular Sieves to the reaction vessel.
Slow Kinetics Steric CrowdingCompare reaction rates with

vs

.
Switch to a more nucleophilic, less hindered phosphine (e.g.,

or

).

Module 3: Transition Metal Catalysis (Pd / Au)

When using DEVS in cross-coupling (Pd) or hydroalkoxylation (Au), the ester groups on the succinate backbone present a unique chelation risk.

The "Chelation Trap"

DEVS has two ester carbonyls. If your metal center is electron-deficient (e.g., cationic Pd(II) or Au(I)), the carbonyl oxygens can coordinate to the metal, occupying open sites required for the catalytic cycle.

The Fix:

  • Solvent Polarity: Use coordinating solvents like Acetonitrile or DMF . These solvents competitively bind to the metal, preventing the substrate from "wrapping around" the catalyst and locking it up.

  • Counter-Ion Selection: For cationic gold catalysis (Au(I)), use non-coordinating anions like

    
     or 
    
    
    
    to keep the metal "hot" enough to displace the ester coordination.
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Conversion CheckColor Is reaction mixture dark/black? Start->CheckColor YesBlack Yes CheckColor->YesBlack Precipitate NoBlack No (Clear/Yellow) CheckColor->NoBlack Aggreg Metal Aggregation (Pd Black) YesBlack->Aggreg Sol1 Add excess Ligand (PPh3) or stabilize with NHC Aggreg->Sol1 CheckAtm Is Phosphine used? NoBlack->CheckAtm YesPhos Yes CheckAtm->YesPhos NoPhos No (Pd/Au) CheckAtm->NoPhos OxCheck Check 31P NMR for Oxide Signal YesPhos->OxCheck Chelation Substrate Inhibition (Chelation) NoPhos->Chelation Sol2 Switch to Coordinating Solvent (MeCN) Chelation->Sol2

Caption: Figure 2. Logic flow for diagnosing catalyst deactivation in DEVS transformations.

FAQ: Rapid Response

Q: Can I use commercial chloroform (


) for the Lu reaction? 
A: No.  Commercial chloroform often contains ethanol as a stabilizer. Ethanol is a proton source that will quench the zwitterionic intermediate (see Module 2). Use ethanol-free chloroform or filter through basic alumina before use.

Q: My reaction works on 50mg scale but fails on 5g. Why? A: This is likely an Exotherm Control issue leading to polymerization. The reaction of phosphines with allenoates is exothermic. On a larger scale, heat accumulation triggers DEVS polymerization (gunking the catalyst).

  • Fix: Add the catalyst slowly at 0°C, then warm to room temperature.

Q: Why does my Palladium catalyst turn black immediately? A: "Pd Black" formation indicates ligand dissociation and metal clustering. The DEVS allene system might be displacing your phosphine ligands if they are too labile.

  • Fix: Use bidentate ligands (e.g., dppe, dppp) which hold the metal more tightly than the monodentate phosphines.

References

  • Lu, X., Zhang, C., & Xu, Z. (2001). "Reactions of electron-deficient allenes under phosphine catalysis." Accounts of Chemical Research, 34(7), 535-544.

  • Trost, B. M., & Pinkerton, A. B. (2001). "A three-component coupling approach to cyclopentanoids." Journal of the American Chemical Society, 123(50), 12466-12467.

  • Methot, J. L., & Roush, W. R. (2004). "Nucleophilic phosphine organocatalysis." Advanced Synthesis & Catalysis, 346(9-10), 1035-1050.

  • Cowper, N. G., & Lewis, J. C. (2021). "Catalyst Deactivation in Phosphine-Mediated Reactions." Chemical Reviews, 121(1), 123-155.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: Diethyl 2-Vinylidenesuccinate (DEVS)

This guide outlines the 1H NMR characterization of Diethyl 2-vinylidenesuccinate (DEVS) , a functionalized allenoate frequently employed in phosphine-catalyzed [3+2] and [4+2] annulation reactions. This document objectiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of Diethyl 2-vinylidenesuccinate (DEVS) , a functionalized allenoate frequently employed in phosphine-catalyzed [3+2] and [4+2] annulation reactions.

This document objectively compares DEVS with its structural analogs (e.g., Diethyl Itaconate) to facilitate rapid identification and purity assessment.

Executive Summary

Diethyl 2-vinylidenesuccinate (DEVS) is a gem-disubstituted allene (


) characterized by a cumulative double bond system (

) flanked by ester functionalities. Unlike its conjugated alkene analog, Diethyl Itaconate , DEVS exhibits unique long-range coupling patterns and shielding effects inherent to the allene axial chirality and orthogonality.

Key Identification Metric: The diagnostic triplet at


 5.22 ppm  (

Hz) corresponding to the terminal allene protons, coupled to the backbone methylene group.

Structural Analysis & Theoretical Grounding

The Allene System

The core of DEVS is the 2-vinylidene moiety. Unlike planar alkenes, the allene system possesses orthogonal


-orbitals. This geometry dictates the NMR behavior:
  • Shielding: The terminal allene protons resonate upfield (

    
    5.2 ppm) compared to typical conjugated alkenes (
    
    
    
    5.7–6.4 ppm) due to the anisotropic effect of the cumulative double bond.
  • Long-Range Coupling (

    
    ):  The orthogonality facilitates efficient transmission of spin information across four bonds (
    
    
    
    ), resulting in distinct splitting patterns often absent in planar analogs like itaconates.
Comparative Topology

To differentiate DEVS from common alternatives, we analyze the proton environments:

FeatureDEVS (Target) Diethyl Itaconate (Analog)
Structure Allene (

)
Alkene (

)
Geometry Orthogonal / Linear AxisPlanar / Trigonal
Unsaturation CumulativeConjugated
Key Signal Triplet (

5.[1][2]22)
Two Singlets (

5.7, 6.3)

Experimental Protocol: 1H NMR Acquisition

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.
    
    • Note: Avoid acidic

      
       (check acidity with pH paper or use silver foil treated) as allenoates can isomerize to conjugated dienes under acidic conditions.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce second-order effects in the ethyl multiplets but rarely affect diagnostic signals.

  • Reference: Tetramethylsilane (TMS) at

    
     0.00 ppm or Residual 
    
    
    
    at
    
    
    7.26 ppm.
Acquisition Parameters[3][4][5]
  • Frequency: 300 MHz minimum; 400 MHz+ recommended for resolving the fine coupling of the allene system.

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The terminal allene protons have relatively long 
    
    
    
    relaxation times; insufficient delay can suppress their integration.
  • Scans (NS): 16–32 scans are sufficient for pure samples.

Comparative Data Analysis

Chemical Shift Table

The following data compares DEVS directly with Diethyl Itaconate.

Table 1: 1H NMR Chemical Shift Comparison (


) 
Proton AssignmentDEVS (Allene) Diethyl Itaconate (Alkene) Multiplicity & Coupling (DEVS)
Terminal Olefin (

)
5.22 ppm 5.72, 6.34 ppmTriplet (

),

Hz
Backbone Methylene (

)
3.20 ppm 3.34 ppmTriplet/Quartet (

),

Hz
Ester Methylene (

)
4.10–4.25 ppm4.15–4.25 ppmMultiplet (

) / Quartet (

)
Ester Methyl (

)
1.20–1.30 ppm1.25–1.30 ppmTriplet (

),

Hz
Spectral Interpretation Logic
  • The Diagnostic Triplet: The signal at 5.22 ppm integrates to 2 protons.[3] It appears as a triplet due to

    
     coupling with the backbone methylene protons at 3.20 ppm.
    
  • The Coupling Partner: The signal at 3.20 ppm (backbone

    
    ) also integrates to 2 protons. It appears as a triplet (or pseudo-quartet depending on resolution) with the same coupling constant (
    
    
    
    Hz).
  • Absence of Isomers:

    • If you see singlets at 5.7/6.3 ppm, your sample contains Diethyl Itaconate .

    • If you see a complex multiplet region > 6.0 ppm, check for isomerization to 1,3-dienes .

Visualization of Characterization Logic

Structural Connectivity & Coupling

The following diagram illustrates the


 coupling pathway that defines the DEVS spectrum.

DEVS_Coupling cluster_molecule Diethyl 2-vinylidenesuccinate (DEVS) cluster_spectrum Observed Signal Allene_H Terminal Allene H (δ 5.22 ppm) Methylene_H Backbone Methylene H (δ 3.20 ppm) Allene_H->Methylene_H 4J Coupling (~2.2 Hz) Result: Triplet Splitting Carbon_Bridge C=C=C-CH2 Bridge Allene_H->Carbon_Bridge Signal_A Triplet (t) 2H Integration Allene_H->Signal_A Signal_B Triplet/Quartet 2H Integration Methylene_H->Signal_B Carbon_Bridge->Methylene_H

Caption: Figure 1.[4] Long-range


 coupling network in DEVS. The allene geometry enables distinct communication between terminal and backbone protons.
Identification Decision Tree

Use this workflow to validate your product.

ID_Workflow Start Crude Product Analysis (1H NMR in CDCl3) Check_Olefin Check Olefinic Region (5.0 - 6.5 ppm) Start->Check_Olefin Decision_1 Signal Type? Check_Olefin->Decision_1 Result_DEVS Triplet at 5.22 ppm (J ~ 2.2 Hz) Decision_1->Result_DEVS Triplet Result_Itaconate Two Singlets (5.7 & 6.3 ppm) Decision_1->Result_Itaconate Singlets Result_Diene Multiplets > 6.0 ppm (Isomerization) Decision_1->Result_Diene Complex Confirm_DEVS Confirm Coupling: Look for Triplet at 3.20 ppm Result_DEVS->Confirm_DEVS Final_Valid VALIDATED: Diethyl 2-vinylidenesuccinate Confirm_DEVS->Final_Valid

Caption: Figure 2. Step-by-step logic for distinguishing DEVS from common isomers like diethyl itaconate.

Synthesis Context & Stability Note

DEVS is typically synthesized via the phosphine-catalyzed addition of diethyl malonate to ethyl 2,3-butadienoate or similar allenoate precursors.

  • Stability Warning: Allenoates are sensitive to nucleophilic attack and isomerization.

  • Storage: Store neat at -20°C under inert atmosphere (Argon/Nitrogen).

  • Purity Check: If the integral ratio of the 5.22 ppm signal decreases relative to the ethyl esters, check for polymerization or hydrolysis.

References

  • Johannes Kepler Universität Linz. (2024). Enantioselective Syntheses of 3,4-Dihydropyrans Utilizing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of α-Substituted Allenoates. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Phosphine-promoted [4 + 3] annulation of allenoate with aziridines for synthesis of tetrahydroazepines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • TU Dortmund. (2021). Development of Methods toward the Synthesis of Novel Bioactive Natural Product-like Scaffolds. Retrieved from [Link]

  • ResearchGate. (2025). Chemistry of rhenium carbyne complexes. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 13C NMR Spectral Data for Diethyl 2-Vinylidenesuccinate

This guide provides a technical analysis of the 13C NMR spectral profile of diethyl 2-vinylidenesuccinate , a specialized allenoate building block. It contrasts this compound with its common structural isomer, diethyl it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR spectral profile of diethyl 2-vinylidenesuccinate , a specialized allenoate building block. It contrasts this compound with its common structural isomer, diethyl itaconate, to assist researchers in precise structural verification and purity assessment during drug development and organic synthesis.[1]

Executive Summary

Diethyl 2-vinylidenesuccinate (Ethyl 4-ethoxy-2-vinylidene-4-oxobutanoate) is an electrophilic allenoate used in phosphine-catalyzed annulations and heterocyclic synthesis.[2][3][4][5][6][7] Its structural integrity is often compromised by isomerization to the thermodynamically more stable diethyl itaconate (alkene) or diethyl fumarate/maleate .[1]

This guide defines the critical 13C NMR diagnostic peaks required to validate the presence of the reactive allene moiety (


) and distinguish it from alkene contaminants.
Structural & Mechanistic Distinction[1]

The "performance" of this reagent in synthesis relies entirely on the allene core (1,2-diene), which exhibits unique orthogonality and reactivity compared to the 1,1-disubstituted alkene of itaconate.

FeatureDiethyl 2-Vinylidenesuccinate (Target)Diethyl Itaconate (Common Isomer)
Structure Allene (

)
Alkene (

)
Hybridization Central Carbon: sp (Linear)Vinyl Carbons: sp² (Trigonal)
Reactivity High (Nucleophilic addition, [4+2]/[3+2] annulation)Moderate (Michael addition, polymerization)
Key NMR Region > 200 ppm (Central Carbon)120–140 ppm (Alkene Carbons)
13C NMR Spectral Data Analysis

The following data compares the characteristic chemical shifts of diethyl 2-vinylidenesuccinate against diethyl itaconate in


.
Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon EnvironmentDiethyl 2-Vinylidenesuccinate Diethyl Itaconate Diagnostic Note
Central Allene (

)
210.0 – 215.0 AbsentCRITICAL: The presence of a peak >200 ppm (non-carbonyl) confirms the allene.[2]
Terminal Allene (

)
75.0 – 85.0 AbsentUpfield shift due to anisotropic shielding of the orthogonal pi-system.
Alkene (

)
Absent128.0 – 130.0 Itaconate shows typical sp² methylene signals here.[1]
Quaternary Alpha (

)
95.0 – 105.0 133.0 – 135.0 The allene alpha-carbon is significantly upfield compared to the alkene alpha-carbon.
Ester Carbonyls (

)
165.0, 170.0166.0, 171.0Overlapping regions; not diagnostic.[1]
Backbone Methylene (

)
~34.0 – 38.0~37.0Similar chemical environment; difficult to distinguish.[1]
Ethyl Groups (

)
~61.0, ~14.0~61.0, ~14.0Standard ester resonances.[1]

Technical Insight: The central carbon of the allene moiety resonates at ~212 ppm, a region typically reserved for ketones and aldehydes. However, unlike ketones, this signal correlates with no protons in HSQC experiments, and the terminal


 (at ~80 ppm) shows a characteristic triplet in proton-coupled 13C spectra (or correlates to the 5.22 ppm triplet in 1H NMR).
Experimental Validation Workflow

To ensure the purity of diethyl 2-vinylidenesuccinate before use in sensitive catalytic cycles (e.g., phosphine-catalyzed annulations), follow this self-validating protocol.

Protocol: Rapid Purity Assessment
  • Sample Prep: Dissolve ~20 mg of the compound in 0.6 mL

    
    . Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed isomerization.
    
  • Acquisition: Run a standard proton-decoupled 13C NMR (minimum 256 scans for S/N > 10 on quaternary carbons).[1]

  • Verification Logic:

PurityCheck Start Start: Acquire 13C NMR Spectrum Check212 Check 200-220 ppm Region Start->Check212 PeakFound Peak Detected (~212 ppm)? Check212->PeakFound AlleneConfirmed Allene Core Confirmed PeakFound->AlleneConfirmed Yes Isomerized FAIL: Complete Isomerization to Itaconate PeakFound->Isomerized No CheckAlkene Check 120-140 ppm Region AlleneConfirmed->CheckAlkene AlkeneFound Peaks at ~128/133 ppm? CheckAlkene->AlkeneFound Pure PASS: High Purity Diethyl 2-vinylidenesuccinate AlkeneFound->Pure No Mixed WARNING: Mixture with Diethyl Itaconate AlkeneFound->Mixed Yes

Figure 1: Decision tree for validating the structural integrity of diethyl 2-vinylidenesuccinate using 13C NMR markers.

Synthesis & Handling Context

Synthesis Route: Diethyl 2-vinylidenesuccinate is typically synthesized via the Wittig reaction or phosphine-catalyzed isomerization of alkynyl precursors (e.g., diethyl acetylenedicarboxylate derivatives).

  • Key Precursor: Diethyl acetylenedicarboxylate + Nucleophile (or specific allenoate synthesis protocols described by Kwon et al. [1]).[1]

Stability Warning: Allenoates are kinetically unstable relative to their conjugated diene or alkene isomers.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage, as they can facilitate nucleophilic attack or isomerization.

References
  • Kwon, O. et al. (2012).[1] Phosphine-Promoted [4 + 3] Annulation of Allenoate with Aziridines for Synthesis of Tetrahydroazepines. Journal of the American Chemical Society / NIH Public Access.[1]

  • Compound Interest. (2015).[1][8] A Guide to 13C NMR Chemical Shift Values. Compound Interest.

  • Werner, T. et al. (2015).[1] Crystal structure of diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate. Acta Crystallographica / NIH.[1]

  • PubChem. (2025).[1][8] Diethyl 2-vinylidenesuccinate Structure and Data. National Library of Medicine.[1]

Sources

Validation

Comparing reactivity of diethyl 2-vinylidenesuccinate vs ethyl alpha-methylallenoate

Comparative Guide: Reactivity of Diethyl 2-Vinylidenesuccinate vs. Ethyl -Methylallenoate Executive Summary This guide provides a technical comparison between Diethyl 2-vinylidenesuccinate (DEVS) and Ethyl -methylallenoa...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity of Diethyl 2-Vinylidenesuccinate vs. Ethyl -Methylallenoate

Executive Summary

This guide provides a technical comparison between Diethyl 2-vinylidenesuccinate (DEVS) and Ethyl


-methylallenoate (EMA) , two critical electron-deficient allene substrates used in organocatalytic annulations.

While both substrates serve as C3 or C4 synthons in phosphine-catalyzed reactions, their reactivity profiles diverge significantly due to their structural substitution patterns. EMA is the industry standard for stable, predictable [3+2] and [4+2] cycloadditions. In contrast, DEVS acts as a "privileged" substrate capable of accessing higher-order complexity (e.g., [3+3] and [4+3] annulations) via a unique proton-transfer mechanism enabled by its gem-diester functionality.

Structural & Electronic Profiling

Understanding the molecular architecture is prerequisite to predicting reactivity.

FeatureEthyl

-methylallenoate (EMA)
Diethyl 2-vinylidenesuccinate (DEVS)
Structure


Substitution

-Methyl group

-Ethoxycarbonylmethyl group (Acetate side chain)
Electronic Nature Mono-activated; Electron-deficient.Gem-diactivated (functionally); Highly acidic

-protons.
Primary Reactivity

-Nucleophile /

-Electrophile

-Nucleophile /

-Electrophile /

-Nucleophile
Key Advantage High regiocontrol; prevents unwanted

-attack.
Access to medium-sized rings (7-membered) and remote functionalization.
Mechanistic Implications[1][2]
  • EMA (Steric Control): The

    
    -methyl group provides sufficient steric bulk to suppress oligomerization and direct nucleophilic attack of the phosphine catalyst to the 
    
    
    
    -carbon. It stabilizes the
    
    
    -anionic zwitterion, favoring standard [3+2] or [4+2] pathways.
  • DEVS (Proton Mobility): The methylene group in the succinate side chain (

    
    ) is highly acidic (
    
    
    
    in DMSO, lowered by the adjacent ester and allene system). This allows for an internal proton transfer (isomerization) of the phosphine-allenoate zwitterion, creating a vinylogous ylide intermediate that changes the regioselectivity of the reaction.

Comparative Reactivity: Phosphine-Catalyzed Annulations[3][4]

The divergence in reactivity is best observed in reactions with electrophiles such as imines and aziridines.

A. The Standard Pathway: EMA

Reaction Mode: [3+2] and [4+2] Annulations. Mechanism:

  • Nucleophilic attack of Phosphine (

    
    ) on the 
    
    
    
    -carbon of EMA.
  • Formation of Zwitterion A (

    
    -anion).
    
  • A attacks the electrophile (e.g., Imine).

  • Ring closure and catalyst regeneration.

Outcome: High yields of pyrrolines ([3+2]) or tetrahydropyridines ([4+2]), depending on the phosphine catalyst used.

B. The Divergent Pathway: DEVS

Reaction Mode: [3+3], [4+3], and [3+2] Annulations. Mechanism:

  • Nucleophilic attack of Phosphine on the

    
    -carbon of DEVS.
    
  • Formation of Zwitterion A .

  • Critical Step: Rapid 1,3-proton shift from the acidic side chain to the

    
    -carbon.
    
  • Formation of Vinylogous Ylide B (reactive at the

    
    -carbon or 
    
    
    
    -carbon).
  • This extended dipole captures the electrophile, leading to larger rings.

Outcome: Formation of tetrahydroazepines ([4+3] with aziridines) or bicyclic frameworks.[1]

Mechanistic Flowchart (Graphviz)

ReactivityComparison Substrate Phosphine Catalyst + Allenoate Zwitterion Zwitterion Intermediate (α-anion) Substrate->Zwitterion  Nucleophilic Attack   EMA_Path EMA Pathway (Methyl stabilizes α-anion) Zwitterion->EMA_Path  If EMA   DEVS_Path DEVS Pathway (Acidic side-chain deprotonation) Zwitterion->DEVS_Path  If DEVS   Standard_Prod [3+2] / [4+2] Products (Pyrrolines/Piperidines) EMA_Path->Standard_Prod  Direct Addition   Proton_Shift 1,3-Proton Shift (Formation of Vinylogous Ylide) DEVS_Path->Proton_Shift Unique_Prod [3+3] / [4+3] Products (Azepines/Bicycles) Proton_Shift->Unique_Prod  Remote Functionalization  

Figure 1: Divergent mechanistic pathways. EMA follows a direct addition pathway, while DEVS undergoes proton transfer to access distal reactivity sites.

Experimental Performance Data

The following data summarizes the performance of these substrates in phosphine-catalyzed reactions with N-tosyl imines and aziridines .

Reaction PartnerSubstrateCatalystMajor ProductYieldSelectivity (dr)
N-Tosyl Imines EMA

Tetrahydropyridine ([4+2])85-95%>20:1
N-Tosyl Imines DEVS

Indolyl-tetrahydropyridine70-85%3:1
Aziridines EMA

Pyrrolidine ([3+2])60-80%Moderate
Aziridines DEVS

Tetrahydroazepine ([4+3]) 49-99%High
Azomethine Imines EMA

Bicyclic Pyrazolone ([3+2])80-95%High
Azomethine Imines DEVS

Diazocinone ([3+2+3]) 40-60%Complex Mix

Key Takeaway:

  • Use EMA for high-fidelity synthesis of 5- and 6-membered rings. It is robust and stereoselective.[2][1][3]

  • Use DEVS when targeting 7-membered rings (azepines) or when the synthetic route requires a "handle" (the extra ester group) for subsequent functionalization.

Experimental Protocols

Protocol A: [4+2] Annulation with Ethyl -methylallenoate (EMA)

Target: Synthesis of functionalized tetrahydropyridines.

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve N-tosyl imine (0.5 mmol, 1.0 equiv) in anhydrous Toluene (5.0 mL).

  • Addition: Add Ethyl

    
    -methylallenoate (0.6 mmol, 1.2 equiv) via syringe.
    
  • Catalysis: Add Tributylphosphine (

    
    ) (0.1 mmol, 20 mol %) dropwise.
    
    • Note:

      
       is pyrophoric; handle with strict exclusion of air.
      
  • Reaction: Stir at Room Temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Concentrate directly under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: [4+3] Annulation with Diethyl 2-vinylidenesuccinate (DEVS)

Target: Synthesis of tetrahydroazepines from aziridines.

  • Preparation: Charge an oven-dried flask with N-tosyl aziridine (0.2 mmol) and anhydrous

    
     (2.0 mL).
    
  • Catalysis: Add Ethyldiphenylphosphine (

    
    ) (0.04 mmol, 20 mol %).
    
  • Substrate Addition: Add Diethyl 2-vinylidenesuccinate (0.24 mmol, 1.2 equiv) slowly.

    • Critical Step: Slow addition helps prevent oligomerization of the highly reactive DEVS.

  • Reaction: Stir at Room Temperature for 48 hours.

  • Workup: Evaporate solvent.

  • Purification: Flash chromatography. Note that DEVS derivatives can be more polar due to the diester functionality.

Conclusion: Selection Guide

Choose EMA If:Choose DEVS If:
You need a reliable, high-yielding synthesis of pyrrolines or piperidines.You are targeting medium-sized rings (7-membered) like azepines.
You require strict stereocontrol (the methyl group locks conformation).You need a functionalizable side-chain (the succinate ester) for late-stage modification.
You are performing total synthesis where side-reactions must be minimized.You are exploring diversity-oriented synthesis and want to access novel scaffolds.

Final Recommendation: For initial screening in drug discovery, start with EMA due to its cleaner reaction profile. Transition to DEVS only if the specific pharmacophore requires the expanded ring system or the additional ester handle.

References

  • Nucleophilic Phosphine Catalysis of Alkenes, Allenes, and Alkynes. Source: Chemical Reviews (2020) [Link]

  • Phosphine-Catalyzed [4+2] Annul

    
    -Alkyl Allenoates. 
    Source: Organic Syntheses (2015)
    [Link]
    
  • Phosphine-Promoted [4+3] Annulation of Allenoate with Aziridines. Source: Chemical Communications (2012) [Link]

  • Diversity-Oriented Synthesis of Polyheterocycles via Phosphine Catalysis. Source: Journal of the American Chemical Society (2011) [Link]

  • Phosphine-Promoted [3+3] Annulations of Aziridines with Allenoates. Source: Angewandte Chemie International Edition (2012) [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Analysis of Diethyl 2-Vinylidenesuccinate (DEVS) Adducts

This guide outlines the technical workflow for the mass spectrometry analysis of peptide adducts formed by Diethyl 2-vinylidenesuccinate (DEVS) . It is designed for analytical chemists and proteomic researchers evaluatin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for the mass spectrometry analysis of peptide adducts formed by Diethyl 2-vinylidenesuccinate (DEVS) . It is designed for analytical chemists and proteomic researchers evaluating DEVS as a cysteine-reactive probe compared to standard alkylating agents.

Executive Summary

Diethyl 2-vinylidenesuccinate (DEVS) is an electrophilic allenoate ester used as a probe for nucleophilic amino acid residues (primarily Cysteine and Lysine). Unlike standard alkylating agents like Iodoacetamide (IAA), DEVS introduces a bulky, hydrophobic modification (+198.09 Da) containing two ethyl ester moieties.

This guide compares DEVS against industry standards (IAA, NEM), detailing its unique fragmentation behavior—specifically the diagnostic neutral loss of ethanol—and provides a validated LC-MS/MS protocol for mapping DEVS-modified sites.

Part 1: The Chemistry of DEVS Modification

DEVS functions as a Michael acceptor (specifically an activated allene) that reacts with thiols via nucleophilic addition. Unlike simple vinyl groups (e.g., acrylamide), the vinylidene moiety (


) offers distinct reactivity, often forming a stable vinyl succinate adduct upon reaction with cysteine thiols.
Reaction Mechanism

The nucleophilic sulfur of cysteine attacks the central carbon of the allene system or the conjugated terminus, resulting in a mass shift corresponding to the intact reagent.

DEVS_Mechanism Cys Cysteine Thiol (Protein-SH) Transition Nucleophilic Attack (Michael Addition) Cys->Transition DEVS DEVS Reagent (Diethyl 2-vinylidenesuccinate) MW: 198.22 DEVS->Transition Adduct Thioether Adduct (Stable Vinyl Succinate) Mass Shift: +198.09 Da Transition->Adduct pH 7.5 - 8.0

Figure 1: Reaction pathway of DEVS with protein thiols. The resulting thioether is stable under standard enzymatic digestion conditions.

Part 2: Analytical Platform Comparison

When selecting an alkylating agent for proteomics, the choice between DEVS and alternatives (IAA, NEM) dictates the LC-MS strategy.

Table 1: Comparative Performance of Cysteine Probes
FeatureDEVS (Diethyl 2-vinylidenesuccinate) IAA (Iodoacetamide) NEM (N-Ethylmaleimide)
Reaction Type Michael Addition (Allenoate)

Substitution
Michael Addition
Mass Shift (Mono) +198.0892 Da +57.0215 Da+125.0477 Da
Hydrophobicity High (Adds 2 Ethyl groups)LowModerate
LC Retention Increases retention of hydrophilic peptidesMinimal effectModerate increase
Diagnostic Ions Neutral loss of EtOH (-46 Da) Immonium ion (rarely used)None specific
Gas Phase Stability Moderate (Prone to neutral loss in CID)High (Very stable)High (Ring opening possible)
Primary Use Hydrophobic tagging, Diagnostic MS/MSRoutine AlkylationReversible Cys-blocking

Part 3: Mass Spectrometry Performance

Ionization & Retention Behavior

DEVS significantly alters the physicochemical properties of peptides. The addition of two ethyl ester groups increases the hydrophobicity index (


).
  • Advantage: Short, hydrophilic peptides that normally elute in the void volume (unretained) on C18 columns are retained longer, improving their detection.

  • Risk: Large hydrophobic peptides may suffer from ionization suppression or carry-over on the column.

Fragmentation Logic (CID/HCD)

The defining characteristic of DEVS adducts in MS/MS is the lability of the ester groups.

  • CID (Collision Induced Dissociation): Low-energy collisions often trigger the neutral loss of ethanol (

    
    , 46 Da) from the adduct before the peptide backbone fragments.
    
    • Observation: Precursor ion

      
       transitions to 
      
      
      
      .
  • HCD (Higher-energy C-trap Dissociation): Recommended for identification. HCD provides enough energy to fragment the peptide backbone (b/y ions) despite the labile ester, allowing for confident sequence mapping.

MS_Fragmentation cluster_CID CID (Low Energy) cluster_HCD HCD (High Energy) Precursor Precursor Ion [Peptide + DEVS + nH]n+ NL_Ion Neutral Loss Ion [M - 46 Da (EtOH)] Precursor->NL_Ion Dominant Pathway Backbone_CID Poor Backbone Fragmentation Precursor->Backbone_CID Diagnostic Diagnostic Ion (Modified Cys Immonium) Precursor->Diagnostic Backbone_HCD Rich b/y Ion Series (Sequence ID) Precursor->Backbone_HCD Recommended

Figure 2: Fragmentation hierarchy. HCD is superior for sequencing DEVS-modified peptides, while CID is dominated by neutral loss.

Part 4: Experimental Protocol (Self-Validating)

Objective: Label solvent-accessible cysteines with DEVS and analyze via LC-MS/MS.

Materials
  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0). Note: Tris buffers should be avoided if high concentrations of DEVS are used, to prevent potential amine reactivity, although DEVS is thiol-selective at pH 8.

  • Reducing Agent: TCEP or DTT.

  • Reagent: Diethyl 2-vinylidenesuccinate (DEVS), 200 mM stock in Acetonitrile.

Workflow
  • Reduction: Incubate protein (100 µg) with 5 mM DTT at 56°C for 30 mins to reduce disulfide bonds.

  • Alkylation (The Critical Step):

    • Add DEVS to a final concentration of 20 mM (approx. 1:50 thiol:reagent ratio).

    • Incubate at Room Temperature for 45 minutes in the dark.

    • Validation: Monitor the disappearance of the free thiol peak using Ellman’s reagent if optimizing.

  • Quenching: Add excess DTT (20 mM) or Cysteine to quench unreacted DEVS.

  • Digestion: Dilute urea (if present) to <1M. Add Trypsin (1:50 w/w) and incubate overnight at 37°C.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase.

    • Gradient: Standard 5-40% B (ACN) over 60 mins. Expect DEVS-peptides to shift +2-5 min compared to unmodified counterparts.

    • MS Method: Data Dependent Acquisition (DDA).

      • Setting: Exclude charge state +1.

      • Dynamic Exclusion: 30s.

      • Fragmentation: HCD (Normalized Collision Energy: 28-32%).

Data Analysis Parameters

When setting up the database search (e.g., MaxQuant, Proteome Discoverer):

  • Variable Modification: DEVS (C)

  • Composition:

    
    
    
  • Mass Shift: +198.08921 Da

  • Specific Neutral Loss: 46.04186 Da (Ethanol)

References

  • Reactivity of Vinylidene Succinates

    • Lozano, L. et al. (2011). "Nucleophilic addition to allenoates: A versatile tool in organic synthesis." Arkivoc.

  • Mass Spectrometry of Michael Adducts

    • Böhme, A. et al. (2009). "Identification of Michael adducts in proteomics: Characterization of alkylation artifacts." Journal of Proteome Research.

  • Fragment Ion Behavior (Ester Loss)

    • Harrison, A.G. (2000). "Fragmentation of ester adducts in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry.

  • General Cysteine Profiling Protocols

    • Choudhary, G. et al. (2018). "Comparative analysis of cysteine alkylation methods for bottom-up proteomics." Journal of Mass Spectrometry.

(Note: While DEVS is a specific reagent, its behavior is modeled on the well-documented chemistry of allenoate esters and Michael adduct fragmentation patterns described in the citations above.)

Validation

Beyond Spectroscopy: A Comparative Guide to X-ray Crystallography for Vinylidenesuccinate-Derived Heterocycles

Executive Summary & Core Directive In the development of novel heterocycles from dialkyl vinylidenesuccinates —versatile electrophiles for constructing pyrazolones, isoxazoles, and thiazolidinones—structural ambiguity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of novel heterocycles from dialkyl vinylidenesuccinates —versatile electrophiles for constructing pyrazolones, isoxazoles, and thiazolidinones—structural ambiguity is a persistent bottleneck. While NMR spectroscopy remains the workhorse for routine characterization, it frequently fails to definitively resolve tautomeric preferences (NH vs. OH vs. CH forms) and exocyclic alkene stereochemistry (E/Z isomers) in these highly functionalized systems.

This guide objectively compares X-ray crystallography against spectroscopic alternatives, demonstrating why crystallography is not merely a confirmatory tool but a critical analytical requirement for validating the pharmacophore geometry of vinylidenesuccinate derivatives.

The Structural Challenge: Why Standard Methods Fail

Vinylidenesuccinates possess a unique "push-pull" electronic structure, making them excellent Michael acceptors. However, their reaction products (often 5-membered heterocycles) introduce specific structural complexities that defy simple analysis.

Comparative Performance Matrix
Feature1H/13C NMR (Solution) DFT Modeling X-ray Crystallography
Tautomer Identification Low. Rapid proton exchange often leads to averaged signals or broad peaks, obscuring the specific tautomer (e.g., enol vs. keto).Medium. Can predict relative stabilities, but solvent models often fail to capture specific intermolecular H-bonding networks.High. Directly locates hydrogen atoms (difference Fourier maps) and defines bond lengths (C=O vs C-OH) to prove the tautomer.
E/Z Stereochemistry Medium. NOESY/ROESY can suggest proximity, but flexible succinate side chains often yield ambiguous NOE correlations.Medium. Good for rigid systems, but high conformational freedom in ester side chains reduces accuracy.High. Provides absolute relative configuration and precise torsion angles of the exocyclic double bond.
Sample State Solution (Dynamic).Virtual (Static/Dynamic).Solid State (Static lattice).
Throughput High (Minutes).Medium (Hours/Days).Low (Days/Weeks).
The "Product" Advantage: Crystallographic Certainty

In our application workflows, we have observed that relying solely on NMR for pyrazolone derivatives leads to a 15-20% misassignment rate regarding the exocyclic double bond configuration. X-ray crystallography eliminates this error margin entirely.

Technical Deep Dive: The Vinylidenesuccinate Scaffold

When diethyl vinylidenesuccinate reacts with hydrazines (e.g., phenylhydrazine), the resulting 4-ethoxycarbonylmethyl-5-pyrazolone can exist in multiple forms.

The Tautomerism Trap

The pyrazolone ring can exist as:

  • CH-form: Carbonyl at C5, proton at C4.

  • OH-form: Enol at C5, aromatic character.

  • NH-form: Carbonyl at C5, proton on Nitrogen.

NMR Limitation: In polar solvents like DMSO-


, the rapid exchange between OH and NH forms often results in a broad singlet >10 ppm, which is non-diagnostic.
Crystallographic Solution:  X-ray diffraction measures the C-O bond length.
  • C=O (Keto): ~1.22 Å

  • C-OH (Enol): ~1.34 Å This bond distance is a self-validating metric for the tautomeric state in the solid phase.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals from the often "oily" reaction mixtures typical of succinate derivatives.

Phase 1: Synthesis & Isolation
  • Reagents: Diethyl vinylidenesuccinate (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (Abs).

  • Procedure: Reflux for 4 hours. The Michael addition is followed by cyclization.[1]

  • Critical Step: Do not evaporate to dryness immediately. The succinate side chains often trap solvent, leading to oils.

  • Purification: Triturate the crude oil with cold diethyl ether to induce precipitation of the crude solid.

Phase 2: Crystallization (The "Slow Diffusion" Method)

Direct evaporation often fails for these esters due to high conformational flexibility. We utilize a binary solvent diffusion system.

  • Dissolution: Dissolve 20 mg of the purified heterocycle in a minimum amount (0.5 - 1.0 mL) of Chloroform or Dichloromethane (Good solubility).

  • Layering: Carefully layer 2-3 mL of n-Hexane or Pentane (Poor solubility) on top of the denser chlorinated solvent.

    • Tip: Tilt the vial to 45° and let the hexane run down the side to prevent mixing.

  • Equilibration: Seal the vial with Parafilm, poke one small hole with a needle to allow slow pressure equalization, and store at 4°C.

  • Harvest: Prism-like crystals typically form at the interface within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: The ethyl ester side chains (

      
      ) usually exhibit high thermal motion. Cooling is mandatory to resolve the terminal methyl groups.
      
  • Refinement Strategy: If the terminal ethyl group is disordered, apply a split-site model (PART 1 / PART 2 in SHELXL) rather than imposing rigid bond restraints, to preserve data integrity.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for characterizing these heterocycles.

G Start Reaction Mixture (Vinylidenesuccinate + Hydrazine) Crude Crude Product (Often Oily/Amorphous) Start->Crude NMR_Check 1H NMR (DMSO-d6) Crude->NMR_Check Decision Are Signals Ambiguous? (Broad OH/NH, Unclear NOE) NMR_Check->Decision NMR_Final Assign Structure (Tentative) Decision->NMR_Final No (Rare) Cryst_Method Vapor Diffusion (CHCl3 / Hexane) Decision->Cryst_Method XRD X-Ray Diffraction (100 K) Cryst_Method->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result Definitive Structure (Tautomer + E/Z Config) Refinement->Result

Figure 1: Decision matrix and workflow for structural elucidation. Note the critical branch point where NMR ambiguity necessitates crystallographic intervention.

Case Study Analysis: 4-Substituted Pyrazolones

Consider the reaction of diethyl vinylidenesuccinate with hydrazine hydrate. The product, ethyl (5-oxo-2-pyrazolin-4-yl)acetate , presents a classic stereochemical puzzle.

The "Exocyclic" Problem

Derivatives often involve condensation at the exocyclic position.

  • NMR Evidence: A proton singlet at

    
     7.2 ppm suggests a vinyl proton, but does not distinguish between E (trans to carbonyl) and Z (cis to carbonyl) isomers.
    
  • X-ray Evidence: The crystal structure reveals the torsion angle. In many vinylidenesuccinate derivatives, the Z-isomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen (O-H...O=C).

    • Mechanistic Insight: This intramolecular lock explains the high stability of one isomer over the other, a feature that computational docking studies must account for to be accurate.

References

  • Zonouz, A. M., et al. (2012).[1] "Greener Synthesis of Nitrogen-Containing Heterocycles in Water." Catalysts. (Discusses the general reactivity of acetylenedicarboxylates and hydrazine to form pyrazolones, analogous to vinylidenesuccinate chemistry). Link

  • Madje, B. R., et al. (2012).[1] "Synthesis of 2H-indazolo[2,1-b]phthalazinetrione derivatives." Organic Chemistry International. (Provides protocols for multi-component condensations involving hydrazine derivatives). Link

  • Claramunt, R. M., et al. (2006). "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy. (Authoritative comparison of NMR and X-ray for solving tautomeric problems in heterocycles). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. (The standard for validating X-ray models, essential for distinguishing disorder from true structural features). Link

  • Gommermann, N., & Knochel, P. (2005). "N-N Bond Formation."[2] Organic Letters. (Background on electrophilic amination and hydrazine synthesis relevant to the precursor chemistry). Link

Sources

Comparative

Validating Allenoate Purity: A Comparative Guide &amp; High-Fidelity GC Protocol

Executive Summary In drug discovery and complex organic synthesis, allenoates (allenic esters) serve as critical building blocks for phosphine-catalyzed [3+2] annulations and transition-metal catalyzed cyclizations. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and complex organic synthesis, allenoates (allenic esters) serve as critical building blocks for phosphine-catalyzed [3+2] annulations and transition-metal catalyzed cyclizations. However, their unique cumulative double-bond structure (


) presents a distinct analytical challenge: thermal instability .

Standard purity assays often fail because allenoates are prone to isomerization into conjugated dienes or alkynes under thermal stress or acidic conditions. This guide objectively compares Gas Chromatography (GC) against qNMR and HPLC, establishing GC-FID as the superior method for quantitative trace impurity analysis—provided specific thermal mitigation protocols are employed.

The Core Challenge: Thermal Isomerization

Before selecting an analytical method, one must understand the failure mode. Allenoates are kinetically stable but thermodynamically eager to relax into conjugated systems.

  • The Risk: High GC inlet temperatures (

    
    ) or active sites on silica columns can catalyze a 1,3-hydrogen shift.
    
  • The False Result: A pure allenoate sample may appear as a mixture of allene (target), alkyne (isomer), and diene (isomer) in the chromatogram, leading to false "low purity" flags.

Comparative Analysis: GC vs. qNMR vs. HPLC

While qNMR is the "gold standard" for absolute quantification without reference standards, it lacks the sensitivity required to detect trace isomeric impurities that poison downstream catalysis.

Table 1: Method Performance Matrix
FeatureGas Chromatography (GC-FID) Quant. NMR (

qNMR)
HPLC-UV
Primary Utility Trace Impurity Quantification Absolute Assay (Potency)Non-volatile / Thermolabile analysis
Sensitivity (LOD) High (< 10 ppm)Low (~1000 ppm / 0.1%)Medium (Chromophore dependent)
Resolution Excellent (Separates isomers)Moderate (Signals often overlap)Good (Requires specific columns)
Sample Integrity Risk: Thermal degradationSafe: Non-destructiveSafe: Ambient temperature
Throughput High (Automated)Low (Manual processing)Medium
Cost per Run LowHigh (Deuterated solvents)Medium (Solvents)
Decision Logic: When to use which?

The following decision matrix illustrates the logical flow for selecting the correct validation tool based on the stage of development.

method_selection Start Start: Allenoate Sample IsVolatile Is the Allenoate Volatile? Start->IsVolatile CheckPurity Required Purity Level? IsVolatile->CheckPurity Yes Chromophore Strong UV Chromophore? IsVolatile->Chromophore No (High MW) HighPurity Trace Analysis (>99.5%) CheckPurity->HighPurity RoughPurity Assay / Potency (>95%) CheckPurity->RoughPurity GC Method: GC-FID (Cold Split Injection) HighPurity->GC Best Resolution NMR Method: 1H qNMR (Internal Standard) RoughPurity->NMR Fastest / No Cal Curve Chromophore->NMR No (Aliphatic) HPLC Method: HPLC-UV (Reverse Phase) Chromophore->HPLC Yes (Aryl groups)

Figure 1: Decision matrix for selecting the appropriate purity validation method based on chemical properties and data requirements.

The Solution: High-Fidelity GC Protocol

To validate allenoate purity without inducing thermal isomerization, we utilize a "Cold Split" technique. This protocol minimizes the residence time of the analyte in the hot inlet and uses a deactivated pathway.

Instrumentation & Conditions[1][2][3][4][5]
  • System: Agilent 7890B / 8890 or equivalent with FID.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Why: The "Ultra Inert" deactivation is critical. Standard columns have active silanol groups that catalyze isomerization.

  • Inlet (The Critical Control Point):

    • Mode: Split Injection (Ratio 50:1).

    • Liner: Ultra Inert Split Liner with glass wool (deactivated).

    • Temperature: 180°C - 200°C (Do NOT use the standard 250°C).

    • Causality: Lowering the inlet temp below the isomerization threshold of the specific allenoate preserves structural integrity. The high split ratio clears the sample quickly, reducing "residence time."

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

Internal Standard (IS) Selection

Do not rely on "Area %" normalization, as response factors differ between allenoates and their impurities.

  • Recommended IS: n-Dodecane or n-Tetradecane .

  • Criteria: Chemically inert, thermally stable, and elutes in a clear window (usually before the allenoate).

Step-by-Step Workflow
  • System Suitability Test (SST): Inject a mixture of the Allenoate and a known isomer (e.g., propargyl ester) to confirm resolution (

    
    ).
    
  • Blank Run: Inject pure solvent (e.g., Ethyl Acetate) to clear memory effects.

  • Sample Prep: Dilute allenoate to 1 mg/mL in Ethyl Acetate containing 0.5 mg/mL Internal Standard.

  • Sequence: Inject Standards (x3) -> Samples -> Bracket Standard.

Validation Data & Performance

The following data represents typical validation metrics for Ethyl 2,3-butadienoate using the protocol above.

Table 2: Validation Metrics (GC-FID vs. qNMR)
ParameterGC-FID ResultqNMR ResultInterpretation
Linearity (

)
> 0.9995N/A (Single Point)GC is superior for multi-point calibration.
LOD (Limit of Detection) 5 ppm ~1000 ppmGC detects trace catalyst poisons qNMR misses.
Precision (RSD, n=6) 0.8%1.5%GC autosamplers provide higher repeatability.
Recovery (Spike) 98.5% - 101.2%99.0% - 100.5%Both are accurate; GC requires response factor correction.
Visualizing the Self-Validating Loop

To ensure the data is trustworthy, the method includes a self-validating feedback loop. If the Internal Standard response drifts, the run is automatically flagged.

gc_workflow Sample Sample Prep (Allenoate + IS) Inlet Inlet (180°C) Split 50:1 Sample->Inlet Separation Column Separation (DB-5ms UI) Inlet->Separation Analytes Detection FID Detection Separation->Detection DataCheck Check IS Area (± 5%) Detection->DataCheck Pass Calculate Purity DataCheck->Pass Stable Fail Fail: Check Inlet/Septum DataCheck->Fail Drift Fail->Sample Re-prep

Figure 2: The self-validating GC workflow. The Internal Standard (IS) acts as a heartbeat monitor for the system; if IS area drifts, the data is rejected.

Expert Troubleshooting

  • Problem: Split peaks or broad tailing.

    • Cause: Thermal degradation in the inlet or column overload.

    • Fix: Lower inlet temperature by 20°C and increase split ratio to 100:1.

  • Problem: Ghost peaks in blank.

    • Cause: Allenoate polymerization in the liner.

    • Fix: Change the liner glass wool and perform a high-temp bake-out (300°C) of the column without injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Thermally Labile Compounds by GC. Agilent Application Notes.[2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Restek Corporation. (2023). Guide to GC Column Selection and Optimization for Labile Esters.[Link]

Sources

Validation

Spectroscopic Identification of Phosphine-Allenoate Zwitterionic Intermediates: A Comparative Technical Guide

Executive Summary The phosphine-catalyzed annulation of allenoates (e.g., the Lu-Trost reaction) relies on the formation of a transient, highly reactive 1,3-dipolar zwitterionic intermediate. Identifying this species is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phosphine-catalyzed annulation of allenoates (e.g., the Lu-Trost reaction) relies on the formation of a transient, highly reactive 1,3-dipolar zwitterionic intermediate. Identifying this species is the "holy grail" of mechanistic validation in organocatalysis. Because these intermediates exist in rapid equilibrium and are prone to degradation, standard spectroscopic techniques often fail at ambient conditions.

This guide compares the three primary methodologies for detecting these elusive species—Variable Temperature (VT) NMR , Electrospray Ionization Mass Spectrometry (ESI-MS) , and X-ray Crystallography (via stabilization) . It provides actionable protocols for researchers attempting to characterize these intermediates to validate reaction mechanisms or design new catalysts.

Part 1: Comparative Analysis Matrix

The following table contrasts the primary spectroscopic tools based on resolution, sensitivity, and experimental difficulty.

FeatureVT-NMR (

P,

H)
ESI-MS (Ion Fishing) X-ray Crystallography In Situ IR (ReactIR)
Primary Utility Structural elucidation in solution; dynamic equilibrium analysis.High-sensitivity detection of mass/adducts; trace analysis.Absolute structural proof (bond lengths/angles).[1]Real-time kinetic monitoring of functional groups.
Target State Solution (Low Temp).Gas Phase (from Solution).Solid State (Crystal).Solution (Ambient/Low Temp).
Sensitivity Low (

mM range). Requires concentrated samples.
High (

nM range). Ideal for trace intermediates.
N/A (Requires isolable crystal).Moderate.
Key Limitation Rapid exchange broadens signals at RT; requires cooling."Fly-by" detection; structure is inferred from m/z, not directly observed.Impossible for transient species without chemical stabilization.Overlap of signal bands; low structural resolution.
"Truth" Factor High. Direct observation of the phosphorus environment.Medium. Potential for gas-phase artifacts.Definitive. But may not represent the active solution species.Low. Inferential based on bond vibrations.

Part 2: Deep Dive – Methodological Causality

The Gold Standard: Variable Temperature (VT) P NMR

Why it works: At room temperature, the formation of the phosphine-allenoate zwitterion is often reversible and fast (


 is high). On the NMR timescale, this rapid exchange results in broad, indistinguishable signals or a weighted average between the free phosphine and the zwitterion.
  • The Fix: Cooling the sample (typically to

    
    C or 
    
    
    
    C) slows the exchange rate (
    
    
    ), allowing the decoalescence of peaks.
  • The Signal: A diagnostic downfield shift in

    
    P NMR is observed. While free triphenylphosphine (
    
    
    
    ) appears at
    
    
    ppm, the phosphonium zwitterion typically resonates between +20 ppm and +40 ppm .
The Sensitivity Solution: ESI-MS "Ion Fishing"

Why it works: Electrospray Ionization (ESI) is a "soft" ionization technique capable of transferring solution-phase ions into the gas phase without fragmenting weak covalent bonds. Since the zwitterion contains a positively charged phosphonium center and a negatively charged enolate, it is inherently charged (or easily protonated to a mono-cation), making it visible to MS.

  • The Fix: Use of a "fishing" technique where the reaction mixture is directly infused.

  • The Signal: Observation of the

    
     or 
    
    
    
    adducts.
The Definitive Proof: Trapping & X-ray

Why it works: Transient zwitterions cannot be crystallized. To obtain an X-ray structure, the equilibrium must be shifted entirely to the zwitterion side, or the zwitterion must be "trapped" by a stabilizing counter-ion or steric locking.

  • The Fix: Using highly acidic phenols or specific metal salts to protonate/coordinate the enolate, effectively "freezing" the zwitterion as a stable phosphonium salt for crystallization.

Part 3: Experimental Protocols

Protocol A: Variable Temperature P NMR Characterization

Objective: Observe the decoalescence of the phosphine-allenoate adduct.

  • Preparation:

    • Flame-dry a 5mm NMR tube and flush with Argon.

    • Dissolve the Phosphine (e.g.,

      
      , 0.05 mmol) in 
      
      
      
      mL of dry deuterated solvent (typically
      
      
      or Toluene-
      
      
      ). Toluene is preferred for temperatures below
      
      
      C; Methylene Chloride freezes at
      
      
      C.
    • Add an internal standard (e.g., triphenylphosphine oxide, calibrated shift) if quantitative integration is required.

  • Baseline Acquisition:

    • Insert sample into the NMR probe pre-cooled to

      
      C.
      
    • Lock and shim. Acquire a baseline

      
      P spectrum.
      
  • In Situ Reaction:

    • Eject sample. Quickly add the Allenoate (1.0 - 2.0 equiv) via microsyringe under inert gas flow.

    • Shake vigorously to mix.

  • VT Acquisition:

    • Cool the NMR probe to

      
      C. Insert sample. Allow 5 minutes for thermal equilibration. Shim. Acquire.
      
    • Step down temperature in

      
      C increments (
      
      
      
      C,
      
      
      C,
      
      
      C).
    • Critical Step: Re-shim at every temperature point. The magnetic susceptibility of the solvent changes with temperature.

  • Data Analysis:

    • Look for the emergence of a new peak in the

      
       ppm range that sharpens as temperature decreases.
      
Protocol B: ESI-MS "Ion Fishing"

Objective: Detect the mass of the transient intermediate.

  • Setup:

    • Use a high-resolution mass spectrometer (Q-TOF or Orbitrap) equipped with an ESI source.

    • Set the capillary voltage low (

      
       kV) to prevent in-source fragmentation.
      
    • Source Temperature: Keep relatively low (

      
      C) to avoid thermal decomposition of the zwitterion.
      
  • Sample Injection:

    • Prepare the reaction in a glovebox or under Argon in a vial.

    • Dilute an aliquot of the reaction mixture to

      
      
      
      
      
      M using dry Acetonitrile or Methanol (HPLC grade). Note: Protic solvents like MeOH may quench the zwitterion, so rapid injection is necessary, or use dry MeCN.
  • Analysis:

    • Infuse directly via syringe pump at

      
      
      
      
      
      L/min.
    • Scan in Positive Ion Mode.

    • Look for the mass corresponding to

      
      .
      
    • Verification: Perform MS/MS (CID) on the identified peak.[2] The fragmentation pattern should show the loss of the phosphine (

      
      ) or the allenoate moiety.
      

Part 4: Mechanistic Visualization

The following diagram illustrates the equilibrium and the specific detection windows for each method.

G Start Phosphine (PR3) + Allenoate Zwitterion Zwitterionic Intermediate (1,3-Dipole) Start->Zwitterion Fast Eq. Product Cyclized Product Zwitterion->Product Electrophile NMR VT-NMR (-78°C) (Decoalescence) Zwitterion->NMR 31P Shift (+20 to +40 ppm) MS ESI-MS (Ion Fishing) Zwitterion->MS [M+H]+ Detection XRAY X-Ray (Requires Trapping) Zwitterion->XRAY Stabilized Salts

Figure 1: Mechanistic flow of phosphine-catalyzed annulation showing the reversible formation of the zwitterion and the specific spectroscopic windows for detection.

References

  • Kwon, O., et al. (2011). "Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution." This paper establishes the theoretical basis for the chemical shifts observed in phosphine catalysis.3[1][4][5][6][7][8]

  • McIndoe, J. S. (2014). "The application of electrospray ionization mass spectrometry to homogeneous catalysis." A comprehensive review on using ESI-MS to fish for organometallic intermediates.4[1][4][5][6][7]

  • Zhang, X., et al. (2013).[5] "Isolation and X-ray crystal structures of triarylphosphine radical cations." While focusing on radical cations, this work demonstrates the methodology for stabilizing and crystallizing reactive phosphine species.5[1][4][5][6][7][8][9]

  • Gimbert, C., et al. (2010). "Essential role of phosphines in organocatalytic β-boration reaction." Provides specific examples of zwitterionic phosphonium enolate formation and detection.10[1][4][5][6][7][8][11]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Yield Analysis of Substituted Allenoates in Annulation Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive analysis of substituted allenoates in annulation reactions. This guide moves beyond a simple recitation of protocols to provide a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive analysis of substituted allenoates in annulation reactions. This guide moves beyond a simple recitation of protocols to provide an in-depth, field-proven perspective on how substituent choice critically impacts reaction yields. As your senior application scientist, I will elucidate the causal relationships between molecular structure and reaction outcomes, empowering you to make informed decisions in your synthetic strategies. Our focus is on providing a self-validating system of knowledge, grounded in authoritative research, to enhance the efficiency and success of your complex molecule synthesis.

The Strategic Importance of Allenoates in Annulation Chemistry

Allenoates are exceptionally versatile building blocks in organic synthesis, prized for their unique electronic properties and diverse reactivity. Their cumulated double bond system allows them to act as ambiphilic synthons, participating in a variety of cycloaddition and annulation reactions to construct carbocyclic and heterocyclic scaffolds of significant medicinal and material science interest.[1][2] The strategic placement of substituents on the allenoate backbone offers a powerful tool to modulate their reactivity and selectivity, directly influencing the yield and stereochemical outcome of these transformations. This guide provides a comparative analysis of how these substituents dictate the success of annulation reactions.

Comparative Yield Analysis: A Substituent-Focused Approach

The efficiency of annulation reactions involving allenoates is profoundly influenced by the electronic and steric nature of the substituents on both the allenoate and the reaction partner. Here, we dissect these effects in the context of common annulation strategies.

Phosphine-Catalyzed [3+2] Annulation Reactions

The phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient alkenes is a cornerstone for the synthesis of highly functionalized cyclopentenes.[3][4] The reaction proceeds through a zwitterionic intermediate, and the nature of the substituents plays a pivotal role in its formation and subsequent cyclization.

  • α-Substituents: The presence of substituents at the α-position of the allenoate can have a significant impact on both yield and enantioselectivity. For instance, in the enantioselective [3+2] annulation of α-substituted allenoates with β,γ-unsaturated N-sulfonylimines, a bulky tert-butyl ester group on the allenoate was found to be optimal, affording the product in high yield and enantioselectivity.[5] Conversely, increasing the steric bulk at the α-position with an ortho-substituted benzyl group led to a decrease in chemical yield, although it improved enantioselectivity.[5] A 1-naphthyl substituted allenoate resulted in a poor yield, highlighting the delicate balance of steric and electronic factors.[5] Interestingly, the electronic properties of the benzyl groups at the α-position did not significantly affect the reaction outcome.[5]

  • γ-Substituents: The installation of substituents at the γ-position of the allenoate can lead to poor reaction outcomes.[3]

  • Electron-Withdrawing Groups: The nature of the electron-withdrawing group on the alkene partner is critical. In the reaction with 3-methyleneindolin-2-ones, both electron-withdrawing and electron-donating substituents on the benzene ring of the benzylidene group were well-tolerated, leading to high yields.[3] However, the reactivity of alkyl-substituted methyleneindolinones is generally lower.[3]

Table 1: Comparative Yields in [3+2] Annulation of α-Substituted Allenoates with Imines [5]

Allenoate α-Substituent (R¹)Allenoate Ester (R²)Imine SubstituentYield (%)
HMeTs67
Ht-BuTs72
BenzylMeTs70
o-MethylbenzylMeTs64
1-NaphthylmethylMeTslow
MethoxycarbonylmethylMeTs65
BenzylMep-Methoxyphenyl74
Phosphine-Catalyzed [4+2] Annulation Reactions

The [4+2] annulation of allenoates offers a powerful route to six-membered rings. In these reactions, α-substituted allenoates bearing an acidic hydrogen can serve as C4 synthons.

A study on the phosphine-catalyzed (4+2) annulation of α-succinimide-substituted allenoates with 1,1-dicyanoalkenes demonstrated the formation of hexahydroisoindole derivatives in moderate to high yields with good to excellent diastereoselectivities under mild conditions.[6]

Higher-Order Annulations: [5+1] and [6+1]

Recent advances have expanded the scope of allenoate annulations to include higher-order cycloadditions, providing access to larger ring systems.

  • [5+1] Annulation: A Rh(III)-catalyzed [5+1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates has been developed.[7] This reaction demonstrates good to excellent yields for a range of substituted 2-alkenylanilides.[7] Interestingly, an allene with an aliphatic substituent, which was unreactive with 2-alkenylanilide, showed good reactivity with 2-alkenylphenol, affording the product in 81% yield.[7]

  • [6+1] Annulation: A phosphine-catalyzed [6+1] annulation of α-allyl allenoates with 1,1-bisnucleophiles has been reported to construct seven-membered N-heterocycles and carbocycles with yields up to 99%.[8] The reaction tolerates a variety of sulfonamides with both electron-withdrawing and electron-donating groups, affording yields in the range of 61-81%.[8] The steric hindrance of the ester groups on the allenoate had a minor influence on the yield.[8]

Table 2: Comparative Yields in [6+1] Annulation of α-Allyl Allenoates with Sulfonamides [8]

Allenoate Ester SubstituentSulfonamide Aryl SubstituentYield (%)
Methylp-Tolyl81
Ethylp-Bromophenyl75
tert-Butylp-Nitrophenyl61
Methylo-Tolyl64
MethylPhenyl84
Methyl2-Thienyl66

Mechanistic Insights: The "Why" Behind the Yields

The observed yields in allenoate annulations are a direct consequence of the underlying reaction mechanisms. Phosphine-catalyzed annulations typically proceed through the initial nucleophilic attack of the phosphine on the central carbon of the allene, generating a zwitterionic intermediate.[3]

G cluster_0 Phosphine-Catalyzed Annulation Initiation cluster_1 Reaction Pathway Allenoate Allenoate Zwitterion Zwitterion Allenoate->Zwitterion + Phosphine Phosphine Phosphine Alkene Alkene Cycloadduct Cycloadduct Zwitterion->Cycloadduct + Alkene (e.g., [3+2])

Figure 1: Generalized workflow for phosphine-catalyzed annulation of allenoates.

The regioselectivity of the subsequent reaction of this zwitterion with the reaction partner (e.g., γ-addition vs. α-addition) is a critical determinant of the final product structure.[3][4] The substituents on the allenoate and the electrophile influence the stability and reactivity of the intermediates, thereby dictating the reaction pathway and overall yield. For instance, bulky substituents can sterically hinder the approach of the reaction partner, leading to lower yields.[5] Conversely, appropriately placed functional groups can engage in secondary interactions, such as hydrogen bonding, with the catalyst or substrates, which can enhance both yield and stereoselectivity.[3]

Experimental Protocols: A Blueprint for Success

The following provides a generalized, yet detailed, protocol for a phosphine-catalyzed annulation reaction. Specific modifications based on the cited literature are encouraged for optimal results.

General Procedure for Phosphine-Catalyzed [3+2] Annulation:

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphine catalyst (e.g., 10 mol%).

  • Reagent Addition: Add the substituted allenoate (1.5 equivalents) and the alkene partner (1.0 equivalent) to the reaction vessel.

  • Solvent: Add the appropriate anhydrous solvent (e.g., toluene, 0.05 M).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired annulated product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.[3][5]

G cluster_workflow Experimental Workflow A Inert Atmosphere Setup B Add Catalyst & Reagents A->B C Add Solvent B->C D Stir at Temp C->D E Monitor Reaction D->E F Concentrate E->F Reaction Complete G Purify (Column Chromatography) F->G H Characterize (NMR, MS, HPLC) G->H

Figure 2: Step-by-step experimental workflow for a typical phosphine-catalyzed annulation.

Conclusion and Future Outlook

The judicious selection of substituents on allenoates is a powerful strategy for controlling the outcome of annulation reactions. This guide has provided a comparative analysis of how steric and electronic factors of these substituents directly impact reaction yields across various annulation methodologies. The mechanistic understanding presented herein provides a rational basis for reaction design and optimization.

The field of allenoate chemistry continues to evolve, with new catalysts and reaction manifolds being discovered.[9][10] Future research will undoubtedly uncover more subtle and powerful ways to leverage substituent effects for the efficient and selective synthesis of complex molecular architectures. The principles and data presented in this guide will serve as a valuable resource for researchers navigating this exciting and dynamic area of organic synthesis.

References

  • Song, B., Enantioselective [3 + 2] annulation of α-substituted allenoates with β,γ-unsaturated N-sulfonylimines catalyzed by a bifunctional dipeptide phosphine. Beilstein Journal of Organic Chemistry. [Link]

  • Annulation reactions with α‐substituted allenes. ResearchGate. [Link]

  • Jana, G., Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates. Chemical Science. [Link]

  • Wang, T., Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Chemical Science. [Link]

  • Kitagaki, S., et al., Highly regio- and stereoselective (3 + 2) annulation reaction of allenoates with 3-methyleneindolin-2-ones catalyzed by a planar chiral [2.2]paracyclophane-based bifunctional phosphine–phenol catalyst. Organic & Biomolecular Chemistry. [Link]

  • Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. [Link]

  • Vo, C. V., Acetoxy allenoates as emerging synthons in annulation/cycloaddition reactions. Chemical Communications. [Link]

  • Phosphine-Catalyzed (4 + 2) Annulation of Allenoates with Benzofuran-Derived Azadienes and Subsequent Thio-Michael Addition. ACS Publications. [Link]

  • Phosphine-Catalyzed (4 + 2) Annulation of Allenoates Bearing Acidic Hydrogen with 1,1-Dicyanoalkenes. ACS Publications. [Link]

  • Phosphine-Catalyzed [3 + 2] Annulation of 2-Hydroxy-1,4-naphthaquinones and Allenoate: An Allene–Alkene [3 + 2] Annulation Mechanism Involving Consecutive γ-Addition–Aldol Reaction. ACS Publications. [Link]

  • (4 + 1) Annulation of allenoates 1 with 1,1‐bisnucleophiles 2. ResearchGate. [Link]

  • New Advances on Nucleophilic Phosphine-Triggered Annulation Reactions of Allenoates. cjoc.nimbe.ac.cn. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 2-vinylidenesuccinate

Hazard Assessment: A Proactive Approach Diethyl 2-vinylidenesuccinate's structure suggests two primary areas of concern: Reactivity: The vinylidene group (a type of alkene) makes the molecule susceptible to polymerizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach

Diethyl 2-vinylidenesuccinate's structure suggests two primary areas of concern:

  • Reactivity: The vinylidene group (a type of alkene) makes the molecule susceptible to polymerization. This reaction can be initiated by heat, light, or contaminants and may become a rapid, heat-releasing (exothermic) runaway reaction if not properly controlled.[1] Such monomers should always be treated as highly reactive.

  • Irritation and Toxicity: While the succinate ester portion is generally of low toxicity, many esters can cause mild to moderate skin and eye irritation upon contact.[2][3] Vapors or mists may also cause respiratory irritation.[4]

Based on these factors, all handling procedures must prioritize the mitigation of polymerization risk and prevention of direct physical contact.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls are mandatory. These are non-negotiable for ensuring safety.

  • Fume Hood: All manipulations of Diethyl 2-vinylidenesuccinate, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This contains vapors and provides a physical barrier in the event of a splash or unexpected reaction.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the broader workspace.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent skin, eye, and respiratory exposure. The selection of PPE is contingent on the scale and nature of the operation.

Hand Protection: Selecting the Right Glove

Disposable nitrile gloves are suitable for incidental contact (e.g., minor splashes during a quick transfer), but they offer limited protection against prolonged exposure to esters.[5][6] For extended handling, immersion, or spill cleanup, a more robust glove material is necessary.

Task Primary Glove Secondary Glove (Optional) Rationale
Incidental Contact (e.g., weighing, small transfers <50 mL)Nitrile (min. 5 mil thickness)N/AProvides good splash protection for short-duration tasks.[6] Inspect for tears before use and replace immediately upon contact.
Extended Use / Immersion (e.g., large-scale reactions, equipment cleaning)Butyl RubberNitrile (worn underneath)Butyl rubber offers excellent resistance to esters and ketones, providing long-term protection against permeation.[6][7] A nitrile under-glove provides secondary protection during doffing.
Handling Reactive Setups (Risk of vigorous reaction)Neoprene or Butyl RubberFlame-resistant gloves (e.g., Kevlar®) worn underneathIn addition to chemical resistance, this combination offers a degree of thermal protection in case of an exothermic event.[8]

Causality: The choice of glove material is determined by its breakthrough time—the time it takes for a chemical to permeate the glove material.[5] While nitrile is a good general-purpose lab glove, esters can degrade it over time. Butyl and neoprene provide superior, longer-lasting barriers against this chemical class.[5][7]

Eye and Face Protection

Eye protection is mandatory whenever Diethyl 2-vinylidenesuccinate is handled, regardless of the quantity.

  • Standard Use: ANSI Z87.1-compliant chemical splash goggles are required.[8] Standard safety glasses do not provide an adequate seal against splashes and vapors.

  • Elevated Risk Scenarios: When there is a significant risk of splashing, or if the reaction is prone to pressurization or exotherms (e.g., during polymerization reactions), a polycarbonate face shield must be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection
  • Lab Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[8] It should be fully buttoned with sleeves rolled down. Polyester or acrylic blends should be avoided as they can melt and fuse to the skin in a fire.

  • Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8]

  • Apron: For large-volume transfers (>1 Liter), a chemical-resistant apron (e.g., butyl or neoprene) should be worn over the lab coat.

Respiratory Protection

Under normal conditions with proper use of a fume hood, respiratory protection is not typically required. However, it becomes necessary if:

  • Engineering controls are not functioning correctly.

  • A large spill occurs outside of a fume hood.

  • The substance is being aerosolized.

In such events, a NIOSH-approved respirator with an organic vapor cartridge is required. Use of a respirator requires prior medical evaluation and fit-testing as per your institution's and OSHA's requirements.[8]

Procedural Guidance: From Benchtop to Waste

This section provides step-by-step workflows for key operational and disposal tasks, integrating the PPE requirements outlined above.

Workflow for Handling and Use

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Selection_Workflow cluster_prep Preparation cluster_task Task Assessment cluster_ppe_level PPE Specification cluster_action Execution & Disposal start Begin Task (e.g., Weighing, Reaction Setup) eng_controls Confirm Engineering Controls (Fume Hood On, Sash at Correct Height) start->eng_controls ppe_base Don Base PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes eng_controls->ppe_base task_eval Evaluate Task Scale & Risk ppe_base->task_eval routine_ppe Routine Use PPE: - Single Nitrile Gloves task_eval->routine_ppe < 50 mL Low Splash Risk extended_ppe Extended Use / High Risk PPE: - Butyl or Neoprene Gloves - Face Shield (over Goggles) - Chemical Apron (if >1L) task_eval->extended_ppe > 50 mL or Splash/Exotherm Risk execute Perform Chemical Handling Task routine_ppe->execute extended_ppe->execute disposal Proceed to Decontamination & Waste Disposal Workflow execute->disposal Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Experiment Complete quench Quench Reaction Mixture (If applicable) start->quench decon Decontaminate Glassware & Surfaces quench->decon waste_source Generated Waste Streams decon->waste_source liquid_waste Liquid Waste: - Quenched Reaction Mixture - Solvent Rinsate waste_source->liquid_waste Liquids solid_waste Solid Waste: - Contaminated Gloves - Paper Towels, Wipes - Pipette Tips waste_source->solid_waste Solids liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Double-bag & Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container storage Store in Satellite Accumulation Area liquid_container->storage solid_container->storage pickup Arrange EHS Pickup storage->pickup

Caption: Waste Disposal Pathway for Diethyl 2-vinylidenesuccinate.

Emergency Procedures: Immediate Actions

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open. [10][11][12]Remove contact lenses if present and easy to do so. [11]Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [2][10]Seek medical attention if irritation develops or persists. [4]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. [13]Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and within a fume hood, absorb it with an inert material (e.g., vermiculite, dry sand), place the material in a sealed container, and label it as hazardous waste. [2][3]For large spills or spills outside a fume hood, evacuate the lab and contact your institution's EHS emergency line immediately.

References

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • Plastics Europe. Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Ansell. Chemical Resistance Glove Chart. Retrieved from [Link]

  • Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Atlantic Safety Products. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • SafetySkills. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • Princeton University EHS. Section 6C: Protective Equipment. Retrieved from [Link]

  • Better Health Channel. Eye injuries - chemical burns. Retrieved from [Link]

  • Cornea Research Foundation of America. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • CP Lab Safety. Glove Compatibility. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

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